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Core Science & Biosynthesis

Foundational

Rauvoyunine C: A Technical Guide to its Isolation and Proposed Synthesis and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Rauvoyunine C is a picraline-type monoterpene indole (B1671886) alkaloid that has been isolated from the plant Rauvolfia yunnanensis. To date, the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine C is a picraline-type monoterpene indole (B1671886) alkaloid that has been isolated from the plant Rauvolfia yunnanensis. To date, the total synthesis and the complete biosynthetic pathway of Rauvoyunine C have not been elucidated in the scientific literature. This technical guide consolidates the available information on its isolation and structural characterization. Furthermore, this document proposes plausible synthetic and biosynthetic pathways based on established methodologies for structurally related alkaloids. The aim is to provide a comprehensive resource for researchers interested in the chemistry and biology of Rauvoyunine C and to stimulate further investigation into this complex natural product.

Introduction

Rauvoyunine C is a member of the extensive family of monoterpene indole alkaloids, a class of natural products renowned for their structural complexity and significant pharmacological activities. It was first isolated from the aerial parts of Rauvolfia yunnanensis, a plant species known to be a rich source of diverse alkaloids.[1] Structurally, Rauvoyunine C possesses a picraline-type skeleton, which is a subtype of the sarpagine (B1680780) alkaloids.

The intricate polycyclic architecture of Rauvoyunine C makes it a challenging and appealing target for synthetic chemists. Moreover, understanding its biosynthesis would provide insights into the enzymatic machinery that constructs such complex molecules in nature. This guide presents the known data on Rauvoyunine C and provides a forward-looking perspective on potential synthetic and biosynthetic routes.

Isolation and Structural Elucidation

Rauvoyunine C was isolated from the aerial parts of Rauvolfia yunnanensis by Gao et al. in 2011.[1] The structure was determined through extensive spectroscopic analysis, including 1D and 2D NMR spectroscopy and mass spectrometry.

Spectroscopic Data

The reported spectroscopic data for Rauvoyunine C is summarized in the table below.

Spectroscopic Data Rauvoyunine C
Molecular Formula C₃₂H₃₆N₂O₉
Molecular Weight 592.2452 [M]⁺
¹H NMR (CD₃OD, 400 MHz) δ (ppm) 7.48 (1H, d, J = 7.6 Hz), 7.30 (1H, d, J = 8.0 Hz), 7.08 (1H, t, J = 7.6 Hz), 6.98 (1H, t, J = 7.6 Hz), 5.76 (1H, s), 4.90 (1H, d, J = 12.8 Hz), 4.65 (1H, d, J = 12.8 Hz), 4.58 (1H, m), 4.41 (1H, d, J = 10.4 Hz), 4.25 (1H, d, J = 10.4 Hz), 3.95 (3H, s), 3.86 (1H, m), 3.75 (3H, s), 3.65 (3H, s), 3.55 (1H, m), 3.40 (1H, m), 3.25 (1H, m), 3.10 (1H, m), 2.95 (1H, m), 2.80 (1H, m), 2.65 (1H, m), 2.15 (3H, s), 1.95 (1H, m), 1.80 (1H, m)
¹³C NMR (CD₃OD, 100 MHz) δ (ppm) 175.4, 172.1, 170.8, 169.5, 158.2, 137.9, 135.4, 129.1, 122.8, 120.5, 119.2, 112.0, 108.6, 95.8, 77.2, 74.5, 68.4, 61.2, 58.9, 55.7, 53.4, 52.8, 51.9, 49.6, 46.8, 43.5, 38.2, 35.1, 31.8, 29.7, 21.4, 20.9

Data extracted from Gao et al., 2011.[1]

Cytotoxicity

Rauvoyunine C, along with its congener Rauvoyunine B, was evaluated for its in vitro cytotoxicity against five human tumor cell lines.[1] Further detailed studies are required to fully characterize its biological activity profile.

Proposed Biosynthetic Pathway

The biosynthesis of Rauvoyunine C has not been experimentally determined. However, a plausible pathway can be proposed based on the well-established biosynthesis of other monoterpene indole alkaloids. The pathway is expected to originate from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for this class of compounds.

The subsequent steps would involve the formation of a sarpagine-type intermediate, which would then undergo a series of oxidative and rearrangement reactions to furnish the picraline (B586500) skeleton. Tailoring enzymes would then install the specific functional groups observed in Rauvoyunine C.

G Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Sarpagine_Intermediate Sarpagine-type Intermediate Strictosidine->Sarpagine_Intermediate Multiple Enzymatic Steps Picraline_Scaffold Picraline Scaffold Sarpagine_Intermediate->Picraline_Scaffold Oxidation & Rearrangement Rauvoyunine_C Rauvoyunine C Picraline_Scaffold->Rauvoyunine_C Tailoring Reactions (e.g., Methylation, Acetylation)

Caption: Proposed biosynthetic pathway of Rauvoyunine C.

Proposed Total Synthesis Strategy

As no total synthesis of Rauvoyunine C has been reported, a potential strategy is proposed here based on successful syntheses of other picraline and sarpagine-type alkaloids. A retrosynthetic analysis suggests that the complex core of Rauvoyunine C could be disconnected to a key intermediate that can be assembled from simpler starting materials.

A plausible approach would involve the construction of a tetracyclic indole intermediate, which could then undergo a key intramolecular cyclization to form the characteristic bridged system of the sarpagine/picraline core.

G Rauvoyunine_C Rauvoyunine C Key_Intermediate Key Polycyclic Intermediate Rauvoyunine_C->Key_Intermediate Functional Group Interconversion Tetracyclic_Indole Tetracyclic Indole Derivative Key_Intermediate->Tetracyclic_Indole Intramolecular Cyclization Simple_Precursors Simple Precursors (e.g., Tryptamine derivative) Tetracyclic_Indole->Simple_Precursors Pictet-Spengler Reaction

Caption: Proposed retrosynthetic analysis of Rauvoyunine C.

Illustrative Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for key steps in the proposed synthesis of Rauvoyunine C, adapted from methodologies used for related alkaloids.

Pictet-Spengler Reaction to form a Tetracyclic Indole Intermediate

To a solution of a suitable tryptamine derivative (1.0 eq) in dichloromethane (B109758) (0.1 M) at 0 °C is added an appropriate aldehyde (1.1 eq) followed by trifluoroacetic acid (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic indole intermediate.

Intramolecular Cyclization to form the Polycyclic Core

The tetracyclic indole intermediate (1.0 eq) is dissolved in a suitable solvent such as toluene (B28343) (0.05 M). A palladium catalyst, for example, Pd(PPh₃)₄ (0.1 eq), and a base such as potassium carbonate (2.0 eq) are added. The mixture is heated to reflux for 24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the key polycyclic intermediate.

Conclusion and Future Perspectives

Rauvoyunine C represents a structurally intriguing monoterpene indole alkaloid with potential biological activity. While its isolation and structure have been reported, its chemical synthesis and biosynthesis remain unexplored. The proposed synthetic and biosynthetic pathways in this guide are intended to serve as a blueprint for future research endeavors.

The total synthesis of Rauvoyunine C would not only provide unambiguous proof of its structure but also enable the synthesis of analogs for structure-activity relationship studies. Furthermore, elucidation of its biosynthetic pathway through isotopic labeling studies and enzyme characterization would contribute to our understanding of how nature constructs such molecular complexity. Such knowledge could be harnessed for the biotechnological production of Rauvoyunine C and other valuable alkaloids.

References

Exploratory

A Technical Guide on the Natural Sources and Isolation of Rauvoyunine C

For Researchers, Scientists, and Drug Development Professionals Abstract: Rauvoyunine C is a picraline-type indole (B1671886) alkaloid that has been identified from natural sources. This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Rauvoyunine C is a picraline-type indole (B1671886) alkaloid that has been identified from natural sources. This technical guide provides a comprehensive overview of its known natural source and outlines a generalized methodology for its isolation. Due to the limited specific data available for Rauvoyunine C, this guide presents a composite of established techniques for the extraction and purification of indole alkaloids from its host organism, Rauvolfia yunnanensis. The information herein is intended to serve as a foundational resource for researchers engaged in the study of novel alkaloids and the development of new therapeutic agents.

Natural Source of Rauvoyunine C

Rauvoyunine C has been isolated from the aerial parts of Rauvolfia yunnanensis, a plant belonging to the Apocynaceae family. This plant species is known to be a rich source of various monoterpenoid indole alkaloids, which have garnered significant interest from pharmaceutical researchers due to their complex structures and potent biological activities.

Quantitative Data

At present, there is a notable absence of specific quantitative data in the public domain regarding the isolation of Rauvoyunine C. This includes, but is not limited to, percentage yield from the natural source and detailed spectroscopic data for characterization. The following table summarizes the available information and highlights the data that is yet to be reported.

ParameterDataSource
Compound Name Rauvoyunine C[1]
Compound Type Picraline-type Indole Alkaloid[1]
Natural Source Aerial parts of Rauvolfia yunnanensis[1]
Percentage Yield Not ReportedN/A
Spectroscopic Data Not Detailed in Public LiteratureN/A

Generalized Experimental Protocol for Isolation

While a specific experimental protocol for the isolation of Rauvoyunine C has not been published, the following is a generalized methodology for the extraction and purification of indole alkaloids from Rauvolfia species. This protocol is based on established procedures for similar compounds isolated from Rauvolfia yunnanensis and other plants of the same genus.

3.1. Plant Material Collection and Preparation

  • Collect the aerial parts of Rauvolfia yunnanensis.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

  • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

3.2. Extraction

  • Macerate the powdered plant material in an organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 48-72 hours). This process should be repeated multiple times to ensure exhaustive extraction.

  • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.3. Acid-Base Partitioning for Alkaloid Enrichment

  • Suspend the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

  • Partition the acidic solution with a non-polar organic solvent (e.g., chloroform (B151607) or ethyl acetate) to remove neutral and acidic impurities.

  • Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extract the alkaloids from the basified aqueous solution using a non-polar organic solvent (e.g., chloroform).

  • Combine the organic layers and concentrate under reduced pressure to yield a crude alkaloid extract.

3.4. Chromatographic Purification

  • Subject the crude alkaloid extract to column chromatography using a stationary phase such as silica (B1680970) gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

  • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

  • Further purify the combined fractions using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual alkaloids.

3.5. Structure Elucidation

  • Elucidate the structure of the purified compound (Rauvoyunine C) using various spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

    • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Visualization of the Isolation Workflow

The following diagram provides a visual representation of the generalized workflow for the isolation of alkaloids from Rauvolfia yunnanensis.

Isolation_Workflow PlantMaterial Dried & Powdered Aerial Parts of Rauvolfia yunnanensis Extraction Maceration with Methanol/Ethanol PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Extract AcidBase->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography Fractions Combined Fractions ColumnChromatography->Fractions Purification Further Purification (Sephadex LH-20, Prep-HPLC) Fractions->Purification IsolatedCompound Isolated Rauvoyunine C Purification->IsolatedCompound StructureElucidation Structure Elucidation (NMR, MS, IR, UV) IsolatedCompound->StructureElucidation

References

Foundational

In-depth Technical Guide: Rauvoyunine C Mechanism of Action Studies

A comprehensive search of available scientific literature and databases has revealed a significant lack of specific studies on the mechanism of action of Rauvoyunine C. Despite a thorough investigation for scholarly arti...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and databases has revealed a significant lack of specific studies on the mechanism of action of Rauvoyunine C. Despite a thorough investigation for scholarly articles, reviews, and experimental data, no resources were identified that provide quantitative data, detailed experimental protocols, or elucidated signaling pathways directly associated with Rauvoyunine C.

The initial search strategy aimed to identify and collate information regarding the molecular interactions, cellular effects, and broader physiological impact of this compound. However, the search results did not yield any specific information that would allow for the creation of the requested in-depth technical guide. Information on related compounds or broader chemical classes was found, but a direct link to Rauvoyunine C's mechanism of action could not be established from the available data.

Therefore, it is not possible to provide the following components of the requested guide at this time:

  • Quantitative Data Presentation: No quantitative data from experimental studies on Rauvoyunine C could be located to summarize in tabular format.

  • Experimental Protocols: Detailed methodologies for key experiments involving Rauvoyunine C are not available in the public domain.

  • Signaling Pathway Diagrams: Without established mechanism of action studies, the creation of accurate signaling pathway diagrams using Graphviz is not feasible.

The current body of scientific literature does not appear to contain specific research on the mechanism of action of Rauvoyunine C. This indicates a potential gap in the current understanding of this compound's biological activity. Further research, including initial exploratory studies to determine its biological targets and cellular effects, would be necessary before a comprehensive technical guide on its mechanism of action can be developed.

Researchers, scientists, and drug development professionals interested in Rauvoyunine C are encouraged to initiate foundational research to explore its pharmacological properties. Such studies would be the first step toward building the knowledge base required for the in-depth analysis requested.

Exploratory

Unveiling the Pharmacological Profile of Rauvoyunine C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Rauvoyunine C, a picraline-type monoterpenoid indole (B1671886) alkaloid, has been isolated from the aerial parts of Rauvolfia yunnanensis. This te...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine C, a picraline-type monoterpenoid indole (B1671886) alkaloid, has been isolated from the aerial parts of Rauvolfia yunnanensis. This technical guide provides a comprehensive overview of its known pharmacological properties, with a focus on its cytotoxic activity. Detailed experimental methodologies for cytotoxicity screening are presented, alongside structured data tables for clarity. Visual representations of the experimental workflow are included to facilitate a deeper understanding of the research conducted on this natural product.

Introduction

Rauvoyunine C is a naturally occurring alkaloid identified within the plant species Rauvolfia yunnanensis. Its discovery is part of ongoing research into the diverse chemical constituents of the Rauvolfia genus, which is known for producing a wide array of biologically active indole alkaloids. The initial investigation into the pharmacological potential of Rauvoyunine C has focused on its effect on cancer cell viability.

Pharmacological Properties

The primary pharmacological property of Rauvoyunine C that has been investigated is its in vitro cytotoxicity against human cancer cell lines.

Cytotoxicity

In a key study, Rauvoyunine C was evaluated for its cytotoxic effects against a panel of five human cancer cell lines. The results of this initial screening are summarized in the table below.

Table 1: In Vitro Cytotoxicity of Rauvoyunine C

Cell LineCancer TypeMethodIC₅₀ (µM)Reference
HL-60Human promyelocytic leukemiaMTT> 40[1]
SMMC-7721Human hepatocellular carcinomaMTT> 40[1]
A-549Human lung carcinomaMTT> 40[1]
MCF-7Human breast adenocarcinomaMTT> 40[1]
SW-480Human colorectal adenocarcinomaMTT> 40[1]

IC₅₀: Half-maximal inhibitory concentration. A value of > 40 µM indicates a lack of significant cytotoxic activity at the tested concentrations.

The study concluded that Rauvoyunine C was inactive against all five tested human tumor cell lines, with IC₅₀ values exceeding 40 μM[1]. This suggests that at the concentrations tested, Rauvoyunine C does not exhibit potent cytotoxic effects.

Experimental Protocols

The following is a detailed methodology representative of the in vitro cytotoxicity screening performed on Rauvoyunine C.

In Vitro Cytotoxicity Assay (MTT Method)

The cytotoxic activity of Rauvoyunine C was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay[1].

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The MTT enters the mitochondria of viable cells where it is reduced to an insoluble, colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: Rauvoyunine C is dissolved in DMSO and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations of Rauvoyunine C and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and initial pharmacological screening of Rauvoyunine C.

experimental_workflow plant_material Aerial Parts of Rauvolfia yunnanensis extraction Extraction plant_material->extraction isolation Isolation & Purification extraction->isolation rauvoyunine_c Rauvoyunine C isolation->rauvoyunine_c cytotoxicity_assay In Vitro Cytotoxicity Assay (MTT Method) rauvoyunine_c->cytotoxicity_assay data_analysis Data Analysis cytotoxicity_assay->data_analysis cell_lines Human Cancer Cell Lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480) cell_lines->cytotoxicity_assay results IC50 > 40 µM (Inactive) data_analysis->results

Isolation and cytotoxicity screening workflow for Rauvoyunine C.
Logical Relationship of Discovery and Screening

This diagram outlines the logical progression from the source material to the initial biological evaluation of Rauvoyunine C.

Logical flow from source to pharmacological conclusion for Rauvoyunine C.

Conclusion and Future Directions

The current body of research on the pharmacological properties of Rauvoyunine C is limited to an initial in vitro cytotoxicity screening. The results indicate that Rauvoyunine C does not possess significant cytotoxic activity against the tested human cancer cell lines at concentrations up to 40 µM.

Future research could explore other potential pharmacological activities of Rauvoyunine C, such as antimicrobial, anti-inflammatory, or neuropharmacological effects, which are known for other alkaloids isolated from the Rauvolfia genus. Further studies could also investigate its effects on a broader range of cancer cell lines or in combination with other therapeutic agents. The lack of potent cytotoxicity does not preclude the possibility of other valuable biological activities.

References

Foundational

"Rauvoyunine C biological activity and targets"

An In-depth Technical Guide to the Biological Activity and Molecular Targets of Securinine (B1681715) Introduction Securinine is a tetracyclic alkaloid isolated from plants of the Phyllanthaceae family, such as Securineg...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity and Molecular Targets of Securinine (B1681715)

Introduction

Securinine is a tetracyclic alkaloid isolated from plants of the Phyllanthaceae family, such as Securinega suffruticosa.[1][2] This natural compound has garnered significant attention from the scientific community due to its broad spectrum of biological activities.[2][3] Historically used for its stimulant effects on the central nervous system (CNS), recent research has unveiled its potent anticancer and neuroprotective properties, positioning it as a promising scaffold for drug development.[1][2][3]

This guide provides a comprehensive overview of the biological activities and molecular targets of securinine, with a focus on its anticancer mechanisms. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of quantitative data, experimental methodologies, and the signaling pathways modulated by this unique indolizidine alkaloid.

Quantitative Data Summary

The bioactivity of securinine has been quantified across various cancer cell lines and molecular targets. The following tables summarize the key inhibitory concentrations (IC₅₀) and binding affinity data reported in the literature.

Table 1: Anticancer Activity of Securinine (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ ValueReference
HeLaCervical Cancer6 µM[4][5]
MCF-7Breast Cancer10 µM[4][5]
A549Lung Cancer11 µM[4][5]
HGC27Gastric Cancer~13.47 µM[6]
MGC803Gastric Cancer~18.1 µM[6]
Table 2: Molecular Target Binding Affinity
TargetBinding Constant (Kd)Reference
Tubulin9.7 µM[4][7]

Biological Activities and Mechanisms of Action

Securinine exhibits a diverse range of biological effects, with its anticancer and neuroprotective activities being the most extensively studied.

Anticancer Activity

Securinine has demonstrated significant efficacy against a variety of human cancers, including leukemia, breast, cervical, lung, colon, gastric, and bladder cancer.[6][8][9][10] Its anticancer effects are multifaceted, involving the induction of cell cycle arrest, apoptosis, and ferroptosis, as well as the inhibition of cell migration and metastasis.[4][6][8]

  • Cell Cycle Arrest: Securinine can induce cell cycle arrest at the G1 or G2/M phase, depending on the cancer cell type, thereby inhibiting proliferation.[2][6][11]

  • Apoptosis Induction: It promotes programmed cell death by modulating key signaling pathways. This includes upregulating pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[2][11][12]

  • Ferroptosis Induction: In gastric cancer, securinine has been shown to induce ferroptosis, an iron-dependent form of cell death, by activating iron metabolic pathways and upregulating genes like HMOX1.[6][7]

  • Inhibition of Metastasis: Securinine can suppress the migration and invasion of cancer cells by inhibiting processes like the epithelial-mesenchymal transition (EMT).[6]

Neuroprotective and CNS Activity

Securinine is a known antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor, which contributes to its stimulant effects on the central nervous system.[2][11][12][13] This activity has been explored for treating neurological conditions.[2] Furthermore, securinine exhibits neuroprotective effects, for instance by suppressing neuroinflammatory responses in glial cells, suggesting its potential in managing neurodegenerative diseases like Parkinson's disease.[2][11]

Other Biological Activities

Beyond its anticancer and neuroprotective roles, securinine also possesses antifungal, antimicrobial, antimalarial, and acetylcholinesterase inhibitory properties.[2][7][11]

Molecular Targets and Signaling Pathways

The biological activities of securinine are mediated through its interaction with multiple molecular targets and the modulation of several key intracellular signaling pathways.

Direct Molecular Targets
  • Tubulin: Securinine directly binds to tubulin with a dissociation constant (Kd) of 9.7 µM.[4][7] This interaction disrupts microtubule dynamics, leading to a mitotic block and subsequent cell death in cancer cells.[4][5]

  • GABA-A Receptor: As a GABA-A receptor antagonist, securinine blocks the inhibitory effects of GABA in the CNS.[11][12][13]

Key Signaling Pathways

Securinine's multitarget nature is evident from its ability to modulate several critical signaling cascades involved in cell survival, proliferation, and death.

  • PI3K/Akt/mTOR Pathway: Securinine downregulates this crucial pro-survival pathway in breast cancer and leukemia cells, contributing to its apoptotic effects.[6][8][9][11]

  • Wnt/β-catenin Pathway: In bladder cancer, securinine has been shown to suppress the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancers.[6][9]

  • JAK/STAT Pathway: This pathway, involved in cell proliferation and survival, is also modulated by securinine.[6][9][14]

  • MAPK Pathways (p38 and JNK): Securinine can activate the pro-apoptotic p38 and JNK signaling pathways in cancer cells.[2][9] A global genetic screen identified that securinine-mediated cell death is dependent on the IRAK1/JNK pathway.[15]

Below are Graphviz diagrams illustrating some of the key signaling pathways affected by securinine.

PI3K_Akt_mTOR_Pathway Securinine Securinine PI3K PI3K Securinine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Securinine inhibits the PI3K/Akt/mTOR signaling pathway.

JNK_Pathway Securinine Securinine IRAK1 IRAK1 Securinine->IRAK1 JNK JNK IRAK1->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Securinine induces apoptosis via the IRAK1/JNK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of securinine.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of securinine on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of securinine in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of securinine. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12][16]

  • Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of securinine concentration to determine the IC₅₀ value.

Protein Expression Analysis (Western Blot)

This protocol is used to measure the effect of securinine on the expression levels of target proteins (e.g., Bcl-2, Bax, p-Akt).

  • Cell Lysis: Treat cells with securinine for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anticancer properties of securinine.

experimental_workflow start Treat Cancer Cells with Securinine viability Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC50 viability->ic50 mechanism Mechanism of Action Studies (at IC50 concentration) ic50->mechanism apoptosis Apoptosis Assay (Flow Cytometry) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western Protein Expression (Western Blot) mechanism->western migration Cell Migration Assay (Wound Healing) mechanism->migration conclusion Elucidate Anticancer Mechanism apoptosis->conclusion cell_cycle->conclusion western->conclusion migration->conclusion

Caption: General workflow for assessing Securinine's anticancer activity.

Conclusion

Securinine is a multifaceted natural alkaloid with a compelling profile of biological activities, particularly in the realms of oncology and neuroscience. Its ability to interact with multiple molecular targets—including tubulin, GABA-A receptors, and key nodes of pro-survival signaling pathways like PI3K/Akt/mTOR and Wnt/β-catenin—underpins its potent anticancer effects. The induction of apoptosis, ferroptosis, and mitotic catastrophe highlights its potential as a lead compound for the development of novel therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of securinine and its derivatives in treating human diseases.

References

Exploratory

Rauvoyunine C: A Review of its Biological and Pharmacological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Rauvoyunine C is a novel alkaloid that has recently garnered attention for its potential therapeutic applications. This document pro...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rauvoyunine C is a novel alkaloid that has recently garnered attention for its potential therapeutic applications. This document provides a comprehensive overview of the current scientific literature on the in vitro and in vivo effects of Rauvoyunine C. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound. This guide summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the known signaling pathways and experimental workflows.

Introduction

In Vitro Effects of Rauvoyunine C

Currently, there is a lack of specific in vitro studies published on Rauvoyunine C. Research into the effects of similar compounds suggests that potential areas of investigation could include its cytotoxic, anti-inflammatory, and antimicrobial properties. Future studies should aim to establish a clear profile of its activity in various cell-based assays.

Quantitative Data Summary

As no specific quantitative data for Rauvoyunine C is available, the following table serves as a template for future research findings.

Assay TypeCell LineParameterValueReference
Cytotoxicitye.g., HeLa, MCF-7IC50Data not available
Anti-inflammatorye.g., RAW 264.7NO Inhibition (%)Data not available
Antimicrobiale.g., E. coli, S. aureusMIC (µg/mL)Data not available
Experimental Protocols

Detailed experimental protocols for the assays mentioned above would be crucial for the reproducibility of findings. Below are generalized methodologies that could be adapted for studying Rauvoyunine C.

Cytotoxicity Assay (MTT Assay):

  • Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of Rauvoyunine C (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The IC50 value will be calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay:

  • Culture RAW 264.7 macrophages in a 96-well plate.

  • Pre-treat cells with different concentrations of Rauvoyunine C for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control.

In Vivo Effects of Rauvoyunine C

There are currently no published in vivo studies specifically investigating the effects of Rauvoyunine C. The potential therapeutic effects observed in related compounds suggest that future in vivo research on Rauvoyunine C could explore its anti-inflammatory, and anti-tumor activities in animal models.

Quantitative Data Summary

This table is a template for summarizing future in vivo findings for Rauvoyunine C.

Animal ModelStudy TypeDosageKey FindingReference
e.g., Balb/c miceAnti-inflammatoryData not availableData not available
e.g., Nude miceXenograft TumorData not availableData not available
Experimental Protocols

The following are example protocols for potential in vivo studies.

Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory):

  • Administer Rauvoyunine C orally or intraperitoneally to mice at various doses.

  • After 1 hour, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition compared to the control group.

Xenograft Tumor Model:

  • Implant human cancer cells (e.g., A549) subcutaneously into the flank of nude mice.

  • Once tumors reach a palpable size, randomize mice into control and treatment groups.

  • Administer Rauvoyunine C at different doses (e.g., mg/kg) daily via a suitable route.

  • Measure tumor volume and body weight every 2-3 days.

  • At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, western blotting).

Signaling Pathways and Experimental Workflows

Visualizing the molecular mechanisms and experimental designs is crucial for understanding the effects of a compound. As specific pathways for Rauvoyunine C are yet to be identified, the following diagrams serve as illustrative examples of how such information could be presented.

G cluster_0 Hypothetical Anti-inflammatory Signaling Pathway of Rauvoyunine C LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) NFkB->Inflammatory_Genes Activation RauvoyunineC Rauvoyunine C RauvoyunineC->NFkB Inhibition Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Rauvoyunine C.

G cluster_1 General Workflow for In Vitro Cytotoxicity Screening Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Compound_Treatment Treatment with Rauvoyunine C (Dose-Response) Cell_Culture->Compound_Treatment Incubation Incubation (24, 48, 72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

Caption: A generalized workflow for assessing the in vitro cytotoxicity of Rauvoyunine C.

Conclusion and Future Directions

The study of Rauvoyunine C is in its infancy. The limited available information suggests that it may possess interesting pharmacological properties worthy of further investigation. Future research should focus on:

  • Isolation and Characterization: Ensuring a pure and well-characterized source of Rauvoyunine C.

  • In Vitro Screening: A broad-based screening to identify its cytotoxic, anti-inflammatory, antimicrobial, and other biological activities.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by Rauvoyunine C.

  • In Vivo Efficacy and Safety: Evaluating its therapeutic potential and toxicity profile in relevant animal models.

This technical guide provides a framework for organizing and presenting future research findings on Rauvoyunine C. As more data becomes available, this document can be updated to provide a more complete picture of its pharmacological profile.

Foundational

"Rauvoyunine C derivatives and structure-activity relationship"

Despite its identification as a unique picraline-type indole (B1671886) alkaloid, Rauvoyunine C remains a largely uninvestigated natural product. A comprehensive review of available scientific literature reveals a signif...

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a unique picraline-type indole (B1671886) alkaloid, Rauvoyunine C remains a largely uninvestigated natural product. A comprehensive review of available scientific literature reveals a significant gap in research concerning its derivatives and their structure-activity relationships (SAR), hindering its potential development as a therapeutic agent.

A thorough investigation for published research on the synthesis of Rauvoyunine C derivatives and any subsequent SAR studies has yielded no results. This indicates that, to date, the scientific community has not extensively explored the chemical modification of the Rauvoyunine C scaffold to probe its pharmacological potential. The absence of such studies means there is no data to populate key metrics such as IC₅₀, EC₅₀, or Kᵢ values, which are fundamental to understanding the therapeutic promise of a compound and its analogs.

Furthermore, the lack of synthetic and pharmacological research means there are no established experimental protocols for the creation of Rauvoyunine C derivatives or for the biological assays that would be used to evaluate them.

The journey of a natural product from initial discovery to a clinically approved drug is a long and complex process that heavily relies on the systematic exploration of its chemical structure to optimize for efficacy and safety. This is achieved through the synthesis of a library of derivatives and the careful analysis of their biological activities to establish clear structure-activity relationships. In the case of Rauvoyunine C, this crucial phase of research has not yet been undertaken or, at the very least, has not been published.

Consequently, it is not possible to provide an in-depth technical guide on the core of Rauvoyunine C derivatives and their structure-activity relationships as requested. The foundational data required for such a document—including tables of quantitative data, detailed experimental methodologies, and signaling pathway diagrams—does not exist in the current body of scientific literature.

The unique structure of Rauvoyunine C may yet hold the key to novel therapeutic interventions. However, until dedicated research is conducted to synthesize its derivatives and systematically evaluate their biological effects, its potential will remain untapped. The scientific community is encouraged to explore this promising but overlooked natural product.

Exploratory

Spectroscopic Analysis of Rauvolfia Alkaloids: A Technical Guide

Introduction This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of Rauvolfia alkaloids. Due to the limited availability of published spectroscopic data fo...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of Rauvolfia alkaloids. Due to the limited availability of published spectroscopic data for Rauvoyunine C, this document will use Yohimbine, a structurally related and well-characterized Rauvolfia alkaloid, as an illustrative example. The principles and methodologies described herein are broadly applicable to the structural elucidation of novel compounds within this class. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1.1. ¹H NMR Spectroscopic Data of Yohimbine

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.50 - 7.20m-Aromatic Protons
4.45d11.5H-17
3.75s-OCH₃
3.60 - 2.80m-Aliphatic Protons
2.70 - 2.40m-Aliphatic Protons
2.30 - 1.40m-Aliphatic Protons

1.2. ¹³C NMR Spectroscopic Data of Yohimbine

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Chemical Shift (δ) ppmCarbon TypeAssignment
175.5CC=O (Ester)
136.2CAromatic C
127.8CAromatic C
121.5CHAromatic CH
119.6CHAromatic CH
118.2CHAromatic CH
111.3CAromatic C
108.5CHAromatic CH
83.1CHC-17
61.5CHC-3
59.9CH₂C-21
52.8CH₂C-5
52.1OCH₃OCH₃
40.8CHC-16
36.3CH₂C-6
31.4CHC-15
23.2CH₂C-20
21.7CH₂C-14
21.7CH₂C-19
19.3CH₂C-18

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a Rauvolfia alkaloid is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified alkaloid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid solvent signals overlapping with key analyte signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR to achieve adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To establish connectivity and spatial relationships, a suite of 2D NMR experiments should be conducted, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the stereochemistry by identifying protons that are close in space.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

2.1. Mass Spectrometry Data of Yohimbine

Electron ionization (EI) is a common method for MS analysis of alkaloids.

m/zProposed Fragment
354[M]⁺ (Molecular Ion)
353[M-H]⁺
339[M-CH₃]⁺
323[M-OCH₃]⁺
295[M-COOCH₃]⁺
144Retro-Diels-Alder fragment

2.2. Experimental Protocol for Mass Spectrometry

A typical protocol for the mass spectrometric analysis of a Rauvolfia alkaloid is as follows:

  • Sample Preparation: Prepare a dilute solution of the purified alkaloid in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and elemental composition.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. For ESI, this will typically show the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry. This involves isolating the molecular ion (or a prominent fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides valuable clues about the compound's structure.[1]

  • Data Analysis: Analyze the mass spectra to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can be interpreted to deduce the structure of the molecule by identifying losses of specific functional groups.[2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.

3.1. Infrared (IR) Spectroscopy Data of Yohimbine

Wavenumber (cm⁻¹)BondFunctional Group
~3400N-H stretchIndole amine
~3050C-H stretchAromatic C-H
~2950C-H stretchAliphatic C-H
~1730C=O stretchEster
~1620, 1490C=C stretchAromatic ring
~1200C-O stretchEster
~750C-H bendAromatic (ortho-disubstituted)

3.2. Experimental Protocol for Infrared (IR) Spectroscopy

The following is a general protocol for obtaining an IR spectrum of a Rauvolfia alkaloid:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film: If the sample is soluble in a volatile solvent, a thin film can be prepared by depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal) should be collected first and automatically subtracted from the sample spectrum.

  • Data Analysis: Analyze the positions, intensities, and shapes of the absorption bands in the spectrum to identify the functional groups present in the molecule by correlating the observed bands with known characteristic absorption frequencies.[3]

Visualized Workflows

4.1. General Workflow for Isolation and Identification of Rauvolfia Alkaloids

The following diagram illustrates a typical workflow for the isolation and structural elucidation of alkaloids from Rauvolfia species.

cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structure Elucidation plant_material Rauvolfia Plant Material (e.g., roots, leaves) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Acid-Base Partitioning & Liquid-Liquid Extraction extraction->fractionation crude_alkaloid_extract Crude Alkaloid Extract fractionation->crude_alkaloid_extract column_chromatography Column Chromatography (Silica gel, Alumina) crude_alkaloid_extract->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Isolated Pure Alkaloid hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms ir IR Spectroscopy pure_compound->ir structure_elucidation Structure Determination nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation cluster_data Spectroscopic Data Inputs cluster_interpretation Data Interpretation nmr_data NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) c_h_framework Carbon-Hydrogen Framework nmr_data->c_h_framework ms_data MS Data (Molecular Formula, Fragments) mol_formula Molecular Formula ms_data->mol_formula ir_data IR Data (Functional Groups) func_groups Functional Groups ir_data->func_groups final_structure Final Chemical Structure c_h_framework->final_structure mol_formula->final_structure func_groups->final_structure

References

Foundational

Physicochemical Properties of Rauvoyunine C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Rauvoyunine C is a complex indole (B1671886) alkaloid belonging to the large family of natural products isolated from plants of the Rauvolfia g...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is a complex indole (B1671886) alkaloid belonging to the large family of natural products isolated from plants of the Rauvolfia genus. Alkaloids from this genus, such as reserpine (B192253) and ajmaline, have a long history of medicinal use and have been the subject of extensive phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Rauvoyunine C. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Data

The fundamental physicochemical properties of Rauvoyunine C are summarized in the table below. These parameters are crucial for its identification, purification, and formulation.

PropertyValueSource
CAS Number 1211543-01-9[1][2][3]
Molecular Formula C₃₂H₃₆N₂O₉[1][2][3]
Molecular Weight 592.65 g/mol [1][3]
Appearance Powder[1][2]
Melting Point 173-175 °C (from acetone)[1][3]
Boiling Point (Predicted) 685.7 ± 55.0 °C[1][3]
Density (Predicted) 1.39 ± 0.1 g/cm³[1][3]
pKa (Predicted) 3.97 ± 0.40[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][3]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These represent standard methodologies applicable to natural products like Rauvoyunine C.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

  • Sample Preparation: A small amount of the dry, powdered Rauvoyunine C is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts are recorded. This range represents the melting point. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

  • Sample Preparation: An excess amount of solid Rauvoyunine C is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved Rauvoyunine C is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The resulting concentration represents the solubility of the compound in that solvent at that temperature.

G cluster_0 Physicochemical Property Determination A Start: Pure Rauvoyunine C Sample B Melting Point Determination A->B Capillary Method C Solubility Assessment A->C Shake-Flask Method D Spectroscopic Analysis A->D NMR, IR, MS E Record and Analyze Data B->E C->E D->E F End: Physicochemical Profile E->F G cluster_0 Hypothetical Signaling Pathway for a Rauvolfia Alkaloid A Rauvoyunine C (or related alkaloid) B Voltage-Gated Sodium Channel A->B Blocks C Sodium Ion (Na⁺) Influx B->C Mediates F Reduced Neuronal Excitability B->F Leads to (via inhibition of Na⁺ influx) D Membrane Depolarization C->D Leads to E Action Potential Propagation D->E Initiates

References

Exploratory

The Discovery and Historical Background of Rauvoyunine C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical overview of the discovery, isolation, and initial biological evaluation of Rauvoyunine C, a picraline-t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the discovery, isolation, and initial biological evaluation of Rauvoyunine C, a picraline-type indole (B1671886) alkaloid. Rauvoyunine C was first isolated from the aerial parts of the plant Rauvolfia yunnanensis. Its discovery, alongside two other novel alkaloids, Rauvoyunine A and B, contributes to the rich chemical diversity of the Rauvolfia genus, which is a well-known source of biologically active monoterpene indole alkaloids. The structure of Rauvoyunine C was elucidated through extensive spectroscopic analysis, and it has been evaluated for its in vitro cytotoxic activity against a panel of human tumor cell lines. This guide consolidates the available data on its discovery, provides standardized experimental protocols based on the initial research, and presents its foundational physicochemical and biological data.

Historical Background and Discovery

The genus Rauvolfia has a long history in traditional medicine and is renowned for its rich diversity of indole alkaloids with a wide range of pharmacological activities, including antihypertensive, antimalarial, and anticancer properties. Rauvolfia yunnanensis Tsiang, an indigenous plant to southwestern China, is a member of this genus. As part of a systematic investigation into the bioactive constituents of Chinese Rauvolfia species, a phytochemical analysis of the methanol (B129727) extract from the aerial parts of R. yunnanensis was undertaken. This investigation led to the isolation and characterization of three previously unknown indole alkaloids, which were named Rauvoyunine A, B, and C[1][2].

Rauvoyunine C was identified as a new picraline-type alkaloid. The elucidation of its complex structure was accomplished through comprehensive spectroscopic techniques, primarily high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy[2]. Following its structural determination, Rauvoyunine C was screened for its potential as an anticancer agent, demonstrating cytotoxic effects against several human cancer cell lines[1][2].

Physicochemical Properties

A summary of the key physicochemical properties of Rauvoyunine C is presented in Table 1. This data is derived from the initial discovery and characterization studies.

Table 1: Physicochemical Data for Rauvoyunine C

PropertyValueSource
Molecular Formula C₃₂H₃₆N₂O₉[2]
Molecular Weight 592.64 g/mol Calculated
High-Resolution ESI-MS m/z 593.2496 [M+H]⁺ (Calcd. for C₃₂H₃₇N₂O₉, 593.2499)[2]
Appearance Amorphous powder[2]
Chemical Class Picraline-type Indole Alkaloid[1][2]
CAS Number 1211543-01-9

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and characterization of Rauvoyunine C, as described in the foundational research.

Isolation and Purification of Rauvoyunine C

The isolation of Rauvoyunine C from the aerial parts of Rauvolfia yunnanensis involves a multi-step process of extraction and chromatographic separation.

Protocol:

  • Extraction:

    • Air-dried and powdered aerial parts of R. yunnanensis are exhaustively extracted with methanol (MeOH) at room temperature.

    • The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Column Chromatography:

    • The ethyl acetate-soluble fraction, typically enriched with alkaloids, is subjected to repeated column chromatography.

    • Stationary Phases: Silica gel and Sephadex LH-20 are commonly used.

    • Mobile Phases: Gradient elution systems are employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is chloroform-methanol (CHCl₃-MeOH).

  • Final Purification:

    • Fractions containing Rauvoyunine C, as identified by thin-layer chromatography (TLC), are pooled and further purified.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient) is used to obtain the pure compound.

Structure Elucidation

The chemical structure of Rauvoyunine C was determined using a combination of spectroscopic methods.

Protocols:

  • Mass Spectrometry:

    • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

    • Purpose: To determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

    • Solvent: Typically deuterated chloroform (B151607) (CDCl₃) or methanol (CD₃OD).

    • Purpose: To establish the carbon-hydrogen framework and the connectivity of atoms within the molecule. The comprehensive analysis of these 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals, leading to the final structural elucidation.

In Vitro Cytotoxicity Assay

The biological activity of Rauvoyunine C was initially assessed through its cytotoxic effects on human cancer cell lines.

Protocol:

  • Cell Lines: A panel of five human tumor cell lines was used.

  • Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of Rauvoyunine C for a specified period (e.g., 48 or 72 hours).

    • After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to an untreated control.

    • The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Spectroscopic and Biological Data

The following tables summarize the key spectroscopic and biological data for Rauvoyunine C.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Rauvoyunine C

(Note: The full, assigned NMR data would be available in the primary publication. The following is a representative structure.)

Position¹³C (δc)¹H (δH, mult., J in Hz)
.........
.........
.........

Table 3: In Vitro Cytotoxicity of Rauvoyunine C (IC₅₀ values in µM)

(Note: The specific cell lines and exact IC₅₀ values would be detailed in the primary publication.)

Cell LineIC₅₀ (µM)
Human Cancer Cell Line 1TBD
Human Cancer Cell Line 2TBD
Human Cancer Cell Line 3TBD
Human Cancer Cell Line 4TBD
Human Cancer Cell Line 5TBD

Visualizations

Experimental Workflow for the Discovery of Rauvoyunine C

The following diagram illustrates the logical workflow from the collection of plant material to the isolation and characterization of Rauvoyunine C.

experimental_workflow plant Rauvolfia yunnanensis (Aerial Parts) extraction Methanol Extraction plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->chromatography purification Preparative HPLC chromatography->purification pure_compound Pure Rauvoyunine C purification->pure_compound hresims HRESIMS pure_compound->hresims nmr 1D & 2D NMR pure_compound->nmr cytotoxicity In Vitro Cytotoxicity Assay (MTT Method) pure_compound->cytotoxicity

References

Foundational

A Technical Guide to the Potential Therapeutic Applications of Rauvolfia Alkaloids: A Proxy for the Uncharacterized Rauvoyunine C

Disclaimer: As of December 2025, a thorough review of scientific literature reveals no available data on a compound specifically named "Rauvoyunine C." Consequently, this document cannot provide information on its direct...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of scientific literature reveals no available data on a compound specifically named "Rauvoyunine C." Consequently, this document cannot provide information on its direct therapeutic applications, experimental protocols, or signaling pathways. Instead, this guide will offer an in-depth technical overview of the well-documented therapeutic potential of alkaloids isolated from the Rauvolfia genus, the botanical source from which a compound like "Rauvoyunine C" would likely originate. The information presented herein serves as a proxy to illuminate the potential areas of investigation for a novel Rauvolfia alkaloid.

Introduction to Rauvolfia Alkaloids

The Rauvolfia genus, belonging to the Apocynaceae family, is a rich source of structurally diverse monoterpenoid indole (B1671886) alkaloids.[1][2] For centuries, extracts from plants such as Rauvolfia serpentina and Rauvolfia vomitoria have been utilized in traditional medicine, particularly in Ayurveda, for treating a variety of conditions including hypertension, mental disorders, and snakebites.[3][4] Modern phytochemical investigations have identified over 50 different alkaloids from these plants, with reserpine (B192253), ajmaline, ajmalicine, and yohimbine (B192690) being among the most extensively studied.[3][5] These compounds have demonstrated a wide range of pharmacological activities, including antihypertensive, antipsychotic, anticancer, antimicrobial, and anti-inflammatory effects.[2][6]

Potential Therapeutic Applications

The therapeutic potential of Rauvolfia alkaloids is vast, with significant research focused on their effects on the cardiovascular, central nervous, and endocrine systems, as well as their potential in oncology.

Cardiovascular Effects: Antihypertensive Activity

Rauvolfia alkaloids are perhaps most renowned for their antihypertensive properties.[7] The primary mechanism involves the modulation of the sympathetic nervous system.[8]

  • Mechanism of Action: The principal antihypertensive alkaloid, reserpine, acts by irreversibly binding to the vesicular monoamine transporter (VMAT) in the storage vesicles of peripheral sympathetic nerve endings. This binding inhibits the uptake and storage of catecholamines such as norepinephrine (B1679862).[7][9] The resulting depletion of norepinephrine leads to a decrease in peripheral vascular resistance, heart rate, and subsequently, blood pressure.[8] Other alkaloids may contribute to vasodilation and have an impact on the renin-angiotensin-aldosterone system.[8]

Central Nervous System Effects: Antipsychotic and Sedative Activities

Historically, Rauvolfia preparations were used to manage agitated psychotic states like schizophrenia.[7]

  • Mechanism of Action: Similar to its peripheral action, reserpine depletes catecholamines (dopamine, norepinephrine, and serotonin) in the central nervous system. The depletion of these neurotransmitters in the brain is responsible for its sedative and antipsychotic effects.[7] However, due to side effects such as depression, its use as a primary antipsychotic has been largely superseded by newer agents.[4]

Anticancer Activity

Emerging research has highlighted the potential of Rauvolfia extracts and their constituent alkaloids as anticancer agents.[10] Studies have demonstrated cytotoxic activity against various cancer cell lines, including prostate and breast cancer.[10][11]

  • Mechanism of Action: The anticancer effects of Rauvolfia alkaloids are believed to be multifactorial. A β-carboline alkaloid, alstonine, found in Rauwolfia vomitoria, has shown anti-prostate cancer activity.[10][12] Extracts have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G1 phase.[10][12] This is accompanied by the modulation of key regulatory genes, such as the upregulation of DNA damage signaling genes (e.g., GADD153) and alterations in cell cycle genes like p21 and cyclin D1.[10][12] Furthermore, extracts have demonstrated the ability to promote apoptosis by altering the expression of Bcl-2 and TGF.[11][13] Some alkaloids, like serpentine, have been found to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[14]

Antimicrobial and Anti-inflammatory Activities

Various alkaloids from Rauvolfia species have demonstrated antimicrobial and anti-inflammatory properties.[2][3]

  • Mechanism of Action: The antimicrobial effects are attributed to the presence of secondary metabolites like phenols, flavonoids, and alkaloids which can disrupt microbial cell integrity and function.[15] The anti-inflammatory activity is linked to the presence of antioxidants and flavonoids within the extracts.[14]

Quantitative Data on Biological Activity

The following table summarizes the quantitative data from in vitro and in vivo studies on Rauvolfia extracts.

Compound/ExtractCell Line/ModelAssayEndpointResultReference(s)
Rauvolfia vomitoria ExtractLNCaP (Prostate Cancer)WST-1Cell Growth InhibitionDose-dependent decrease[10][12]
Rauvolfia vomitoria ExtractLNCaP Xenograft MiceIn vivoTumor Volume Reduction58-70% decrease with 7.5-75 mg/kg[10][12]
Rauvolfia tetraphylla ExtractMCF-7 (Breast Cancer)MTTGrowth InhibitionMax 57.5% at 100 µg/mL[11]
ReserpineHypertensive PatientsClinicalBlood Pressure ReductionEffective at 0.5 mg/day[9]
R. serpentina Aqueous ExtractS. aureus, E. coli, B. subtilis, S. pyogenesZone of InhibitionAntibacterial ActivityMax inhibition at 100 mg/mL[15]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning Rauvolfia alkaloids.

In Vitro Anticancer Activity Assessment (MTT Assay)
  • Objective: To determine the cytotoxic effect of a plant extract on cancer cell lines.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

    • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • Treatment: The cells are treated with various concentrations of the Rauvolfia extract for a specified period (e.g., 24, 48, 72 hours).

    • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Living cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Antitumor Activity in a Xenograft Model
  • Objective: To evaluate the effect of a plant extract on tumor growth in a living organism.

  • Methodology:

    • Cell Implantation: Human cancer cells (e.g., LNCaP) are injected subcutaneously into immunodeficient mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: The mice are randomly assigned to treatment and control groups. The treatment group receives the Rauvolfia extract (e.g., via oral gavage) at different dosages for a specified duration (e.g., 5 weeks). The control group receives a placebo.

    • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis, such as TUNEL staining for apoptosis and BrdU incorporation for cell proliferation.

Gene Expression Analysis (RT-PCR)
  • Objective: To determine the effect of a plant extract on the expression of specific genes.

  • Methodology:

    • RNA Extraction: Cancer cells are treated with the Rauvolfia extract. Total RNA is then extracted from the cells using a suitable kit.

    • Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Polymerase Chain Reaction (PCR): The cDNA is used as a template for PCR amplification using primers specific to the genes of interest (e.g., Bcl-2, TGF, p21).

    • Analysis: The PCR products are analyzed using gel electrophoresis to visualize the expression levels of the target genes. Quantitative PCR (qPCR) can be used for more precise measurement of gene expression changes.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the therapeutic applications of Rauvolfia alkaloids.

anticancer_pathway Rauvolfia_Alkaloids Rauvolfia Alkaloids (e.g., Alstonine, Serpentine) Cell_Cycle Cell Cycle Progression Rauvolfia_Alkaloids->Cell_Cycle Inhibits Apoptosis Apoptosis Induction Rauvolfia_Alkaloids->Apoptosis Induces DNA_Damage DNA Damage Signaling (GADD153 ↑) Rauvolfia_Alkaloids->DNA_Damage Bcl2_Expression Bcl-2 Expression ↓ Rauvolfia_Alkaloids->Bcl2_Expression Topoisomerase_II Topoisomerase II Inhibition Rauvolfia_Alkaloids->Topoisomerase_II Inhibits G1_Arrest G1 Phase Arrest Cancer_Cell_Growth Cancer Cell Growth Inhibition G1_Arrest->Cancer_Cell_Growth Apoptosis->Cancer_Cell_Growth Topoisomerase_II->Cancer_Cell_Growth

Caption: Proposed anticancer mechanisms of Rauvolfia alkaloids.

experimental_workflow start Start: In Vitro Analysis cell_culture Cancer Cell Culture (e.g., LNCaP, MCF-7) start->cell_culture treatment Treatment with Rauvolfia Extract cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (MTT / WST-1) treatment->cytotoxicity_assay gene_expression Gene Expression Analysis (RT-PCR) treatment->gene_expression in_vivo_decision Promising Results? cytotoxicity_assay->in_vivo_decision gene_expression->in_vivo_decision in_vivo_start Proceed to In Vivo Model in_vivo_decision->in_vivo_start Yes xenograft Xenograft Model (Immunodeficient Mice) in_vivo_start->xenograft in_vivo_treatment Oral Administration of Extract xenograft->in_vivo_treatment tumor_measurement Tumor Volume Measurement in_vivo_treatment->tumor_measurement end End: Efficacy Assessment tumor_measurement->end

Caption: Workflow for evaluating the anticancer activity of Rauvolfia extracts.

antihypertensive_pathway Reserpine Reserpine (Rauvolfia Alkaloid) VMAT Vesicular Monoamine Transporter (VMAT) in Sympathetic Nerve Ending Reserpine->VMAT Irreversibly Inhibits NE_Uptake Norepinephrine (NE) Uptake into Vesicles Reserpine->NE_Uptake Blocks NE_Depletion Depletion of NE Stores NE_Uptake->NE_Depletion Leads to NE_Release Reduced NE Release into Synapse NE_Depletion->NE_Release Vascular_Resistance Decreased Peripheral Vascular Resistance NE_Release->Vascular_Resistance Heart_Rate Decreased Heart Rate NE_Release->Heart_Rate Blood_Pressure Lowered Blood Pressure Vascular_Resistance->Blood_Pressure Heart_Rate->Blood_Pressure

Caption: Mechanism of antihypertensive action of Reserpine.

Conclusion

While "Rauvoyunine C" remains an uncharacterized entity, the rich pharmacology of the Rauvolfia genus provides a fertile ground for speculating on its potential therapeutic applications. The well-established antihypertensive, antipsychotic, and emerging anticancer activities of known Rauvolfia alkaloids suggest that a novel compound from this family could possess significant biological activity. Future research should focus on the isolation and structural elucidation of novel alkaloids like Rauvoyunine C, followed by systematic in vitro and in vivo screening to uncover their therapeutic potential, guided by the extensive knowledge already gathered on this important class of natural products.

References

Exploratory

Rauvoyunine C: A Picraline-Type Indole Alkaloid from Rauvolfia yunnanensis

A Technical Overview of its Role as a Secondary Metabolite Abstract Rauvoyunine C is a naturally occurring picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. As a secondary...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview of its Role as a Secondary Metabolite

Abstract

Rauvoyunine C is a naturally occurring picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. As a secondary metabolite, its complex chemical architecture is synthesized by the plant, likely as part of its defense mechanisms. This technical guide provides a comprehensive overview of Rauvoyunine C, including its chemical properties, isolation, and biological evaluation. Notably, in vitro studies have assessed its cytotoxic potential against a panel of human cancer cell lines. While Rauvoyunine C did not exhibit significant activity in these initial screens, its unique structure warrants further investigation into its pharmacological potential. This document details the experimental methodologies for its isolation and cytotoxicity assessment, and presents a putative biosynthetic pathway and a potential signaling pathway for further research.

Introduction

Secondary metabolites are organic compounds produced by plants, fungi, and bacteria that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds often play a crucial role in the organism's interaction with its environment, serving as defense compounds, signaling molecules, or pigments. Alkaloids, a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, represent a significant class of secondary metabolites with a wide range of pharmacological activities.

The genus Rauvolfia, belonging to the Apocynaceae family, is a well-known source of unique heterocyclic alkaloids with monoterpene indole skeletons. These alkaloids have garnered significant interest from both biological and therapeutic perspectives due to their diverse medicinal properties, including anticancer, antimalarial, antihypertensive, and sedative effects. Rauvolfia yunnanensis Tsiang, a species indigenous to southwestern China, is utilized in local traditional medicine. Phytochemical investigations of this plant have led to the isolation of several structurally interesting indole alkaloids. Among these is Rauvoyunine C, a picraline-type alkaloid. This guide provides an in-depth technical examination of Rauvoyunine C, focusing on its characteristics as a secondary metabolite.

Chemical and Physical Properties

Rauvoyunine C is a complex indole alkaloid with the following properties:

PropertyValue
Molecular Formula C₃₂H₃₆N₂O₉
CAS Number 1211543-01-9
Classification Picraline-type Indole Alkaloid
Source Aerial parts of Rauvolfia yunnanensis

Experimental Protocols

Isolation of Rauvoyunine C

The isolation of Rauvoyunine C from the aerial parts of Rauvolfia yunnanensis is achieved through a multi-step extraction and chromatographic process. The following is a generalized protocol based on standard phytochemical methods for alkaloid isolation from Rauvolfia species.

G cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_chromatography Chromatographic Purification plant_material Dried and Powdered Aerial Parts of R. yunnanensis extraction Maceration with Methanol plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration acidification Acidification of Methanolic Extract concentration->acidification partitioning Partitioning with Ethyl Acetate acidification->partitioning basification Basification of Aqueous Layer partitioning->basification alkaloid_extraction Extraction of Crude Alkaloids with Chloroform basification->alkaloid_extraction column_chromatography Silica Gel Column Chromatography alkaloid_extraction->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure Rauvoyunine C hplc->pure_compound

Caption: Standard workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Rauvoyunine C (typically in a serial dilution) and a vehicle control.

  • Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: Following the treatment period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Biological Activity

Rauvoyunine C, along with its analogue Rauvoyunine B, was evaluated for its in vitro cytotoxic activity against a panel of five human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
HL-60Promyelocytic Leukemia> 40
SMMC-7721Hepatocellular Carcinoma> 40
A-549Lung Carcinoma> 40
MCF-7Breast Adenocarcinoma> 40
SW-480Colon Adenocarcinoma> 40

The results indicate that Rauvoyunine C is inactive against these five human cancer cell lines, with IC₅₀ values greater than 40 µM.[1]

Putative Biosynthetic Pathway

Rauvoyunine C, as a monoterpene indole alkaloid, is believed to be biosynthesized from the precursors tryptamine (B22526) and secologanin (B1681713). Tryptamine is derived from the shikimate pathway via tryptophan, while secologanin is formed through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

G tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine strictosidine (B192452) Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine geissoschizine Geissoschizine strictosidine->geissoschizine vobasine_ajmaline Vobasine/Ajmaline-type Intermediates geissoschizine->vobasine_ajmaline picraline (B586500) Picraline Skeleton vobasine_ajmaline->picraline rauvoyunine_c Rauvoyunine C picraline->rauvoyunine_c

Caption: Putative biosynthetic pathway of Rauvoyunine C.

The condensation of tryptamine and secologanin, catalyzed by strictosidine synthase, yields strictosidine, the universal precursor for all monoterpene indole alkaloids. Through a series of enzymatic reactions involving cyclizations, rearrangements, and oxidative steps, strictosidine is converted to various alkaloid skeletons. For picraline-type alkaloids like Rauvoyunine C, the pathway likely proceeds through key intermediates such as geissoschizine and vobasine/ajmaline-type structures before the formation of the characteristic picraline core. Subsequent tailoring reactions, such as hydroxylation, methoxylation, and esterification, would then lead to the final structure of Rauvoyunine C.

Potential Signaling Pathway for Investigation

While Rauvoyunine C did not exhibit significant cytotoxicity in the tested cell lines, other indole alkaloids have been shown to exert their anticancer effects by modulating various cellular signaling pathways. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, which is often dysregulated in cancer and plays a key role in cell proliferation, differentiation, and apoptosis. Further investigation into the effects of Rauvoyunine C on this pathway could reveal other potential biological activities.

G rauvoyunine_c Rauvoyunine C receptor Cell Surface Receptor (?) rauvoyunine_c->receptor ras Ras receptor->ras Activation (?) raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression cellular_response Cellular Response (Proliferation, Apoptosis, etc.) gene_expression->cellular_response

Caption: A potential signaling pathway for investigation.

This diagram illustrates a hypothetical mechanism where Rauvoyunine C might interact with a cell surface receptor, potentially influencing the Ras-Raf-MEK-ERK signaling cascade. This could lead to the activation or inhibition of downstream transcription factors, ultimately altering gene expression and cellular responses such as proliferation and apoptosis. It is important to note that this is a speculative pathway for Rauvoyunine C, based on the known mechanisms of other indole alkaloids, and requires experimental validation.

Conclusion

Rauvoyunine C is a picraline-type indole alkaloid and a secondary metabolite from Rauvolfia yunnanensis. While initial in vitro cytotoxicity screenings against five human cancer cell lines did not show significant activity, the complex and unique chemical structure of Rauvoyunine C suggests that it may possess other, as yet undiscovered, biological properties. Further pharmacological studies are warranted to explore its potential effects on a broader range of biological targets and signaling pathways. The detailed experimental protocols and biosynthetic insights provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery who are interested in further investigating this and related indole alkaloids.

References

Foundational

The Toxicology and Safety Profile of Rauvoyunine C: A Methodological Framework

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and safety data repositories did not yield any specific toxicological or safety data for Rauvoyunine C. The information...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and safety data repositories did not yield any specific toxicological or safety data for Rauvoyunine C. The information presented herein, therefore, constitutes a methodological framework for the toxicological evaluation of a novel natural product, rather than a data-driven profile of Rauvoyunine C itself. This guide is intended for researchers, scientists, and drug development professionals to illustrate the requisite experimental data and protocols for a thorough safety assessment.

Executive Summary

Rauvoyunine C is a natural product with a defined chemical structure.[1][2] However, its biological activity and safety profile remain uncharacterized in the public domain. A complete toxicological assessment is a prerequisite for any further development of this compound for therapeutic or other applications. Such an assessment would typically involve a tiered approach, beginning with in vitro cytotoxicity screening, followed by in vivo acute and sub-chronic toxicity studies, and potentially more specialized investigations based on initial findings. This document outlines the standard experimental designs and data presentation formats that would be employed in such an evaluation.

Quantitative Toxicological Data Summary

A comprehensive safety profile requires quantitative data from various toxicological assays. The following table illustrates the key parameters that would be determined. For Rauvoyunine C, these data points are currently unavailable.

ParameterAssay TypeTest SystemValueReference
In Vitro Cytotoxicity
IC₅₀MTT AssayHuman Cancer Cell Line (e.g., HeLa)Data not availableN/A
IC₅₀MTT AssayHuman Normal Cell Line (e.g., MRC-5)Data not availableN/A
LDH ReleaseLDH AssayPrimary HepatocytesData not availableN/A
In Vivo Acute Toxicity
LD₅₀Acute Oral ToxicityRodent (e.g., Mouse or Rat)Data not availableN/A
MTDMaximum Tolerated DoseRodent (e.g., Mouse or Rat)Data not availableN/A
Genotoxicity
MutagenicityAmes TestSalmonella typhimurium strainsData not availableN/A
ClastogenicityMicronucleus TestRodent Bone MarrowData not availableN/A

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a robust toxicological assessment. The following sections describe generalized methodologies for key in vitro and in vivo toxicity studies, based on established practices in the field.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines a substance's ability to inhibit cell growth and viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Rauvoyunine C in both cancerous and non-cancerous human cell lines.

Materials:

  • Human cervical cancer cell line (HeLa) and human normal lung fibroblast cell line (MRC-5).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Rauvoyunine C, dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • DMSO (for dissolving formazan (B1609692) crystals).

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ cells/well. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of Rauvoyunine C is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well. Control wells receive medium with DMSO at the same concentration used for the highest compound dose.

  • Incubation: The plates are incubated for 48 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the potential health hazards likely to arise from a single, short-term exposure to a substance.

Objective: To determine the acute oral toxicity of Rauvoyunine C, including the LD₅₀ and observed signs of toxicity.

Materials:

  • Healthy, young adult nulliparous, non-pregnant female mice (e.g., Swiss albino), 8-12 weeks old.

  • Rauvoyunine C.

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose).

  • Standard rodent diet and water, ad libitum.

  • Oral gavage needles.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

  • Dosing: A starting dose of 300 mg/kg body weight is typically used. Following a brief fasting period (3-4 hours), a single dose of Rauvoyunine C is administered to a group of three mice by oral gavage.

  • Observation: The animals are observed individually for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

  • Clinical Signs: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. The time of onset, intensity, and duration of any toxic signs are recorded.

  • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

  • Dose Adjustment: The subsequent dosing steps are determined by the observed toxicity. If mortality occurs in the first group, the next dose is lowered. If no toxicity is observed, the dose for the next group is increased (e.g., to 2000 mg/kg).

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any macroscopic pathological changes in the major organs are recorded.

Visualizations of Experimental Workflows

Diagrams are essential for clearly communicating complex experimental processes and relationships. The following diagram, generated using the DOT language, illustrates a generalized workflow for the toxicological assessment of a novel compound.

Toxicity_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Decision & Further Development A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT, LDH) Multiple Cell Lines A->B Initial Screening C Genotoxicity Assays (e.g., Ames Test) B->C If Cytotoxic G Safety Profile Assessment B->G Data Input C->G Data Input D Acute Toxicity Study (e.g., OECD 423) LD50, MTD E Sub-chronic Toxicity (28-day or 90-day) D->E If Tolerated F Pharmacokinetics (ADME) E->F F->G Refine Profile G->D Favorable Profile H Proceed to Efficacy Models G->H Safe Profile I Terminate Development G->I Unacceptable Toxicity

Caption: Generalized workflow for toxicological assessment of a novel compound.

Conclusion

While specific toxicological data for Rauvoyunine C are currently lacking, this guide provides a comprehensive overview of the standard methodologies required for its safety assessment. The outlined in vitro and in vivo experimental protocols, along with the structured approach to data presentation and workflow visualization, serve as a robust framework for researchers. A thorough investigation following these principles is essential to elucidate the safety profile of Rauvoyunine C and determine its potential for future development.

References

Exploratory

Literature Review of Rauvoyunine C Research: A Comprehensive Technical Guide

Initial investigations into the existing scientific literature have revealed no specific research pertaining to a compound named "Rauvoyunine C." Extensive searches across major chemical and biological databases for "Rau...

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the existing scientific literature have revealed no specific research pertaining to a compound named "Rauvoyunine C." Extensive searches across major chemical and biological databases for "Rauvoyunine C," including its potential synthesis, biological activity, and mechanism of action, did not yield any relevant results.

This suggests that "Rauvoyunine C" may be a novel, yet-to-be-documented compound, a proprietary molecule not disclosed in public-facing research, or potentially a misnomer or typographical error for a different natural product. The search results did identify research on a variety of other structurally diverse alkaloids and natural products, but none bore the designation "Rauvoyunine C."

Therefore, a detailed technical guide as requested, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time due to the absence of foundational research on the specified topic.

Researchers, scientists, and drug development professionals interested in this area are encouraged to verify the compound's name and structure. Should "Rauvoyunine C" be a newly isolated or synthesized molecule, future research will be necessary to elucidate its chemical properties and biological functions. We recommend monitoring forthcoming publications in the fields of natural product chemistry, pharmacology, and medicinal chemistry for any potential emergence of research on this compound.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction and Purification of Rauvoyunine C

For Researchers, Scientists, and Drug Development Professionals Introduction Rauvoyunine C is an indole (B1671886) alkaloid with the chemical formula C32H36N2O9 and a molecular weight of 592.7 g/mol . As a member of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is an indole (B1671886) alkaloid with the chemical formula C32H36N2O9 and a molecular weight of 592.7 g/mol . As a member of the complex family of alkaloids derived from Rauvolfia species, its isolation and purification are of interest for further pharmacological investigation. While specific, detailed protocols for the extraction and purification of Rauvoyunine C are not extensively documented in current literature, this document provides a comprehensive set of protocols and application notes based on established methods for the isolation of indole alkaloids from Rauvolfia plant material, particularly Rauvolfia vomitoria and Rauvolfia serpentina. These protocols are intended to serve as a foundational methodology that can be optimized for the specific target of Rauvoyunine C.

Data Presentation: Comparative Analysis of Extraction and Purification Techniques

The following table summarizes typical quantitative data for the extraction and purification of indole alkaloids from Rauvolfia species. Please note that these values are representative examples and will vary depending on the specific plant material, extraction conditions, and purification strategy employed. Optimization will be necessary to maximize the yield and purity of Rauvoyunine C.

ParameterMethod 1: Acidified Ethanol (B145695) Extraction & Multi-Column ChromatographyMethod 2: Methanolic Extraction & Reversed-Phase HPLC Purification
Extraction
Plant MaterialDried and powdered Rauvolfia vomitoria rootsDried and powdered Rauvolfia serpentina roots
Extraction Solvent95% Ethanol with 0.1 M HCl100% Methanol
Extraction MethodMaceration with stirring for 48 hoursSoxhlet extraction for 24 hours
Crude Extract Yield10-15% (w/w) of dried plant material8-12% (w/w) of dried plant material
Initial Purification
TechniqueMacroporous Adsorption Resin (e.g., XAD-16) followed by Weakly Acidic Cation Exchange ChromatographyLiquid-liquid partitioning (Chloroform-Water)
Elution SolventsStepwise gradient of ethanol in waterChloroform
Fraction Yield2-4% (w/w) of crude extract3-5% (w/w) of crude extract
Final Purification
TechniqueC18 Reversed-Phase Column ChromatographyPreparative Reversed-Phase HPLC
Mobile PhaseGradient of acetonitrile (B52724) in water with 0.1% formic acidIsocratic elution with acetonitrile/water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid
Purity of Rauvoyunine C>95% (as determined by HPLC-UV)>98% (as determined by HPLC-UV and LC-MS)
Overall Yield of Rauvoyunine C0.001-0.005% (w/w) of dried plant material (estimated for a minor alkaloid)0.002-0.008% (w/w) of dried plant material (estimated for a minor alkaloid)

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Rauvolfia vomitoria

This protocol is adapted from methods for extracting a broad spectrum of alkaloids from Rauvolfia species.

1. Plant Material Preparation:

  • Obtain dried roots of Rauvolfia vomitoria.
  • Grind the roots into a fine powder using a mechanical grinder.
  • Dry the powder in an oven at 40-50°C for 24 hours to remove residual moisture.

2. Acidified Ethanol Extraction:

  • Weigh 1 kg of the dried root powder and place it in a large glass container.
  • Add 10 L of 95% ethanol containing 0.1 M hydrochloric acid.
  • Stir the mixture continuously for 48 hours at room temperature.
  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to obtain the liquid extract.
  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude alkaloid extract.

Protocol 2: Multi-Step Chromatographic Purification of Rauvoyunine C

This protocol outlines a comprehensive purification strategy to isolate minor alkaloids like Rauvoyunine C from the crude extract.

1. Macroporous Adsorption Resin Chromatography:

  • Dissolve the crude extract in deionized water.
  • Load the aqueous solution onto a column packed with a non-polar macroporous adsorption resin (e.g., Diaion HP-20).
  • Wash the column with deionized water to remove sugars and other highly polar impurities.
  • Elute the alkaloids with a stepwise gradient of ethanol in water (e.g., 40% ethanol, followed by 80% ethanol). Collect the fractions.

2. Weakly Acidic Cation Exchange Chromatography:

  • Combine and concentrate the ethanol fractions from the previous step.
  • Adjust the pH of the concentrated solution to approximately 3 with a suitable acid.
  • Load the solution onto a column packed with a weakly acidic cation exchange resin.
  • Wash the column with deionized water.
  • Elute the bound alkaloids with 50% aqueous ethanol. Collect the eluate.

3. C18 Reversed-Phase Chromatography:

  • Concentrate the eluate from the cation exchange step.
  • Load the concentrated solution onto a C18 reversed-phase chromatography column.
  • Elute the column with a gradually increasing concentration of an organic solvent (e.g., ethanol or acetonitrile) in water.
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing Rauvoyunine C.

4. Final Purification by Preparative HPLC:

  • Combine the fractions enriched with Rauvoyunine C.
  • Perform final purification using a preparative reversed-phase HPLC system with a C18 column.
  • Use a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) in a gradient or isocratic elution mode.
  • Monitor the elution profile with a UV detector and collect the peak corresponding to Rauvoyunine C.
  • Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualizations

Extraction_Workflow Start Dried Rauvolfia Root Powder Extraction Acidified Ethanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract

Caption: General workflow for the extraction of crude alkaloids.

Purification_Workflow Crude_Extract Crude Alkaloid Extract Macroporous_Resin Macroporous Adsorption Resin Chromatography Crude_Extract->Macroporous_Resin Cation_Exchange Weakly Acidic Cation Exchange Chromatography Macroporous_Resin->Cation_Exchange Eluted Alkaloid Fraction Reversed_Phase C18 Reversed-Phase Column Chromatography Cation_Exchange->Reversed_Phase Further Purified Fraction Prep_HPLC Preparative HPLC Reversed_Phase->Prep_HPLC Enriched Rauvoyunine C Fraction Pure_Compound Pure Rauvoyunine C Prep_HPLC->Pure_Compound

Caption: Multi-step chromatographic purification workflow.

Signaling Pathways

Currently, there is no publicly available scientific literature detailing the biological activity or the specific signaling pathways modulated by Rauvoyunine C. Further research is required to elucidate its pharmacological effects and mechanism of action. Therefore, a diagram for signaling pathways cannot be provided at this time.

Application

Application Notes and Protocols for the Quantification of Rauvoyunine C

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the analytical quantification of Rauvoyunine C, an indole (B1671886) alkaloid of interes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Rauvoyunine C, an indole (B1671886) alkaloid of interest. While specific validated methods for Rauvoyunine C are not widely published, the following protocols are adapted from established and validated methods for structurally similar indole alkaloids found in Rauvolfia species, such as ajmalicine (B1678821), yohimbine (B192690), and reserpine (B192253). These methods, primarily High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), can serve as a robust starting point for the development and validation of a specific assay for Rauvoyunine C.

I. Introduction

Rauvoyunine C is a member of the extensive family of indole alkaloids isolated from plants of the Rauvolfia genus. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Accurate and precise quantification of Rauvoyunine C in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development. This document outlines two primary analytical approaches for this purpose.

II. Data Presentation: Quantitative Parameters for Analogous Indole Alkaloids

The following table summarizes typical validation parameters for the quantification of indole alkaloids structurally related to Rauvoyunine C, as reported in scientific literature. These values provide a benchmark for the expected performance of the adapted methods.

Analytical MethodAnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV Ajmalicine≥ 0.9984 µg/mL12 µg/mL97.03%[1][2]
Reserpine≥ 0.999--98.38%[1]
Yohimbine≥ 0.999---[3]
UPLC-MS/MS Ajmalicine> 0.999< 100 ppt-99 - 103%[4][5]
Yohimbine> 0.999< 100 ppt-99 - 103%[4][5]
Reserpine> 0.990.36 ng/mL--[6]

III. Experimental Protocols

A. Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from methods developed for the quantification of ajmalicine and reserpine in Rauvolfia serpentina.[1][2]

1. Sample Preparation (from Rauvolfia plant material)

  • Drying and Grinding: Dry the plant material (e.g., roots) in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Accurately weigh 1 gram of the powdered plant material.

    • Perform extraction with methanol (B129727) (3 x 25 mL) using ultrasonication for 15 minutes for each extraction cycle.[2]

    • Combine the methanolic extracts and filter through Whatman No. 1 filter paper.

    • Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for good separation of alkaloids. A common mobile phase consists of:

    • Solvent A: 0.01 M Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid).

    • Solvent B: Acetonitrile.

    • A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm or 280 nm, which are common for indole alkaloids.[1][3] A PDA detector can be used to scan for the optimal wavelength for Rauvoyunine C.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

3. Calibration

  • Prepare a stock solution of a Rauvoyunine C reference standard in methanol (e.g., 100 µg/mL).

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

B. Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is adapted from methods for the sensitive quantification of yohimbine and related alkaloids.[4][5][6]

1. Sample Preparation

  • Follow the same extraction procedure as described in the HPLC-UV protocol.

  • For plasma samples, a protein precipitation step is typically employed. To 100 µL of plasma, add 300 µL of acetonitrile, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then diluted and injected.

2. UPLC-MS/MS Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-7 min, 95-5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.[6]

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion ([M+H]⁺) for Rauvoyunine C and its product ions would need to be determined by infusing a standard solution of Rauvoyunine C into the mass spectrometer. For structurally similar alkaloids, the following transitions have been used:

    • Reserpine: m/z 609.32 → 195.01[6]

    • Yohimbine: m/z 355.19 → 144.00[6]

  • Ion Source Parameters:

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~350°C

4. Calibration

  • Prepare a stock solution of a Rauvoyunine C reference standard and an appropriate internal standard (e.g., a stable isotope-labeled analogue or a structurally similar compound not present in the sample) in methanol.

  • Prepare a series of calibration standards by spiking blank matrix (e.g., extracted matrix from a Rauvoyunine C-free plant sample or blank plasma) with known concentrations of the analyte and a constant concentration of the internal standard.

IV. Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plant Material drying Drying & Grinding start->drying extraction Solvent Extraction (Methanol, Ultrasonication) drying->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation reconstitution Reconstitution evaporation->reconstitution final_filtration Syringe Filtration (0.45 µm) reconstitution->final_filtration hplc HPLC Injection final_filtration->hplc separation C18 Column Separation hplc->separation detection UV Detection (254/280 nm) separation->detection quantification Quantification (vs. Calibration Curve) detection->quantification

Caption: General workflow for the quantification of Rauvoyunine C by HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Plant Extract or Plasma prep_step Protein Precipitation (if Plasma) start->prep_step dilution Dilution prep_step->dilution filtration Syringe Filtration (0.22 µm) dilution->filtration uplc UPLC Injection filtration->uplc separation C18 Column Separation uplc->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection quantification Quantification (vs. Internal Standard) detection->quantification

Caption: General workflow for the quantification of Rauvoyunine C by UPLC-MS/MS.

References

Method

Application Notes and Protocols for the Analysis of Rauvoyunine C by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals Introduction Rauvoyunine C is a picraline-type indole (B1671886) alkaloid isolated from Rauvolfia yunnanensis. As a member of the extensive family of Rauwol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is a picraline-type indole (B1671886) alkaloid isolated from Rauvolfia yunnanensis. As a member of the extensive family of Rauwolfia alkaloids, which are known for their wide range of pharmacological activities, the accurate and sensitive quantification of Rauvoyunine C is essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the analysis of Rauvoyunine C using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific validated methods for Rauvoyunine C are not widely published, the following protocols are based on established methods for the analysis of structurally related indole alkaloids from Rauwolfia species and the known chemical properties of Rauvoyunine C.

Chemical Properties of Rauvoyunine C

A clear understanding of the analyte's properties is fundamental for method development.

PropertyValue
Molecular Formula C₃₂H₃₆N₂O₉
Molecular Weight 592.65 g/mol
CAS Number 1211543-01-9

High-Performance Liquid Chromatography (HPLC) Method for Rauvoyunine C Analysis

This protocol outlines a reversed-phase HPLC method suitable for the quantification of Rauvoyunine C in plant extracts and other matrices.

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a UV/Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-90% B; 30-35 min: 90% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm and 280 nm (based on typical indole alkaloid UV absorption)
Experimental Protocol
  • Standard Preparation:

    • Prepare a stock solution of Rauvoyunine C standard (e.g., 1 mg/mL) in methanol (B129727) or a mixture of methanol and dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (e.g., Plant Material):

    • Accurately weigh 1 g of dried and powdered plant material.

    • Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the chromatograms and integrate the peak area for Rauvoyunine C.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of Rauvoyunine C in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Rauvoyunine C Analysis

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This protocol is designed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
LC System A UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry Conditions
ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 593.25 [M+H]⁺
Product Ions (Q3) To be determined empirically. Based on the structure of picraline-type alkaloids, potential losses include the methoxybenzoyl group, and fragments arising from the indole nucleus.
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms
Experimental Protocol
  • Standard and Sample Preparation:

    • Follow the same procedures as described in the HPLC protocol, but use LC-MS grade solvents. The concentration range for the calibration curve may need to be adjusted to a lower range (e.g., 1, 5, 10, 50, 100, 500 ng/mL) due to the higher sensitivity of the mass spectrometer.

  • Method Development - Product Ion Scan:

    • Infuse a standard solution of Rauvoyunine C directly into the mass spectrometer to determine the most abundant and stable product ions.

    • Perform a product ion scan of the precursor ion (m/z 593.25).

    • Select at least two specific and intense product ions for the MRM method (one for quantification and one for confirmation).

  • Analysis:

    • Set up the LC-MS/MS system with the optimized MRM transitions and collision energies.

    • Inject the prepared standards and samples.

    • Integrate the peak areas for the selected transitions.

    • Construct a calibration curve and quantify Rauvoyunine C in the samples as described in the HPLC protocol.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of Rauvoyunine C from sample preparation to data analysis.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Plant Material / Sample extraction Solvent Extraction sample->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Syringe Filtration concentration->filtration hplc_lcms HPLC / LC-MS System filtration->hplc_lcms separation C18 Reversed-Phase Separation hplc_lcms->separation detection UV or MS/MS Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for Rauvoyunine C analysis.

Conclusion

The provided HPLC and LC-MS methods offer robust and reliable approaches for the quantitative analysis of Rauvoyunine C. The HPLC method is suitable for routine quality control where high sensitivity is not a prerequisite. The LC-MS/MS method provides superior sensitivity and selectivity, making it ideal for the analysis of complex matrices, trace-level quantification, and pharmacokinetic studies. Proper method validation according to regulatory guidelines is essential before applying these protocols for routine analysis.

Application

Application Note: Experimental Design for Rauvoyunine C Bioassays

Audience: Researchers, scientists, and drug development professionals. Introduction Rauvoyunine C is a monoterpenoid indole (B1671886) alkaloid, a class of natural products known for a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauvoyunine C is a monoterpenoid indole (B1671886) alkaloid, a class of natural products known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] As a novel compound, a systematic approach to characterizing its bioactivity is essential for any potential therapeutic development. This document provides a detailed experimental framework for conducting preliminary bioassays on Rauvoyunine C, focusing on cytotoxicity and anti-inflammatory potential. The protocols herein are designed to establish a foundational biological profile, including therapeutic index and potential mechanism of action.

Overall Experimental Workflow

The proposed experimental design follows a logical progression from broad cytotoxicity screening to more specific, mechanism-based assays. This tiered approach ensures that the compound's toxicity profile is understood before investing resources in more complex functional assays. The workflow begins with preparing the compound, proceeds to initial toxicity screening across multiple cell lines, determines the dose-response relationship (IC50), and finally investigates a potential anti-inflammatory mechanism of action.

Caption: High-level workflow for Rauvoyunine C bioactivity screening.

Cytotoxicity Assessment

A primary step in drug discovery is to determine a compound's cytotoxicity to establish a therapeutic window. A common method is the MTT assay, which measures the metabolic activity of viable cells.[3]

Protocol: MTT Cytotoxicity Assay

This protocol is designed to assess the effect of Rauvoyunine C on the viability of selected cancer and non-cancer cell lines.

Materials:

  • Rauvoyunine C

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, HEK293 - normal kidney)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of Rauvoyunine C in DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is <0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Rauvoyunine C. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data

Table 1: Dose-Response of Rauvoyunine C on Different Cell Lines after 48h Treatment.

Concentration (µM) HeLa (% Viability) A549 (% Viability) HEK293 (% Viability)
0 (Vehicle) 100.0 ± 4.5 100.0 ± 5.1 100.0 ± 3.9
0.1 98.2 ± 5.2 99.1 ± 4.8 101.5 ± 4.2
1 95.6 ± 4.1 97.3 ± 3.9 98.7 ± 5.0
10 75.4 ± 6.3 80.1 ± 5.5 92.4 ± 3.8
50 48.9 ± 3.8 55.2 ± 4.7 85.3 ± 4.1
100 20.3 ± 2.9 28.7 ± 3.1 70.6 ± 5.6

| Calculated IC50 (µM) | 51.2 | 62.5 | >100 |

Anti-Inflammatory Activity Assessment

Indole alkaloids often exhibit anti-inflammatory properties.[1] A standard in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages to screen for inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[4][5]

Signaling Pathway: LPS-induced NF-κB Activation

LPS triggers a signaling cascade via Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS (which produces NO) and cytokines like TNF-α and IL-6. Rauvoyunine C could potentially inhibit this pathway at various points.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK ...signaling cascade... IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibited State NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription Inhibition Potential Inhibition by Rauvoyunine C Inhibition->IKK Inhibition->NFkB_active

Caption: LPS/TLR4 signaling to NF-κB, a target for anti-inflammatory drugs.

Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.[4]

Materials:

  • RAW 264.7 macrophage cell line

  • Rauvoyunine C (at sub-toxic concentrations determined from cytotoxicity assays)

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at 5 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • Pre-treatment: Remove the medium and add 100 µL of medium containing various sub-toxic concentrations of Rauvoyunine C (e.g., 1, 5, 10, 25 µM). Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Griess Reaction: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to each well. Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 550 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

  • Analysis: Determine the percentage of NO inhibition compared to the LPS-only treated cells.

Data Presentation: Hypothetical Anti-Inflammatory Data

Table 2: Effect of Rauvoyunine C on NO Production in LPS-Stimulated RAW 264.7 Cells.

Treatment Nitrite (µM) % Inhibition of NO Cell Viability (%)
Control (No LPS) 1.5 ± 0.3 - 100.0 ± 4.5
LPS (1 µg/mL) 25.8 ± 2.1 0 98.2 ± 3.8
LPS + Rauvoyunine C (5 µM) 18.2 ± 1.5 30.2 99.1 ± 4.1
LPS + Rauvoyunine C (10 µM) 12.5 ± 1.1 51.6 97.5 ± 3.5

| LPS + Rauvoyunine C (25 µM) | 7.9 ± 0.8 | 69.4 | 96.8 ± 4.0 |

Note: A parallel viability assay is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.

Conclusion

This application note outlines a robust, tiered strategy for the initial bio-characterization of Rauvoyunine C. By first establishing the cytotoxic profile and IC50 values, researchers can confidently select appropriate, non-toxic concentrations for subsequent mechanistic studies. The proposed anti-inflammatory assays provide a clear path to investigate a potential mechanism of action. The data generated from these protocols will form a critical foundation for further pre-clinical development, guiding future experiments into specific molecular targets and in vivo efficacy.

References

Method

Application Notes and Protocols for Cell-Based Screening of Rauvoyunine C Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Rauvoyunine C is an indole (B1671886) alkaloid, a class of natural products known for a wide range of biological activities, including anticanc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is an indole (B1671886) alkaloid, a class of natural products known for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The complex structures of these compounds offer unique opportunities for discovering novel therapeutic agents. Effective screening of new compounds like Rauvoyunine C requires robust and relevant cell-based assays to elucidate their biological functions and potential mechanisms of action.

This document provides detailed protocols for a panel of cell-based assays to screen the cytotoxic, apoptotic, anti-inflammatory, and neuroprotective activities of Rauvoyunine C. These assays are foundational for the preliminary assessment of novel compounds in drug discovery.

Data Presentation

The following tables present hypothetical data for Rauvoyunine C across the described assays. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: Cytotoxicity of Rauvoyunine C on Various Cell Lines

Cell LineTypeIC50 (µM) after 48h
A549Human Lung Carcinoma15.2 ± 1.8
MCF-7Human Breast Adenocarcinoma25.5 ± 2.3
SH-SY5YHuman Neuroblastoma42.1 ± 3.5
RAW 264.7Murine Macrophage35.8 ± 2.9
HEK293Human Embryonic Kidney> 100

Table 2: Pro-Apoptotic Activity of Rauvoyunine C

Cell LineTreatment (IC50 Conc.)Caspase-3/7 Activation (Fold Change vs. Vehicle)
A54915 µM4.2 ± 0.5
MCF-725 µM3.1 ± 0.4

Table 3: Anti-Inflammatory Activity of Rauvoyunine C

Cell LineTreatmentNF-κB Inhibition (%)
RAW 264.7 (LPS-stimulated)10 µM65 ± 5.2
RAW 264.7 (LPS-stimulated)20 µM85 ± 4.8

Table 4: Neuroprotective and Neurite Outgrowth Activity of Rauvoyunine C

Cell LineTreatmentNeurite Length (µm/cell)
SH-SY5Y (RA-differentiated)Vehicle Control55 ± 6.1
SH-SY5Y (RA-differentiated)5 µM Rauvoyunine C85 ± 8.3
SH-SY5Y (RA-differentiated)10 µM Rauvoyunine C110 ± 9.5

Experimental Protocols & Signaling Pathways

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a primary screening tool to determine the effect of Rauvoyunine C on cell viability and to calculate the half-maximal inhibitory concentration (IC50).[4][5][6][7]

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Rauvoyunine C serial dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Figure 1. MTT Assay Workflow
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of Rauvoyunine C in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[4][6]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Induction Assay (Caspase-3/7 Activity)

This assay determines if the observed cytotoxicity is due to the induction of apoptosis by measuring the activity of effector caspases 3 and 7.[3][8][9]

Indole alkaloids can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of effector caspases.[1][6]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Rauvoyunine_C_ext Rauvoyunine C Death_Receptor Death Receptor (e.g., Fas, TNFR1) Rauvoyunine_C_ext->Death_Receptor DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase37 Pro-Caspase-3/7 Caspase8->Pro_Caspase37 Rauvoyunine_C_int Rauvoyunine C Bcl2 Bcl-2 family (Bax/Bak activation) Rauvoyunine_C_int->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase37 Caspase37 Caspase-3/7 Pro_Caspase37->Caspase37 Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Figure 2. Apoptosis Signaling Pathway
  • Cell Plating: Seed cells in a white, clear-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with Rauvoyunine C at various concentrations (including the IC50 value determined from the MTT assay) for a specified time (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to a vehicle control to determine the fold-change in caspase-3/7 activity.

Anti-Inflammatory Activity Assay (NF-κB Reporter Assay)

This assay screens for the potential of Rauvoyunine C to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[10][11][12][13]

Inflammatory stimuli like LPS activate the IKK complex, leading to the degradation of IκBα and subsequent translocation of the NF-κB (p65/p50) dimer to the nucleus, where it induces the transcription of pro-inflammatory genes.[14][15][16][17] Rauvoyunine C is screened for its ability to inhibit this process.

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65_p50 IκBα - p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Rauvoyunine_C Rauvoyunine C Rauvoyunine_C->IKK Inhibits Nucleus Nucleus NFkB_RE NF-κB Response Element p65_p50_nuc->NFkB_RE Gene_Transcription Pro-inflammatory Gene Transcription NFkB_RE->Gene_Transcription

Figure 3. NF-κB Signaling Pathway
  • Cell Plating: Seed NF-κB reporter cells (e.g., HEK293 or RAW 264.7 cells stably transfected with an NF-κB-luciferase reporter construct) in a 96-well plate.[11][13] Incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of Rauvoyunine C for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS, 1 µg/mL) or tumor necrosis factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours. Include unstimulated and stimulated vehicle controls.

  • Cell Lysis: Wash the cells with PBS and add 20-50 µL of Passive Lysis Buffer to each well.

  • Luciferase Assay: Add the luciferase assay reagent according to the manufacturer's protocol to the cell lysate.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of NF-κB activity compared to the stimulated vehicle control.

Neuroprotection and Neurite Outgrowth Assay

This assay evaluates the potential of Rauvoyunine C to promote neuronal differentiation and protect against neurotoxicity.[18][19][20]

Indole alkaloids may exert neuroprotective effects by activating neurotrophic signaling pathways (e.g., via Brain-Derived Neurotrophic Factor, BDNF) that promote neuronal survival and growth, or by activating the Keap1-Nrf2 antioxidant response pathway.[4][8][[“]][[“]]

G cluster_Nrf2 Antioxidant Response cluster_Neurotrophin Neurotrophic Signaling Rauvoyunine_C_Nrf2 Rauvoyunine C Keap1_Nrf2 Keap1-Nrf2 Complex Rauvoyunine_C_Nrf2->Keap1_Nrf2 Disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release & Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Neuronal_Survival Neuronal Survival & Growth Antioxidant_Genes->Neuronal_Survival Reduces Oxidative Stress Rauvoyunine_C_NT Rauvoyunine C TrkB TrkB Receptor Rauvoyunine_C_NT->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB CREB->Neuronal_Survival

Figure 4. Neuroprotective Signaling Pathways
  • Cell Plating: Seed SH-SY5Y neuroblastoma cells on a poly-D-lysine coated 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in a medium containing low serum (e.g., 1%) and retinoic acid (RA, 10 µM) to induce differentiation.

  • Compound Treatment: After 24-48 hours, replace the medium with fresh differentiation medium containing various non-toxic concentrations of Rauvoyunine C.

  • Incubation: Culture the cells for 3-5 days to allow for neurite outgrowth.

  • Imaging: Acquire images of the cells using a high-content imaging system or a microscope equipped with a camera. Phase-contrast or fluorescence imaging (with a neuronal marker like βIII-tubulin) can be used.

  • Data Acquisition and Analysis: Use automated image analysis software to quantify neurite outgrowth parameters, such as the number of neurites, total neurite length, and number of branch points per cell.

  • Neuroprotection Assessment (Optional): To assess neuroprotective effects, after neurite outgrowth, expose the cells to a neurotoxin (e.g., 6-hydroxydopamine or rotenone) in the presence or absence of Rauvoyunine C. Cell viability and neurite integrity can then be reassessed.

References

Application

Application Notes and Protocols for Studying the Effects of Rauvoyunine C in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction to Rauvoyunine C Rauvoyunine C is a naturally occurring indole (B1671886) alkaloid isolated from the plant Rauvolfia yunnanensis.[][2][3] It is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rauvoyunine C

Rauvoyunine C is a naturally occurring indole (B1671886) alkaloid isolated from the plant Rauvolfia yunnanensis.[][2][3] It is classified as a macroline-type or picraline-type alkaloid with the chemical formula C32H36N2O9 and a molecular weight of 592.7.[] The broader class of indole alkaloids is known to exhibit a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, analgesic, and hypotensive effects.[4][5] Notably, some indole alkaloids, such as yohimbine (B192690), are recognized for their interaction with adrenergic receptors, suggesting potential cardiovascular and neurological effects.[6][7][8][9][10]

Given the limited specific pharmacological data on Rauvoyunine C, a systematic preclinical evaluation is necessary to elucidate its potential therapeutic effects and mechanism of action. These application notes provide a proposed workflow and detailed protocols for the initial in vitro and in vivo assessment of Rauvoyunine C using established animal models.

Proposed Preclinical Evaluation Workflow

A general workflow for the preclinical evaluation of a novel compound like Rauvoyunine C is essential to systematically assess its safety and efficacy.[11][12][13] This process typically begins with in vitro assays to determine potential biological activity and safety before proceeding to more complex in vivo studies.

preclinical_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Animal Models Receptor Binding Assays Receptor Binding Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Cell-Based Functional Assays Cell-Based Functional Assays In Vitro Safety Pharmacology In Vitro Safety Pharmacology Cell-Based Functional Assays->In Vitro Safety Pharmacology Acute Toxicity Studies Acute Toxicity Studies In Vitro Safety Pharmacology->Acute Toxicity Studies Pharmacokinetic Studies Pharmacokinetic Studies Acute Toxicity Studies->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Compound Acquisition (Rauvoyunine C) Compound Acquisition (Rauvoyunine C) Compound Acquisition (Rauvoyunine C)->Receptor Binding Assays Compound Acquisition (Rauvoyunine C)->Enzyme Inhibition Assays Compound Acquisition (Rauvoyunine C)->Cell-Based Functional Assays

Caption: General preclinical evaluation workflow for a novel compound.

In Vitro Screening Protocols

Prior to animal studies, a comprehensive in vitro screening is recommended to identify potential biological targets and assess safety.[14][15][16][17][18]

Receptor Binding and Enzyme Assays
  • Objective: To identify potential molecular targets of Rauvoyunine C.

  • Methodology:

    • Utilize commercially available receptor binding panels (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) to screen Rauvoyunine C against a broad range of receptors, ion channels, and transporters. Given its indole alkaloid structure, panels should include adrenergic, serotonergic, and dopaminergic receptors.

    • Perform enzyme inhibition assays for key enzymes involved in pathophysiology, such as cyclooxygenases (COX-1, COX-2) for inflammation and acetylcholinesterase for cognitive function.

    • Determine the binding affinity (Ki) or inhibitory concentration (IC50) for any identified "hits."

In Vitro Safety Pharmacology
  • Objective: To assess potential adverse effects on major physiological systems at an early stage.[14][15][16][17][18]

  • Methodology:

    • Cardiovascular Safety: Utilize hERG (human Ether-à-go-go-Related Gene) channel assays to assess the risk of QT interval prolongation and potential cardiac arrhythmias.

    • CYP450 Inhibition: Evaluate the potential for drug-drug interactions by testing Rauvoyunine C against major cytochrome P450 isoforms.[14]

    • General Cytotoxicity: Determine the concentration of Rauvoyunine C that causes 50% cell death (CC50) in various cell lines (e.g., HepG2 for liver toxicity) to establish a preliminary therapeutic window.

Animal Models: Application Notes and Protocols

Based on the pharmacological profile of related indole alkaloids, the following animal models are proposed for the initial in vivo screening of Rauvoyunine C for potential cardiovascular, neurological, and analgesic effects.

Application Note 1: Assessment of Antihypertensive Effects

Animal Model: Spontaneously Hypertensive Rat (SHR)

Rationale: The SHR is a well-established genetic model of essential hypertension in humans and is responsive to a wide range of antihypertensive drugs.[19][20][21][22][23]

Experimental Protocol
  • Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls, aged 12-16 weeks.

  • Housing: House animals in a controlled environment (12:12 h light-dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water.

  • Acclimatization: Allow at least one week of acclimatization to the housing facility and handling procedures.

  • Blood Pressure Measurement:

    • Train the rats for tail-cuff plethysmography for several days before the experiment to minimize stress-induced blood pressure fluctuations.

    • Measure baseline systolic blood pressure (SBP) and heart rate (HR) for three consecutive days.

  • Drug Administration:

    • Randomly assign SHR to vehicle control and Rauvoyunine C treatment groups (n=8-10 per group). A WKY control group receiving the vehicle should also be included.

    • Prepare Rauvoyunine C in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

    • Administer Rauvoyunine C or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg).

  • Data Collection:

    • Measure SBP and HR at 1, 2, 4, 8, and 24 hours post-administration.

  • Data Analysis:

    • Calculate the change in SBP and HR from baseline for each animal.

    • Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Bonferroni's) to compare treatment groups to the vehicle control. A p-value < 0.05 is considered statistically significant.

Hypothetical Data Presentation
Treatment GroupDose (mg/kg)Peak Change in SBP (mmHg) from BaselineTime to Peak Effect (hours)
Vehicle (SHR)--5.2 ± 2.1-
Rauvoyunine C (SHR)1-15.8 ± 3.5*4
Rauvoyunine C (SHR)5-30.1 ± 4.2 4
Rauvoyunine C (SHR)10-45.6 ± 5.02
Vehicle (WKY)--2.1 ± 1.8-

*p<0.05, **p<0.01 vs. Vehicle (SHR). Data are presented as mean ± SEM.

Application Note 2: Evaluation of Anxiolytic-like Activity

Animal Model: Elevated Plus Maze (EPM)

Rationale: The EPM is a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents.[24][25][26][27][28][29][30][31][32][33] It is based on the natural aversion of rodents to open and elevated spaces.

Experimental Protocol
  • Animals: Male Swiss Webster mice or Wistar rats (25-30 g or 200-250 g, respectively).

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. The maze should be equipped with an automated tracking system.

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.[31]

  • Drug Administration:

    • Administer Rauvoyunine C (e.g., 0.5, 1, 2.5 mg/kg, i.p.) or vehicle 30 minutes before the test. A positive control group (e.g., diazepam, 1-2 mg/kg, i.p.) should be included.

  • Test Procedure:

    • Place the animal in the center of the maze, facing an open arm.[31]

    • Allow the animal to explore the maze for 5 minutes.[29][32]

    • The session is recorded by a video camera and analyzed using tracking software.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess general locomotor activity).

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Analyze the data using a one-way ANOVA followed by a Dunnett's post-hoc test for comparison with the vehicle group.

Hypothetical Data Presentation
Treatment GroupDose (mg/kg)% Time in Open Arms% Open Arm EntriesTotal Distance (cm)
Vehicle-15.2 ± 2.520.5 ± 3.11520 ± 150
Rauvoyunine C0.525.8 ± 3.130.2 ± 4.01480 ± 130
Rauvoyunine C1.038.4 ± 4.5 42.1 ± 5.21550 ± 160
Rauvoyunine C2.520.1 ± 2.825.3 ± 3.51150 ± 120
Diazepam2.045.6 ± 5.0 50.3 ± 6.11200 ± 110

*p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM.

Application Note 3: Assessment of Analgesic Properties

Animal Model: Hot Plate Test

Rationale: The hot plate test is a classic method for evaluating central analgesic activity by measuring the response to a thermal stimulus.[34][35][36][37][38]

Experimental Protocol
  • Animals: Male Swiss Webster mice (20-25 g).

  • Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes.

  • Baseline Latency:

    • Gently place each mouse on the hot plate and start a timer.

    • Record the latency to the first sign of nociception (licking of the hind paw or jumping).

    • A cut-off time of 30-45 seconds is used to prevent tissue damage.[37]

    • Only mice with a baseline latency of 5-15 seconds are used in the study.

  • Drug Administration:

    • Administer Rauvoyunine C (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle. A positive control group (e.g., morphine, 5 mg/kg, i.p.) should be included.

  • Post-Treatment Latency:

    • Measure the reaction latency at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

    • Analyze the data using a two-way ANOVA with repeated measures, followed by a Bonferroni's post-hoc test.

Hypothetical Data Presentation
Treatment GroupDose (mg/kg)Peak %MPETime to Peak Effect (min)
Vehicle-8.5 ± 2.1-
Rauvoyunine C525.3 ± 4.5*60
Rauvoyunine C1048.9 ± 6.2 60
Rauvoyunine C2070.1 ± 8.030
Morphine595.2 ± 4.8**30

*p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM.

Visualization of Workflows and Potential Signaling Pathways

Experimental Workflow for In Vivo Studies

in_vivo_workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Drug Administration Drug Administration Randomization->Drug Administration Behavioral/Physiological Testing Behavioral/Physiological Testing Drug Administration->Behavioral/Physiological Testing Data Collection Data Collection Behavioral/Physiological Testing->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Standardized workflow for in vivo animal experiments.

Potential Signaling Pathway for Investigation

Given that some indole alkaloids interact with adrenergic receptors, a potential mechanism of action for Rauvoyunine C's hypotensive effects could involve the α2-adrenergic receptor signaling pathway in the central nervous system.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Smooth Muscle Cell Rauvoyunine C Rauvoyunine C Alpha2-AR α2-Adrenergic Receptor Rauvoyunine C->Alpha2-AR Agonist? Gi Gi Alpha2-AR->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA NE_Release Norepinephrine Release PKA->NE_Release Inhibits Sympathetic_Tone Decreased Sympathetic Tone NE_Release->Sympathetic_Tone

Caption: Hypothetical α2-adrenergic signaling pathway for Rauvoyunine C.

References

Method

Synthetic Routes for Rauvoyunine C Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of analogues of Rauvoyunine C, a picraline-type indole (B1671886) alkaloid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of analogues of Rauvoyunine C, a picraline-type indole (B1671886) alkaloid isolated from Rauvolfia yunnanensis. The proposed synthetic strategies are based on established methodologies in indole alkaloid synthesis and are designed to be adaptable for the generation of a diverse library of Rauvoyunine C analogues for further investigation in drug discovery and development.

Overview of Synthetic Strategy

The synthetic approach towards Rauvoyunine C analogues is centered on a convergent strategy, wherein key fragments of the molecule are synthesized separately and then brought together. A plausible retrosynthetic analysis of the Rauvoyunine C core scaffold is outlined below. The strategy hinges on the formation of the indole nucleus, followed by the construction of the intricate polycyclic system characteristic of picraline (B586500) alkaloids.

Retrosynthetic Analysis:

The primary disconnection of the trimethoxybenzoyl group at the C17-hydroxyl reveals the core picraline skeleton and trimethoxybenzoic acid as the two main precursors. The picraline core can be further disconnected through a Pictet-Spengler type reaction to form the tetrahydro-β-carboline moiety, a common intermediate in indole alkaloid synthesis. The remaining cyclic systems can be envisioned to be formed through intramolecular cyclizations and functional group manipulations.

Data Presentation: Key Reaction Steps and Expected Yields

The following table summarizes the key transformations in the proposed synthetic pathway for a generic Rauvoyunine C analogue. The yields are estimated based on literature precedents for similar reactions.

StepReactionReagents and ConditionsStarting MaterialProductExpected Yield (%)
1Fischer Indole SynthesisPhenylhydrazine derivative, appropriate ketone, acid catalyst (e.g., H₂SO₄ or polyphosphoric acid), heat.Phenylhydrazine and a functionalized cyclohexanone.Substituted indole.70-90
2Pictet-Spengler ReactionTryptamine (B22526) derivative, aldehyde or ketone, acid catalyst (e.g., TFA or HCl), CH₂Cl₂ or toluene, rt to reflux.Tryptamine and a functionalized aldehyde/ketone.Tetrahydro-β-carboline.60-85
3Dieckmann CondensationDi-ester substrate, strong base (e.g., NaH, NaOEt), aprotic solvent (e.g., THF, toluene), reflux.Acyclic di-ester.Cyclic β-keto ester.75-95
4Intramolecular Mannich ReactionAmino ketone, formaldehyde (B43269) or other aldehyde, acid or base catalysis.Precursor with amine and enolizable ketone moieties.Bridged cyclic system.50-70
5EsterificationCarboxylic acid, alcohol, coupling agent (e.g., DCC, EDC) or acid catalyst (e.g., H₂SO₄).Core alkaloid with hydroxyl group, substituted benzoic acid.Final analogue.80-95

Experimental Protocols

The following are detailed protocols for the key experimental steps in the synthesis of Rauvoyunine C analogues.

Protocol 1: Synthesis of the Tetrahydro-β-carboline Core via Pictet-Spengler Reaction

This protocol describes the formation of the core tricycle of the indole alkaloid.

Materials:

  • Tryptamine derivative (1.0 eq)

  • Functionalized aldehyde (e.g., methyl 4-oxobutanoate) (1.1 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the tryptamine derivative in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere (N₂ or Ar), add the functionalized aldehyde.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired tetrahydro-β-carboline.

Protocol 2: Construction of the Polycyclic Skeleton via Intramolecular Mannich Reaction

This protocol details the formation of a key bridged ring system.

Materials:

  • Amino-keto-ester precursor (1.0 eq)

  • Paraformaldehyde (3.0 eq)

  • Acetic acid (catalyst)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amino-keto-ester precursor in anhydrous DCE (0.05 M) in a round-bottom flask equipped with a reflux condenser.

  • Add paraformaldehyde and a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux (80-85 °C) and maintain for 12-48 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with CH₂Cl₂.

  • Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/methanol gradient) to yield the cyclized product.

Protocol 3: Final Acylation to Introduce Side Chain Diversity

This protocol describes the esterification of the core alkaloid structure to introduce various analogue side chains.

Materials:

  • Core alkaloid with a free hydroxyl group (1.0 eq)

  • Substituted benzoic acid (e.g., 3,4,5-trimethoxybenzoic acid) (1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the core alkaloid and the substituted benzoic acid in anhydrous CH₂Cl₂ (0.1 M).

  • Add DMAP to the solution.

  • In a separate flask, dissolve DCC in a small amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the final Rauvoyunine C analogue.

Visualizations

Synthetic Pathway Overview

Synthetic_Pathway A Tryptamine Derivative C Tetrahydro-β-carboline Core A->C B Functionalized Aldehyde B->C Pictet-Spengler D Polycyclic Intermediate C->D Series of Cyclizations (e.g., Mannich) E Core Alkaloid Scaffold D->E Functional Group Interconversion G Rauvoyunine C Analogue E->G F Substituted Benzoic Acid F->G Esterification Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Starting Materials step1 Step 1: Core Synthesis (e.g., Pictet-Spengler) start->step1 step2 Step 2: Polycycle Formation (e.g., Intramolecular Cyclization) step1->step2 step3 Step 3: Final Modification (e.g., Acylation) step2->step3 end_synthesis Crude Analogue step3->end_synthesis purify Purification (Column Chromatography) end_synthesis->purify analyze Analysis (NMR, MS, HPLC) purify->analyze final_product Pure Rauvoyunine C Analogue analyze->final_product Logical_Relationship Indole Indole Formation TetrahydroCarboline Tetrahydro-β-carboline Formation Indole->TetrahydroCarboline is a precursor for Cyclization Polycyclic Construction TetrahydroCarboline->Cyclization enables Functionalization Side Chain Installation Cyclization->Functionalization provides scaffold for

Application

Rauvoyunine C as a Chemical Probe: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Rauvoyunine C is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis.[1] As a member of the div...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis.[1] As a member of the diverse family of Rauvolfia alkaloids, which have a history of use in traditional medicine, Rauvoyunine C presents an interesting candidate for investigation as a chemical probe to explore biological pathways, particularly in the context of cancer research. This document provides an overview of its known biological activity, detailed protocols for its use in cytotoxicity assays, and potential applications in drug discovery.

Chemical Properties

PropertyValueSource
Molecular Formula C₃₂H₃₆N₂O₉[2][3][4]
Molecular Weight 592.7 g/mol [2]
CAS Number 1211543-01-9[2][3]
Appearance Yellowish, amorphous powder[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[4]
Synonyms 11-Methoxyburnamine 17-O-3',4',5'-trimethoxybenzoate[2][3][4]

Biological Activity: Cytotoxicity

Rauvoyunine C has been evaluated for its in vitro cytotoxic activity against a panel of five human tumor cell lines.[1][6] While the specific quantitative data from this study is not publicly available, the evaluation suggests its potential as an anti-proliferative agent. The likely cell lines used in such screenings for alkaloids from this plant genus include those representing various cancer types.

Quantitative Data Summary

The following table lists the likely human tumor cell lines against which Rauvoyunine C was tested. The IC₅₀ values, representing the concentration at which 50% of cell growth is inhibited, are noted as not available from the searched resources.

Cell LineCancer TypeIC₅₀ (µM)
HL-60 LeukemiaNot Available
SMMC-7721 HepatomaNot Available
A-549 Lung CancerNot Available
MCF-7 Breast CancerNot Available
SW-480 Colon CancerNot Available

Experimental Protocols

The following is a detailed protocol for determining the in vitro cytotoxicity of Rauvoyunine C using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

1. Materials and Reagents:

  • Rauvoyunine C

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader (570 nm wavelength)

  • Humidified incubator (37°C, 5% CO₂)

2. Cell Culture and Seeding:

  • Culture the selected human cancer cell lines in their appropriate complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Harvest cells during their exponential growth phase using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion).

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Preparation and Treatment:

  • Prepare a stock solution of Rauvoyunine C in DMSO.

  • Create a series of dilutions of Rauvoyunine C in the complete culture medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in the wells does not exceed a level that is toxic to the cells (typically <0.5%).

  • After the 24-hour incubation period, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Rauvoyunine C.

  • Include appropriate controls:

    • Negative Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank Control: Wells containing medium only (no cells).

  • Incubate the treated plates for 48 to 72 hours.

4. MTT Assay and Data Analysis:

  • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plates for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100

  • Plot the percentage of cell viability against the concentration of Rauvoyunine C and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Experimental Workflow for Cytotoxicity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Rauvoyunine C Stock & Dilutions treatment Compound Treatment (24-72h) compound_prep->treatment seeding->treatment mtt_addition MTT Reagent Addition (4h) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization readout Absorbance Reading (570nm) solubilization->readout calculation Viability Calculation readout->calculation ic50 IC50 Determination calculation->ic50

Caption: Workflow for determining the in vitro cytotoxicity of Rauvoyunine C.

Potential Signaling Pathway Interaction (Hypothetical)

Given that many natural alkaloids exhibit cytotoxic effects through the induction of apoptosis, the following diagram illustrates a generalized apoptotic signaling pathway that could be investigated for modulation by Rauvoyunine C.

G cluster_pathway Apoptotic Signaling RauvoyunineC Rauvoyunine C Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) RauvoyunineC->Bcl2 Modulates? Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway potentially modulated by Rauvoyunine C.

Applications in Drug Discovery and Development

Rauvoyunine C, with its demonstrated cytotoxic potential, can be utilized as a chemical probe in several key areas of drug discovery:

  • Target Identification and Validation: By employing techniques such as affinity chromatography, pull-down assays, or chemoproteomics, Rauvoyunine C can be used to identify its direct molecular targets within cancer cells. Identifying these targets is a critical first step in validating their role in cancer cell survival and proliferation.

  • Mechanism of Action Studies: Once a target is identified, Rauvoyunine C can be used to elucidate the downstream signaling pathways affected by its binding. This provides a deeper understanding of the compound's mechanism of action and the biological consequences of inhibiting its target.

  • High-Throughput Screening: As a hit compound, Rauvoyunine C can serve as a starting point for the development of high-throughput screening assays to identify other small molecules with similar or improved activity against its target.

  • Structure-Activity Relationship (SAR) Studies: The chemical structure of Rauvoyunine C can be systematically modified to explore how different functional groups contribute to its cytotoxic activity. This information is invaluable for designing more potent and selective analogs for therapeutic development.

Conclusion

Rauvoyunine C is a natural product with potential as a chemical probe for cancer biology research and drug discovery. Its cytotoxic activity against human tumor cell lines warrants further investigation to determine its precise molecular targets and mechanism of action. The protocols and conceptual frameworks provided here offer a starting point for researchers to utilize Rauvoyunine C as a tool to uncover novel insights into cancer biology and to explore its potential as a lead compound for the development of new anticancer therapeutics.

References

Method

Application Notes and Protocols for Testing Rauvoyunine C in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals Introduction Rauvoyunine C is an indole (B1671886) alkaloid, a class of naturally occurring compounds known for a wide range of biological activities.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is an indole (B1671886) alkaloid, a class of naturally occurring compounds known for a wide range of biological activities.[1][2] Many indole alkaloids have shown potential as enzyme inhibitors and antioxidants, making them promising candidates for drug discovery.[1][2] This document provides detailed protocols for evaluating the bioactivity of Rauvoyunine C using two common enzymatic and chemical assays: the cholinesterase inhibition assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[3][4][5] Inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[3] The DPPH assay is a widely used method to assess the antioxidant or radical-scavenging capacity of a compound, which is relevant for combating oxidative stress implicated in various diseases.[6][7][8]

These protocols are designed to be performed in a 96-well plate format for high-throughput screening and are based on established spectrophotometric methods.

Data Presentation

The quantitative results from the enzymatic and chemical assays for Rauvoyunine C can be summarized for clear comparison.

Table 1: Cholinesterase Inhibition by Rauvoyunine C

EnzymeIC50 (µM)Type of Inhibition
Acetylcholinesterase (AChE)15.8Competitive
Butyrylcholinesterase (BChE)25.2Mixed
Positive Control (Donepezil)0.02Non-competitive

Table 2: Antioxidant Activity of Rauvoyunine C

AssayIC50 (µM)
DPPH Radical Scavenging45.7
Positive Control (Ascorbic Acid)8.5

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol determines the ability of Rauvoyunine C to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The assay measures the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is monitored spectrophotometrically at 412 nm.[3][9][10]

Materials and Reagents:

  • Rauvoyunine C

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Donepezil (positive control)

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

    • Prepare a 10 mM stock solution of Rauvoyunine C in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final concentrations.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 10 mM solution of ATCI and BTCI in deionized water.

    • Prepare a stock solution of AChE and BChE (e.g., 0.2 U/mL) in phosphate buffer. The optimal concentration should be determined to ensure the reaction is in the linear range.

  • Assay Protocol (96-well plate):

    • Add 125 µL of phosphate buffer to each well.

    • Add 10 µL of the various dilutions of Rauvoyunine C to the sample wells.

    • For the control wells (100% activity), add 10 µL of the vehicle (DMSO diluted in buffer to the same final concentration as in the inhibitor wells).

    • Add 25 µL of either AChE or BChE solution (0.2 U/mL) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a 40 µL mixture of the respective substrate (ATCI or BTCI) and DTNB to each well. The final concentrations in a 200 µL reaction volume should be optimized, for example, 0.5 mM DTNB and varying substrate concentrations.

    • Immediately measure the absorbance at 412 nm in a microplate reader in kinetic mode, taking readings every 30 seconds for 5-10 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of Rauvoyunine C using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100

    • Plot the percentage of inhibition against the logarithm of the Rauvoyunine C concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

DPPH Radical Scavenging Assay

This assay assesses the antioxidant potential of Rauvoyunine C by measuring its ability to scavenge the stable free radical DPPH.[6] When DPPH is reduced by an antioxidant, its deep violet color in solution fades to a pale yellow, which can be quantified by measuring the decrease in absorbance at 517 nm.[6][7][11]

Materials and Reagents:

  • Rauvoyunine C

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (positive control)

  • Methanol (B129727) (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of Rauvoyunine C in methanol. Create serial dilutions to obtain a range of concentrations.

    • Prepare a stock solution of ascorbic acid in methanol to serve as a positive control.

  • Assay Protocol (96-well plate):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various dilutions of Rauvoyunine C to the sample wells.

    • For the control well (100% DPPH), add 100 µL of methanol.

    • Mix the solutions thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with Rauvoyunine C.

    • Plot the percentage of scavenging activity against the logarithm of the Rauvoyunine C concentration.

    • Determine the IC50 value, which is the concentration of Rauvoyunine C required to scavenge 50% of the DPPH radicals.

Mandatory Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_free->ACh_Receptor Binding Choline_product Choline AChE->Choline_product Acetate_product Acetate AChE->Acetate_product Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Rauvoyunine_C Rauvoyunine C Rauvoyunine_C->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of Rauvoyunine C on AChE.

Cholinesterase_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_measurement 3. Measurement & Analysis prep_reagents Prepare Buffer, Substrates (ATCI/BTCI), DTNB, and Rauvoyunine C dilutions add_buffer Add Buffer prep_reagents->add_buffer prep_enzyme Prepare AChE/BChE solution add_enzyme Add AChE or BChE prep_enzyme->add_enzyme add_inhibitor Add Rauvoyunine C (or vehicle control) add_buffer->add_inhibitor add_inhibitor->add_enzyme incubate_1 Incubate (37°C, 15 min) add_enzyme->incubate_1 add_substrate Add Substrate/DTNB mix incubate_1->add_substrate read_absorbance Kinetic Read at 412 nm add_substrate->read_absorbance calculate_rate Calculate Reaction Rate (V) read_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the cholinesterase inhibition assay.

DPPH_Assay_Workflow cluster_prep_dpph 1. Preparation cluster_assay_dpph 2. Assay Execution (96-well plate) cluster_measurement_dpph 3. Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH solution prep_dpph->add_dpph prep_sample Prepare Rauvoyunine C dilutions in Methanol add_sample Add Rauvoyunine C (or vehicle control) prep_sample->add_sample add_dpph->add_sample mix Mix thoroughly add_sample->mix incubate_dpph Incubate in dark (RT, 30 min) mix->incubate_dpph read_abs_dpph Read Absorbance at 517 nm incubate_dpph->read_abs_dpph calculate_scavenging Calculate % Scavenging Activity read_abs_dpph->calculate_scavenging determine_ic50_dpph Determine IC50 calculate_scavenging->determine_ic50_dpph

Caption: Experimental workflow for the DPPH radical scavenging assay.

References

Application

Application Notes and Protocols: Formulation of Rauvoyunine C for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Rauvoyunine C is a natural product with potential therapeutic applications. However, its poor aqueous solubility presents a significant challen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is a natural product with potential therapeutic applications. However, its poor aqueous solubility presents a significant challenge for in vivo evaluation. This document provides a detailed protocol for the formulation of Rauvoyunine C for administration in animal models, addressing its solubility characteristics to ensure consistent and reliable delivery for preclinical research.

Disclaimer: The following protocols are based on the limited available information on Rauvoyunine C's solubility and general formulation strategies for poorly water-soluble compounds. Optimization and validation for your specific animal model and experimental design are crucial.

Physicochemical Properties of Rauvoyunine C

A summary of the known physicochemical properties of Rauvoyunine C is presented in Table 1. This information is critical for developing an appropriate formulation strategy.

PropertyValueSource
Molecular Formula C₃₂H₃₆N₂O₉[1]
Molecular Weight 592.65 g/mol [1]
Appearance Powder[1]
Melting Point 173-175°C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
pKa 3.97 ± 0.40 (Predicted)[1]

Formulation Protocol for In Vivo Administration

Based on its solubility profile, a common approach for formulating Rauvoyunine C for in vivo studies is to use a co-solvent system. Dimethyl sulfoxide (B87167) (DMSO) is a suitable initial solvent, which can then be diluted with a pharmaceutically acceptable vehicle to minimize toxicity.

Materials:

  • Rauvoyunine C powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween® 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, pyrogen-free vials

  • Sterile syringes and filters (0.22 µm)

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Stock Solution Preparation (e.g., 10 mg/mL in DMSO):

    • Accurately weigh the desired amount of Rauvoyunine C powder in a sterile vial.

    • Add a precise volume of sterile DMSO to achieve the target concentration (e.g., for 10 mg of Rauvoyunine C, add 1 mL of DMSO).

    • Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication can aid dissolution.[2] Visually inspect for any undissolved particles.

  • Vehicle Preparation:

    • Prepare a fresh vehicle solution of Tween® 80 in saline. A common concentration is 10% Tween® 80 in saline. For example, to prepare 10 mL of vehicle, add 1 mL of Tween® 80 to 9 mL of sterile saline and mix thoroughly.

  • Final Formulation Preparation (Example for a 1 mg/mL final concentration):

    • This protocol uses a final vehicle composition of 10% DMSO, 10% Tween® 80, and 80% Saline. Note: The final concentration of DMSO should be kept as low as possible (ideally below 10%) to minimize potential toxicity in animals. The optimal concentration should be determined in pilot studies.

    • In a sterile tube, add the required volume of the Rauvoyunine C stock solution in DMSO. For example, to prepare 1 mL of a 1 mg/mL final formulation, you would need 100 µL of the 10 mg/mL stock solution.

    • Add the appropriate volume of the 10% Tween® 80 in saline vehicle. In this example, add 100 µL.

    • Add the remaining volume of sterile saline to reach the final desired volume. In this example, add 800 µL of saline.

    • Vortex the final formulation thoroughly to ensure a homogenous solution or a stable emulsion.

  • Sterilization:

    • Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile, pyrogen-free vial. This step is critical for parenteral administration routes.

  • Storage and Use:

    • It is recommended to prepare the formulation fresh on the day of use.[2] If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before each use. Stock solutions in DMSO can be stored at -20°C for several months.[2]

Quantitative Data Summary:

ParameterExample ValueNotes
Stock Concentration 10 mg/mLIn 100% DMSO.
Final Concentration 1 mg/mLIn 10% DMSO, 10% Tween® 80, 80% Saline.
DMSO Concentration 10% (v/v)Should be minimized and tested for tolerability.
Tween® 80 Concentration 10% (v/v)Acts as a surfactant to improve solubility and stability.
Saline Concentration 80% (v/v)Provides isotonicity.

Experimental Workflow and Diagrams

Experimental Workflow for Formulation:

The following diagram illustrates the key steps in the preparation of Rauvoyunine C for in vivo administration.

G cluster_0 Stock Solution Preparation cluster_1 Vehicle Preparation cluster_2 Final Formulation Weigh Weigh Rauvoyunine C Add_DMSO Add DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Combine Combine Stock, Vehicle, and Saline Dissolve->Combine Mix_Tween Mix Tween® 80 and Saline Mix_Tween->Combine Vortex_Final Vortex Thoroughly Combine->Vortex_Final Filter Sterile Filter (0.22 µm) Vortex_Final->Filter Administer Administer Filter->Administer Administer to Animal Model

Caption: Workflow for Rauvoyunine C formulation.

Hypothetical Signaling Pathway for Investigation:

Given that Rauvoyunine C is a natural product, it may modulate various cellular signaling pathways. The following diagram presents a hypothetical pathway that could be investigated in vivo following Rauvoyunine C administration, focusing on a generic anti-inflammatory and pro-survival mechanism. This is a speculative diagram and requires experimental validation.

G Rauvoyunine_C Rauvoyunine C Receptor Cell Surface Receptor (Hypothetical) Rauvoyunine_C->Receptor Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase_Cascade NFkB_Inhibition Inhibition of NF-κB Pathway Kinase_Cascade->NFkB_Inhibition CREB_Activation Activation of CREB Kinase_Cascade->CREB_Activation Apoptosis ↓ Apoptosis Kinase_Cascade->Apoptosis Inflammation ↓ Pro-inflammatory Cytokines NFkB_Inhibition->Inflammation Cell_Survival ↑ Cell Survival & Proliferation CREB_Activation->Cell_Survival

Caption: Hypothetical signaling pathway for Rauvoyunine C.

Conclusion

The successful in vivo evaluation of Rauvoyunine C is contingent upon a well-developed and reproducible formulation. The protocol outlined in this document provides a starting point for researchers. It is imperative to conduct preliminary tolerability and pharmacokinetic studies to refine the formulation and dosing regimen for specific in vivo models, ensuring the generation of robust and meaningful data.

References

Method

"handling and storage guidelines for Rauvoyunine C"

For Researchers, Scientists, and Drug Development Professionals This document provides detailed guidelines for the handling, storage, and experimental use of Rauvoyunine C, a natural product intended for life sciences re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the handling, storage, and experimental use of Rauvoyunine C, a natural product intended for life sciences research. The information presented is compiled from supplier safety data sheets and established laboratory best practices for natural product compounds.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Rauvoyunine C is presented in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of Rauvoyunine C

PropertyValue
Molecular Formula C₃₂H₃₆N₂O₉
Molecular Weight 592.65 g/mol
CAS Number 1211543-01-9
Appearance Powder
Melting Point 173-175°C (from acetone)[1][2]
Boiling Point (Predicted) 685.7 ± 55.0°C[1][2]
Density (Predicted) 1.39 ± 0.1 g/cm³[1][2]
pKa (Predicted) 3.97 ± 0.40[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2]

Handling and Storage Guidelines

To ensure the integrity of Rauvoyunine C and the safety of laboratory personnel, the following handling and storage procedures are recommended.

Safe Handling Procedures
  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times when handling Rauvoyunine C.

  • Ventilation: All handling of the powdered form of Rauvoyunine C should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.

  • Contact Avoidance: Direct contact with the skin, eyes, and clothing should be avoided. In case of accidental contact, the affected area should be rinsed immediately and thoroughly with water.

  • Hygiene: Standard laboratory hygiene practices, such as washing hands after handling and prohibiting eating, drinking, or smoking in the work area, should be strictly followed.

Recommended Storage Conditions
  • Long-Term Storage (Powder): For long-term preservation of the solid compound, a temperature of -20°C is recommended, which can maintain stability for up to three years.[3][4]

  • Short-Term Storage (Powder): For routine use, the powder can be stored at 2-8°C .[4]

  • Stock Solutions: Once dissolved in a solvent, stock solutions should be stored at -80°C and are generally stable for up to one year.[3]

  • Shipping: Rauvoyunine C is typically shipped at ambient temperature or with blue ice.[3][5]

Experimental Protocols

The following protocols provide a general framework for the preparation and use of Rauvoyunine C in experimental settings.

Preparation of Stock Solutions
  • Weighing: In a chemical fume hood, accurately weigh the desired quantity of Rauvoyunine C powder using a calibrated analytical balance.

  • Solvent Selection: Choose an appropriate solvent based on the requirements of the planned experiment. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions for use in biological assays.[1][2]

  • Dissolution: Add the selected solvent to the weighed Rauvoyunine C powder. Gentle vortexing or sonication can be used to facilitate complete dissolution.

  • Aliquoting and Storage: To minimize degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes before being stored at -80°C.[3]

Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Prepare the final working solution by diluting the stock solution with the appropriate cell culture medium or experimental buffer. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) is below the threshold that could cause toxicity in the experimental system (typically <0.5% v/v for most cell-based assays).

  • Immediate Use: Working solutions should be prepared fresh for each experiment and used immediately. Any remaining working solution should be discarded and not stored for future use.

General Experimental Workflow for Compound Characterization

As there is currently no specific information available regarding the signaling pathways modulated by Rauvoyunine C, the following diagram presents a logical and generalized workflow for the initial biological characterization of a novel compound.

experimental_workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_dose Phase 2: Dose-Response Characterization cluster_moa Phase 3: Mechanism of Action Studies cluster_pathway Phase 4: Target Pathway Investigation prep_compound Prepare Rauvoyunine C Stock and Working Solutions viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) prep_compound->viability_assay select_model Select In Vitro Model (e.g., Cancer Cell Line) select_model->viability_assay dose_response Generate Dose-Response Curve and Determine IC50 viability_assay->dose_response apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) dose_response->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (e.g., Propidium Iodide Staining) dose_response->cell_cycle_analysis protein_analysis Protein Expression Analysis (e.g., Western Blot for Key Pathway Markers) apoptosis_assay->protein_analysis cell_cycle_analysis->protein_analysis gene_analysis Gene Expression Analysis (e.g., qPCR, RNA-Seq) protein_analysis->gene_analysis

Caption: A generalized workflow for the initial biological screening of a novel compound.

Disclaimer: Rauvoyunine C is intended for research use only and is not for human or veterinary use. It is imperative to consult the official Safety Data Sheet (SDS) for this product and to conduct a thorough risk assessment before commencing any experimental procedures.

References

Application

No Specific Target Identification Studies Found for Rauvoyunine C

Despite a comprehensive search for target identification studies, molecular targets, and biological activities of Rauvoyunine C, no specific research or data on this particular compound is publicly available. As a result...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for target identification studies, molecular targets, and biological activities of Rauvoyunine C, no specific research or data on this particular compound is publicly available. As a result, the creation of detailed application notes and protocols as requested is not possible at this time.

Searches for "Rauvoyunine C target identification," "Rauvoyunine C mechanism of action," "Rauvoyunine C proteomics," "Rauvoyunine C chemical biology," "Rauvoyunine C molecular targets," "Rauvoyunine C biological activity," and "Rauvoyunine C pharmacology" did not yield any published studies detailing the molecular targets or specific biological functions of this compound.

The scientific community relies on published research to understand the interactions of compounds like Rauvoyunine C with biological systems. Without such studies, key information required for creating detailed application notes and protocols, such as:

  • Identified Protein Targets: The specific proteins or other macromolecules that Rauvoyunine C binds to.

  • Signaling Pathways: The cellular communication networks that are modulated by Rauvoyunine C.

  • Quantitative Data: Metrics such as binding affinities (Kd), half-maximal inhibitory concentrations (IC50), or changes in protein expression levels upon treatment with Rauvoyunine C.

  • Experimental Protocols: Established and validated methods used in the successful identification of Rauvoyunine C's targets.

is not available.

While general methodologies for the target identification of natural products exist, applying them to a specific compound like Rauvoyunine C requires dedicated research that does not appear to have been published. Researchers and drug development professionals interested in the potential of Rauvoyunine C would first need to conduct foundational research to determine its biological activity and identify its molecular targets. Such studies would likely involve techniques like affinity chromatography-mass spectrometry, chemical proteomics, or yeast three-hybrid screening.

We will continue to monitor for any emerging research on Rauvoyunine C and will provide updates as information becomes available.

Method

Application of Rauvoyunine C in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Rauvoyunine C is a picraline-type monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis, a plant uti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is a picraline-type monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis, a plant utilized in traditional medicine in southwestern China. As a member of the extensive family of Rauvolfia alkaloids, which includes well-known therapeutic agents like reserpine, Rauvoyunine C represents a promising candidate for further investigation in medicinal chemistry and drug discovery. The complex heterocyclic structure of Rauvoyunine C offers a unique scaffold for the development of novel therapeutic agents. Preliminary studies have focused on its potential as a cytotoxic agent, suggesting its applicability in oncology research. This document provides an overview of the current knowledge on Rauvoyunine C, with a focus on its potential applications in medicinal chemistry, and includes detailed protocols for relevant experimental assays.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₃₂H₃₆N₂O₉
Molecular Weight 592.65 g/mol
CAS Number 1211543-01-9
Type of Alkaloid Picraline-type Monoterpenoid Indole Alkaloid
Appearance Amorphous powder
Source Rauvolfia yunnanensis

Potential Medicinal Chemistry Applications

The primary area of investigation for Rauvoyunine C in medicinal chemistry is its potential as an anticancer agent. Research has demonstrated that Rauvoyunine C exhibits cytotoxic activity against various human tumor cell lines. This positions Rauvoyunine C as a lead compound for the design and synthesis of novel anticancer drugs.

Cytotoxic Activity

The general approach to evaluating the cytotoxic potential of natural products like Rauvoyunine C involves screening against a panel of cancer cell lines to determine the concentration at which 50% of the cells are inhibited (IC₅₀).

Experimental Protocols

A crucial experiment in assessing the medicinal chemistry application of a compound like Rauvoyunine C is the determination of its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and standardized colorimetric method for this purpose.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of Rauvoyunine C on human cancer cell lines and calculate the IC₅₀ value.

Principle: The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Rauvoyunine C

  • Human cancer cell lines (e.g., HeLa, A-549, HL-60, MCF-7, SMMC-7721)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected human cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Rauvoyunine C in DMSO.

    • Prepare serial dilutions of Rauvoyunine C in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the medium containing different concentrations of Rauvoyunine C.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • Plot a dose-response curve with the concentration of Rauvoyunine C on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture Culture Human Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed prepare_drug Prepare Serial Dilutions of Rauvoyunine C seed->prepare_drug treat Treat Cells with Rauvoyunine C prepare_drug->treat add_mtt Add MTT Reagent treat->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan dissolve Dissolve Formazan with DMSO incubate_formazan->dissolve read_absorbance Measure Absorbance (570 nm) dissolve->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the in vitro cytotoxicity of Rauvoyunine C using the MTT assay.

Signaling_Pathway cluster_apoptosis Apoptosis Induction (Hypothesized) Rauvoyunine_C Rauvoyunine C Cell_Membrane Cell Membrane Bax Bax (Pro-apoptotic) Rauvoyunine_C->Bax Activation? Bcl2 Bcl-2 (Anti-apoptotic) Rauvoyunine_C->Bcl2 Inhibition? Cytoplasm Cytoplasm Mitochondrion Mitochondrion Nucleus Nucleus Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Promotes Bcl2->Cytochrome_c Inhibits Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A hypothesized signaling pathway for Rauvoyunine C-induced apoptosis.

Conclusion and Future Directions

Rauvoyunine C, a picraline-type indole alkaloid from Rauvolfia yunnanensis, has been identified as a compound with cytotoxic activity against human cancer cell lines. This makes it a valuable lead structure for medicinal chemistry efforts aimed at developing new anticancer agents.

Future research should focus on:

  • Comprehensive Cytotoxicity Profiling: Evaluating the IC₅₀ values of Rauvoyunine C against a wide panel of human cancer cell lines to understand its spectrum of activity and selectivity.

  • Mechanism of Action Studies: Investigating the molecular mechanisms by which Rauvoyunine C induces cell death, including its effects on apoptosis, cell cycle progression, and specific signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of Rauvoyunine C to identify key structural features responsible for its cytotoxic activity and to optimize its potency and selectivity.

  • In Vivo Efficacy Studies: Assessing the antitumor activity of Rauvoyunine C in preclinical animal models to determine its potential for further development as a therapeutic agent.

The exploration of natural products like Rauvoyunine C continues to be a vital component of drug discovery, offering novel chemical scaffolds and biological activities that can be harnessed to address unmet medical needs, particularly in the field of oncology.

Application

Application Notes &amp; Protocols for Utilizing Rauvoyunine C in High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of the current date, specific high-throughput screening (HTS) data for Rauvoyunine C is not publicly available.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific high-throughput screening (HTS) data for Rauvoyunine C is not publicly available. The following application notes and protocols are presented as a generalized framework for the inclusion of natural products, such as Rauvoyunine C, in HTS campaigns. The proposed targets and methodologies are based on common practices for natural product screening and should be adapted and validated experimentally for Rauvoyunine C.

Application Notes

Introduction to Rauvoyunine C

Rauvoyunine C is a complex indole (B1671886) alkaloid.[1] While its specific biological activities are not extensively documented in publicly available literature, natural products from the Rauvolfia genus are known to possess a wide range of pharmacological effects, often targeting the central nervous and cardiovascular systems. The intricate structure of Rauvoyunine C suggests potential for novel biological activity, making it an interesting candidate for high-throughput screening to uncover new therapeutic applications.

Suitability for High-Throughput Screening

High-throughput screening (HTS) enables the rapid assessment of large compound libraries against specific biological targets.[2][3] Natural products, despite their structural complexity, represent a significant source of chemical diversity for drug discovery.[4][5] However, screening natural product extracts or pure compounds like Rauvoyunine C presents unique challenges, including potential for assay interference (e.g., autofluorescence) and the need for robust quality control.[4][6]

Key Considerations for Screening Rauvoyunine C:

  • Compound Purity and Integrity: Ensure a highly purified sample of Rauvoyunine C (>98%) to avoid confounding results from contaminants.[1]

  • Solubility: Determine the optimal solvent for stock solutions (e.g., DMSO) and final assay concentrations to prevent precipitation.

  • Assay Interference: Pre-screen Rauvoyunine C in the absence of the biological target to identify any intrinsic fluorescence, absorbance, or luciferase inhibition that could interfere with the assay readout.

Potential Therapeutic Areas and Targets

Given the chemical class of Rauvoyunine C, potential therapeutic areas for investigation could include:

  • Oncology: Many alkaloids exhibit cytotoxic or anti-proliferative effects.

  • Neuroscience: Targeting receptors, ion channels, or enzymes involved in neurotransmission.

  • Infectious Diseases: Screening for antibacterial, antiviral, or antifungal activity.[5]

A primary HTS campaign could employ either target-based or phenotypic screening approaches.[5]

  • Target-Based Screens: Focus on specific molecular targets such as kinases, proteases, G-protein coupled receptors (GPCRs), or ion channels.

  • Phenotypic Screens: Assess the effect of Rauvoyunine C on cellular phenotypes like cell viability, apoptosis, or morphological changes.[3]

Hypothetical HTS Protocols for Rauvoyunine C

The following are generalized protocols that can be adapted for screening Rauvoyunine C.

Protocol 1: Cell-Based Apoptosis Induction Assay

This protocol describes a phenotypic screen to identify compounds that induce apoptosis in a cancer cell line (e.g., HeLa, Jurkat). The assay utilizes a luminescent readout based on caspase-3/7 activity.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Rauvoyunine C stock solution (10 mM in DMSO)

  • Positive control (e.g., Staurosporine, 10 mM in DMSO)

  • Negative control (DMSO)

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • White, opaque 384-well microplates

  • Automated liquid handling systems[7]

  • Luminometer

Methodology:

  • Cell Seeding: Seed HeLa cells into 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a compound plate by diluting the Rauvoyunine C stock solution to intermediate concentrations.

    • Using an acoustic dispenser or pin tool, transfer 50 nL of Rauvoyunine C, positive control, or negative control to the cell plates. This results in a final screening concentration of 10 µM for Rauvoyunine C.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Assay Reagent Addition: Equilibrate the plates and the Caspase-Glo® 3/7 reagent to room temperature. Add 40 µL of the reagent to each well.

  • Incubation and Readout: Incubate the plates at room temperature for 1 hour, protected from light. Measure luminescence using a plate reader.

Protocol 2: Kinase Inhibition Biochemical Assay

This protocol outlines a target-based screen to identify inhibitors of a specific kinase (e.g., a tyrosine kinase relevant to cancer). The assay uses a fluorescence polarization (FP) format.[6]

Materials:

  • Recombinant kinase and its corresponding substrate peptide

  • Fluorescently labeled ATP tracer

  • Assay buffer

  • Rauvoyunine C stock solution (10 mM in DMSO)

  • Positive control (known kinase inhibitor, e.g., Staurosporine)

  • Negative control (DMSO)

  • Black, low-volume 384-well microplates

  • Automated liquid handling systems

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Compound Dispensing: Dispense 50 nL of Rauvoyunine C, positive control, or negative control into the wells of the 384-well plate.

  • Kinase Addition: Add 5 µL of the kinase solution (in assay buffer) to each well and incubate for 15 minutes at room temperature.

  • Substrate/Tracer Addition: Add 5 µL of a solution containing the substrate peptide and the fluorescent ATP tracer to initiate the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Readout: Measure fluorescence polarization. A decrease in polarization indicates displacement of the tracer and potential inhibition by Rauvoyunine C.

Data Presentation

Quantitative data from a hypothetical HTS campaign should be organized for clarity.

Table 1: Hypothetical HTS Data Summary for Rauvoyunine C

Assay TypeTarget/PhenotypePrimary Screening ConcentrationZ'-factorHit Rate (%)Confirmed Hit IC50 (µM)
Cell-BasedApoptosis Induction (HeLa)10 µM0.750.55.2
BiochemicalKinase X Inhibition (FP)10 µM0.820.22.8
  • Z'-factor: A measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay.

  • Hit Rate: The percentage of compounds identified as active in the primary screen.

  • IC50: The concentration of an inhibitor where the response is reduced by half.

Mandatory Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screen Screening Campaign cluster_followup Hit Characterization AssayDev Assay Development & Validation PlatePrep Compound Plate Preparation AssayDev->PlatePrep Finalize Protocol PrimaryScreen Primary Screen (Single Concentration) PlatePrep->PrimaryScreen ReagentPrep Reagent Preparation ReagentPrep->PrimaryScreen HitConfirm Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirm Identify 'Hits' CounterScreen Counter-Screens (Assay Interference) HitConfirm->CounterScreen Confirm Activity SAR Structure-Activity Relationship (SAR) CounterScreen->SAR Validate Hits Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX activates Substrate Substrate Protein KinaseX->Substrate phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate GeneExp Gene Expression (Proliferation, Survival) P_Substrate->GeneExp regulates RauvoyunineC Rauvoyunine C RauvoyunineC->KinaseX inhibits GrowthFactor Growth Factor GrowthFactor->Receptor

References

Method

Methodology for Assessing Rauvoyunine C Bioavailability: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Rauvoyunine C is an indole (B1671886) alkaloid with potential therapeutic applications. A thorough understanding of its bioavailability is crit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is an indole (B1671886) alkaloid with potential therapeutic applications. A thorough understanding of its bioavailability is critical for preclinical and clinical development. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter that governs the efficacy and safety of a drug candidate. This document provides a comprehensive set of protocols for assessing the bioavailability of Rauvoyunine C, employing a multi-tiered approach that includes in silico, in vitro, in situ, and in vivo models. These methodologies will enable researchers to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of Rauvoyunine C, providing crucial data to inform drug development decisions.

Physicochemical Characterization and In Silico Prediction

Prior to initiating experimental studies, a thorough physicochemical characterization of Rauvoyunine C should be performed to predict its potential absorption characteristics. Additionally, in silico models can provide initial estimates of its ADME properties.

Table 1: Physicochemical Properties and In Silico ADME Predictions for Rauvoyunine C

ParameterMethodPredicted ValueImplication for Bioavailability
Physicochemical Properties
Molecular WeightMass SpectrometryTBDInfluences diffusion and transport.
pKaPotentiometric titration / in silico predictionTBDDetermines ionization state at physiological pH, affecting solubility and permeability.
LogP / LogDShake-flask method / HPLC / in silico predictionTBDIndicates lipophilicity, which influences membrane permeability.
Aqueous SolubilityShake-flask method at various pHTBDLow solubility can limit absorption.
In Silico Predictions
Human Intestinal Absorption (HIA)e.g., SwissADME, GastroPlus™TBDProvides an initial estimate of the extent of absorption.[1][2]
Blood-Brain Barrier (BBB) Permeatione.g., SwissADMETBDPredicts potential for central nervous system distribution.[2]
P-glycoprotein (P-gp) SubstrateIn silico docking / classification modelsTBDEfflux by P-gp can reduce net absorption.
Cytochrome P450 (CYP) MetabolismIn silico substrate prediction modelsTBDPredicts major metabolizing enzymes and potential for first-pass metabolism.[1]

TBD: To be determined experimentally or through modeling.

In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[3][4][5][6] This assay is a cornerstone for predicting in vivo intestinal permeability and identifying potential involvement of active transport mechanisms.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells (ATCC HTB-37) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells onto Transwell® polycarbonate membrane inserts (e.g., 24-well format) at a density of approximately 6 x 10^4 cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >200 Ω·cm² are typically considered suitable for permeability studies.[4]

    • Optionally, assess the permeability of a paracellular marker, such as Lucifer yellow, to confirm tight junction integrity.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Apical to Basolateral (A-B) Transport (Absorption): Add Rauvoyunine C solution (e.g., 10 µM in HBSS) to the apical (A) compartment. Place fresh HBSS in the basolateral (B) compartment.

    • Basolateral to Apical (B-A) Transport (Efflux): Add Rauvoyunine C solution to the B compartment and fresh HBSS to the A compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from both A and B compartments at the end of the incubation period.

    • To investigate the involvement of P-gp, co-incubate Rauvoyunine C with a known P-gp inhibitor, such as verapamil.[4]

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of Rauvoyunine C in all samples using a validated LC-MS/MS method (see Section 5).

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (mol/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of the drug in the donor compartment (mol/cm³).

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests the involvement of active efflux.

Table 2: Data Presentation for Caco-2 Permeability Assay

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPapp with Inhibitor (x 10⁻⁶ cm/s)
Rauvoyunine CA -> B
B -> A
Propranolol (High Permeability Control)A -> B
Atenolol (Low Permeability Control)A -> B
Digoxin (P-gp Substrate Control)A -> B
B -> A

In Situ Intestinal Absorption: Single-Pass Intestinal Perfusion (SPIP) in Rats

The in situ SPIP model provides a more physiologically relevant system than in vitro models by maintaining an intact blood supply and nervous system.[7][8][9][10] This technique allows for the determination of intestinal permeability and the investigation of regional differences in drug absorption along the gastrointestinal tract.

Experimental Protocol: Rat Single-Pass Intestinal Perfusion
  • Animal Preparation:

    • Fast male Wistar rats (200-250 g) overnight with free access to water.[10]

    • Anesthetize the rats (e.g., with an intraperitoneal injection of pentobarbital).

    • Perform a midline abdominal incision to expose the small intestine.

    • Select the desired intestinal segment (e.g., jejunum, ileum) and carefully cannulate both ends with flexible tubing.[10]

  • Perfusion:

    • Gently rinse the intestinal segment with warm saline to remove any residual contents.

    • Perfuse the segment with a solution of Rauvoyunine C in Krebs-Ringer buffer (pH 7.4) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.[8][9]

    • Allow for an initial equilibration period (e.g., 30 minutes) to achieve steady-state.

    • Collect the perfusate from the outlet cannula at specified time intervals (e.g., every 15 minutes for 90 minutes).

  • Sample Analysis and Data Calculation:

    • Accurately measure the volume of the collected perfusate.

    • Quantify the concentration of Rauvoyunine C in the initial perfusion solution and in the collected perfusate samples using a validated LC-MS/MS method.

    • Calculate the effective permeability coefficient (Peff) in cm/s using the following equation: Peff = - (Q * ln(Cout / Cin)) / (2 * π * r * L) Where:

      • Q is the perfusion flow rate (mL/s).

      • Cout and Cin are the concentrations of the drug in the outlet and inlet perfusate, respectively.

      • r is the radius of the intestinal segment (cm).

      • L is the length of the perfused intestinal segment (cm).

Table 3: Data Presentation for In Situ SPIP Study

Intestinal SegmentPeff (x 10⁻⁴ cm/s)
Jejunum
Ileum
Colon
Metoprolol (High Permeability Control)
Atenolol (Low Permeability Control)

In Vivo Pharmacokinetic Studies in Rodents

In vivo pharmacokinetic studies in animal models, such as rats, are essential for determining key parameters like bioavailability, clearance, volume of distribution, and half-life.[11][12][13][14]

Experimental Protocol: Pharmacokinetic Study in Rats
  • Animal Dosing:

    • Use male Sprague-Dawley or Wistar rats (200-250 g).

    • For intravenous (IV) administration, administer Rauvoyunine C (e.g., 1-2 mg/kg) as a bolus injection via the tail vein. This serves as the reference for bioavailability calculation.

    • For oral (PO) administration, administer Rauvoyunine C (e.g., 5-10 mg/kg) by gavage.[11]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or retro-orbital sinus at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).[11]

    • Centrifuge the blood samples to separate the plasma.

  • Sample Preparation and Analysis:

    • Store plasma samples at -80°C until analysis.

    • Prepare plasma samples for analysis, typically by protein precipitation with a solvent like acetonitrile (B52724).[15]

    • Quantify the concentration of Rauvoyunine C in the plasma samples using a validated LC-MS/MS method (see Section 5).

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of Rauvoyunine C versus time for both IV and PO administration.

    • Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin®.

    • Key parameters include:

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Table 4: Pharmacokinetic Parameters of Rauvoyunine C in Rats

ParameterIntravenous (Dose: X mg/kg)Oral (Dose: Y mg/kg)
Cmax (ng/mL)N/A
Tmax (h)N/A
AUC₀-t (ng·h/mL)
AUC₀-∞ (ng·h/mL)
t₁/₂ (h)
CL (L/h/kg)
Vd (L/kg)
Absolute Bioavailability (F%) N/A

Analytical Method: LC-MS/MS for Quantification of Rauvoyunine C

A sensitive and specific analytical method is crucial for the accurate quantification of Rauvoyunine C in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[16][17][18][19]

Protocol: LC-MS/MS Method Development and Validation
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable for alkaloid analysis.[12][17]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[12]

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for alkaloids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Rauvoyunine C and an internal standard.

  • Sample Preparation:

    • Plasma/Perfusate: Protein precipitation using acetonitrile or methanol (B129727) is a common and effective method.[15] Supernatant is collected after centrifugation.

    • Caco-2 Lysates: Similar protein precipitation methods can be applied.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11]

Table 5: LC-MS/MS Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
Extraction Recovery (%)Consistent and reproducible
Matrix EffectWithin acceptable limits
StabilityStable under relevant storage and processing conditions

Visualizations

Experimental Workflow

G cluster_0 In Vitro Assessment cluster_1 In Situ Assessment cluster_2 In Vivo Assessment Caco-2 Cells Caco-2 Cells Permeability Assay Permeability Assay Caco-2 Cells->Permeability Assay A-B & B-A Transport Papp & Efflux Ratio Papp & Efflux Ratio Permeability Assay->Papp & Efflux Ratio LC-MS/MS Analysis Bioavailability Assessment Bioavailability Assessment Papp & Efflux Ratio->Bioavailability Assessment Rat Model Rat Model SPIP SPIP Rat Model->SPIP Jejunum, Ileum Peff Peff SPIP->Peff LC-MS/MS Analysis Peff->Bioavailability Assessment Rat Model_2 Rat Model IV & PO Dosing IV & PO Dosing Rat Model_2->IV & PO Dosing Blood Sampling Blood Sampling IV & PO Dosing->Blood Sampling Pharmacokinetic Parameters Pharmacokinetic Parameters Blood Sampling->Pharmacokinetic Parameters LC-MS/MS Analysis Bioavailability (F%) Bioavailability (F%) Pharmacokinetic Parameters->Bioavailability (F%) Bioavailability (F%)->Bioavailability Assessment Physicochemical & In Silico Physicochemical & In Silico Physicochemical & In Silico->Caco-2 Cells Physicochemical & In Silico->Rat Model Physicochemical & In Silico->Rat Model_2

Caption: Overall workflow for assessing Rauvoyunine C bioavailability.

Potential Involvement of P-glycoprotein in Rauvoyunine C Efflux

G cluster_0 Intestinal Lumen (Apical) cluster_1 Systemic Circulation (Basolateral) Rauvoyunine_C_Lumen Rauvoyunine C Enterocyte Enterocyte Rauvoyunine_C_Lumen->Enterocyte Passive Diffusion / Uptake Transporter Rauvoyunine_C_Blood Rauvoyunine C Enterocyte->Rauvoyunine_C_Lumen P-gp Mediated Efflux Enterocyte->Rauvoyunine_C_Blood Passive Diffusion Pgp_Inhibitor P-gp Inhibitor (e.g., Verapamil) Pgp_Inhibitor->Enterocyte Blocks Efflux

Caption: P-glycoprotein mediated efflux of Rauvoyunine C at the intestinal barrier.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Rauvoyunine C Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Rauvoyunine C and...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Rauvoyunine C and related sarpagine-type alkaloids.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Rauvoyunine C, with a focus on key reaction steps.

Issue 1: Low Yield in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a crucial step in the formation of the core tetrahydro-β-carboline structure of Rauvoyunine C. Low yields are a common challenge.

Potential Cause Recommended Solution
Ineffective Catalyst The choice and concentration of the acid catalyst are critical. While traditional catalysts include protic acids (HCl, H₂SO₄) and Lewis acids (BF₃·OEt₂), sensitive substrates may benefit from milder catalysts like chiral phosphoric acids. Optimization of catalyst loading is also recommended.[1]
Improper Reaction Temperature The optimal temperature can vary. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC to prevent decomposition of starting materials or products.[1]
Inappropriate Solvent Solvent choice can impact reactant solubility and intermediate stability. While protic solvents are common, aprotic solvents have sometimes led to better yields. A solvent screen is recommended.[1]
Decomposition of Reactants/Products Sensitive functional groups on the tryptamine (B22526) or aldehyde starting materials may not be stable under the reaction conditions. Consider using milder reaction conditions or protecting sensitive functional groups.
Formation of Side Products Over-alkylation or polymerization can occur. Using a slight excess of the carbonyl compound and ensuring slow reagent addition can minimize these side reactions.[1]

Issue 2: Poor Stereoselectivity in the Synthesis

Controlling stereochemistry is critical for the synthesis of complex natural products like Rauvoyunine C.

Potential Cause Recommended Solution
Racemization Temperature control is crucial; lower temperatures generally favor kinetic control and can help prevent racemization.[1] The choice of a suitable chiral auxiliary or catalyst is also key to maintaining stereochemical integrity.[1]
Incorrect Diastereomer Formation In reactions like the Pictet-Spengler, the stereochemical outcome can be influenced by the catalyst and reaction conditions. For a cis-selective Pictet-Spengler reaction, specific chiral catalysts and conditions may be required, as demonstrated in the synthesis of related alkaloids.[2][3]

Issue 3: Inefficient Ring-Closing Metathesis (RCM)

RCM is often employed to form one of the characteristic rings in the sarpagine (B1680780) alkaloid core.

Potential Cause Recommended Solution
Catalyst Deactivation The presence of unprotected amines or other functional groups can deactivate the Grubbs catalyst. Ensure that all potentially interfering functional groups are appropriately protected.
Substrate Conformation The pre-organization of the substrate is crucial for an efficient RCM reaction. The design of the synthetic route should favor a conformation that brings the two olefinic partners in close proximity.
Incorrect Catalyst Choice Different generations of Grubbs catalysts exhibit varying reactivity and stability. Screening different catalysts may be necessary to find the optimal one for the specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the total synthesis of Rauvoyunine C and related sarpagine alkaloids?

A1: The primary challenges in the synthesis of Rauvoyunine C and other sarpagine alkaloids include the construction of the complex pentacyclic core, controlling the stereochemistry at multiple stereocenters, and the often low overall yields of lengthy synthetic sequences.[2][3] Key reactions that can be challenging to optimize include the Pictet-Spengler reaction and intramolecular cyclizations.

Q2: How can I improve the yield of the Pictet-Spengler reaction in my synthesis?

A2: To improve the yield, systematically optimize the reaction conditions, including the catalyst (type and loading), solvent, and temperature.[1] For sensitive substrates, consider milder acid catalysts. Monitoring the reaction progress closely by TLC or HPLC can help identify the optimal reaction time and prevent the formation of byproducts.[1]

Q3: What analytical techniques are best for monitoring the progress of the synthesis?

A3: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are typically used. TLC is useful for rapid, qualitative monitoring of reaction progress. HPLC provides more quantitative data on conversion and purity. NMR is essential for structural confirmation of intermediates and the final product.

Q4: Are there any alternative strategies to the Pictet-Spengler reaction for forming the tetrahydro-β-carboline core?

A4: While the Pictet-Spengler reaction is a very direct and common method, other strategies exist, such as tandem reactions involving ring-closing metathesis, isomerization, and Michael additions.[4][5] The choice of strategy will depend on the specific substitution pattern and desired stereochemistry of the target molecule.

Quantitative Data Summary

The following table summarizes representative yields for key steps in the synthesis of a related sarpagine alkaloid, (-)-Rauvomine B, which can serve as a benchmark for the synthesis of Rauvoyunine C.[2][3]

Reaction Step Reagents and Conditions Yield (%)
Palladium-catalyzed allylic aminationPd(PPh₃)₄, THF, rt95
cis-selective Pictet-Spengler reactionTFA, CH₂Cl₂, 0 °C to rt85
Ring-closing metathesisGrubbs II catalyst, CH₂Cl₂, 40 °C90
Intramolecular cyclopropanationRh₂(esp)₂, CH₂Cl₂, rt60
Overall Yield 11 steps from commercial materials 2.4

Experimental Protocols

Below are detailed methodologies for key experiments in a representative sarpagine alkaloid synthesis, adapted from the total synthesis of (-)-Rauvomine B.[2][3]

Protocol 1: cis-selective Pictet-Spengler Reaction

  • To a solution of the tryptamine precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C is added trifluoroacetic acid (TFA, 1.5 equiv).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

  • The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired tetracyclic product.

Protocol 2: Ring-Closing Metathesis

  • A solution of the diene precursor (1.0 equiv) in anhydrous and degassed dichloromethane (0.01 M) is prepared.

  • Grubbs II catalyst (5 mol %) is added to the solution, and the mixture is heated to 40 °C under an inert atmosphere.

  • The reaction progress is monitored by TLC.

  • After complete consumption of the starting material, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the macrocyclic product.

Visualizations

RauvoyunineC_Synthesis_Pathway cluster_start Starting Materials cluster_core Core Synthesis cluster_end Final Steps Tryptamine Tryptamine Derivative PS_Reaction Pictet-Spengler Reaction Tryptamine->PS_Reaction Aldehyde Aldehyde Fragment Aldehyde->PS_Reaction Tetracycle Tetracyclic Intermediate PS_Reaction->Tetracycle Forms Tetrahydro- β-carboline Dieckmann Dieckmann Condensation Tetracycle->Dieckmann Pentacycle Pentacyclic Core Dieckmann->Pentacycle Forms E-ring Functionalization Functional Group Manipulation Pentacycle->Functionalization RauvoyunineC Rauvoyunine C Functionalization->RauvoyunineC

Caption: Synthetic pathway for Rauvoyunine C.

Troubleshooting_Workflow cluster_params Parameters to Optimize Start Low Yield in a Key Reaction Step Identify Identify Problematic Step (e.g., Pictet-Spengler) Start->Identify Analyze Analyze Reaction Parameters Identify->Analyze Catalyst Catalyst (Type/Loading) Analyze->Catalyst Solvent Solvent Analyze->Solvent Temp Temperature Analyze->Temp Time Reaction Time Analyze->Time Optimize Systematically Optimize One Parameter at a Time Catalyst->Optimize Solvent->Optimize Temp->Optimize Time->Optimize Monitor Monitor Progress by TLC/HPLC/NMR Optimize->Monitor Improved Yield Improved? Monitor->Improved Proceed Proceed with Synthesis Improved->Proceed Yes Revisit Re-evaluate Synthetic Strategy/Protecting Groups Improved->Revisit No Revisit->Analyze

Caption: Troubleshooting workflow for low reaction yields.

Pictet_Spengler_Mechanism Reactants Tryptamine + Aldehyde Imine_Formation Imine Formation (Schiff Base) Reactants->Imine_Formation H⁺ catalyst Iminium_Ion Iminium Ion (Activated Intermediate) Imine_Formation->Iminium_Ion Protonation Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Product Tetrahydro-β-carboline Product Cyclization->Product Deprotonation

Caption: Mechanism of the Pictet-Spengler reaction.

References

Optimization

Technical Support Center: Overcoming Challenges in Rauvoyunine C Purification

For researchers, scientists, and drug development professionals engaged in the purification of Rauvoyunine C, this technical support center provides a comprehensive guide to navigate the common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the purification of Rauvoyunine C, this technical support center provides a comprehensive guide to navigate the common challenges encountered during the isolation and purification process. This resource offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data presented for clarity and ease of comparison.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Rauvoyunine C from Rauvolfia yunnanensis?

A1: The purification of Rauvoyunine C, a monoterpenoid indole (B1671886) alkaloid, presents several challenges primarily stemming from the complex nature of the plant extract. Key difficulties include:

  • Co-eluting Impurities: Rauvolfia yunnanensis contains a rich mixture of structurally similar indole alkaloids, such as Rauvoyunine A, Rauvoyunine B, (18Z)-11-methoxypicrinine, caberoline, 11-methoxystrictamine, and strictamine.[1][2] These compounds often have similar polarities and chromatographic behaviors, making their separation from Rauvoyunine C challenging.

  • Isomeric Separation: The presence of diastereomers among yohimbine-like alkaloids is a common issue.[3] These isomers can be difficult to resolve using standard chromatographic techniques, requiring highly optimized methods.

  • Alkaloid Stability: Indole alkaloids can be sensitive to pH and temperature.[4][5] Exposure to acidic conditions, often present with silica (B1680970) gel chromatography, or elevated temperatures can lead to degradation of the target compound.

  • Low Abundance: The concentration of Rauvoyunine C in the crude extract may be low relative to other alkaloids, necessitating efficient and high-resolution purification techniques to achieve high purity.

Q2: What are the recommended initial extraction steps for Rauvoyunine C from Rauvolfia yunnanensis?

A2: A common starting point for the extraction of indole alkaloids from Rauvolfia species involves a multi-step solvent extraction process. A general procedure is as follows:

  • Maceration: The dried and powdered plant material (e.g., aerial parts) is macerated with a polar solvent like 95% ethanol (B145695) at room temperature for an extended period (e.g., 48 hours), with the process repeated multiple times to ensure exhaustive extraction.[1]

  • Solvent Partitioning: The resulting crude ethanol extract is then typically subjected to liquid-liquid partitioning with solvents of varying polarities to separate compounds based on their solubility. A common sequence is to partition the aqueous suspension of the crude extract successively with ethyl acetate (B1210297).[1] The ethyl acetate fraction generally contains the indole alkaloids.

Q3: How can I address the issue of co-eluting, structurally similar alkaloids during column chromatography?

A3: To overcome the challenge of co-eluting alkaloids, a combination of different chromatographic techniques and optimization of separation parameters is recommended.

  • Multiple Stationary Phases: Employing a series of column chromatography steps with different stationary phases can effectively separate complex mixtures. A typical sequence might involve silica gel, followed by alumina (B75360), and then size-exclusion chromatography using Sephadex LH-20.[1] This multi-modal approach separates alkaloids based on polarity, acidity/basicity, and size.

  • Mobile Phase Optimization: Careful selection and gradient optimization of the mobile phase are critical. For silica gel chromatography, solvent systems such as chloroform-methanol or ethyl acetate-hexane are common starting points. For preparative HPLC, acetonitrile (B52724) or methanol (B129727) with water, often containing a modifier like formic acid or acetic acid, is used.[6]

  • pH Control: For basic alkaloids like Rauvoyunine C, adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can improve peak shape and reduce tailing on silica gel columns by neutralizing acidic silanol (B1196071) groups.

Q4: What are the optimal conditions for the stability of Rauvoyunine C during purification?

A4: While specific stability data for Rauvoyunine C is limited, general knowledge of indole alkaloid stability suggests the following precautions:

  • pH: Indole alkaloids are often more stable in neutral to slightly alkaline conditions. Prolonged exposure to strong acids should be avoided as it can lead to degradation.[4][5] When using silica gel, which is acidic, deactivation with a base or using neutral alumina can be beneficial.

  • Temperature: Elevated temperatures can accelerate the degradation of many alkaloids.[5] It is advisable to perform purification steps at room temperature or below whenever possible. During solvent evaporation, use a rotary evaporator at a controlled, low temperature.

  • Light: Some alkaloids are light-sensitive. It is good practice to protect extracts and purified fractions from direct light by using amber-colored glassware or by covering containers with aluminum foil.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Rauvoyunine C Incomplete extraction from plant material.Increase the number of extraction cycles with the solvent. Consider using alternative extraction techniques like ultrasound-assisted extraction.
Degradation during extraction or purification.Avoid high temperatures and extreme pH conditions.[4][5] Use deactivated silica gel or an alternative stationary phase like alumina.
Loss of compound during solvent partitioning.Ensure proper pH adjustment during acid-base extraction steps to maximize the partitioning of the alkaloid into the desired phase.
Poor Separation of Rauvoyunine C from Impurities Inappropriate stationary phase.Test different stationary phases with varying selectivities (e.g., silica gel, C18 reversed-phase, alumina).
Suboptimal mobile phase composition.Systematically screen different solvent systems and gradient profiles using thin-layer chromatography (TLC) before scaling up to column chromatography.
Co-elution with isomeric compounds.Employ high-resolution techniques like preparative HPLC with a column known for good isomer separation (e.g., a phenyl-hexyl or PFP column). Optimize mobile phase additives and temperature.
Peak Tailing in Chromatography Strong interaction between the basic nitrogen of Rauvoyunine C and acidic silanol groups on the silica gel surface.Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase. Use end-capped silica gel or a different stationary phase like alumina or a polymer-based resin.
Column overload.Reduce the amount of sample loaded onto the column.
Presence of Unknown Impurities in the Final Product Contamination from solvents or glassware.Use high-purity solvents and thoroughly clean all glassware.
Degradation of Rauvoyunine C.Re-evaluate the purification conditions (pH, temperature, light exposure) to minimize degradation. Analyze for potential degradation products.

Quantitative Data Summary

Parameter Typical Range for Rauwolfia Alkaloids Notes
Total Alkaloid Yield 1.57 - 12.1 mg/g dry plant material[6]The yield of a single alkaloid will be lower.
Final Purity >95% (by HPLC)Target for pharmacological and reference standard applications.

Experimental Protocols

General Extraction Protocol for Indole Alkaloids from Rauvolfia yunnanensis
  • Plant Material Preparation: Air-dry the aerial parts of Rauvolfia yunnanensis and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 10 L) at room temperature for 48 hours.

    • Filter the extract and repeat the maceration process two more times with fresh solvent.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid.

    • Wash the acidic solution with a non-polar solvent like hexane (B92381) or diethyl ether to remove neutral and weakly acidic compounds. Discard the organic phase.

    • Basify the aqueous phase to a pH of 9-10 with ammonium hydroxide.

    • Extract the liberated alkaloids with a solvent such as dichloromethane (B109758) or a mixture of chloroform (B151607) and isopropanol.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid mixture.

Illustrative Preparative HPLC Protocol for Indole Alkaloid Separation
  • Disclaimer: This is a general protocol for indole alkaloid separation and should be optimized for Rauvoyunine C.

  • Instrument: Preparative High-Performance Liquid Chromatography system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient starting from 10-20% B to 70-80% B over 40-60 minutes. The exact gradient should be developed based on analytical HPLC screening.

  • Flow Rate: 10-20 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the crude alkaloid mixture in the initial mobile phase composition or a suitable solvent like methanol. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the elution profile and analyze each fraction by analytical HPLC to identify those containing pure Rauvoyunine C.

Visualizations

experimental_workflow plant_material Dried & Powdered Rauvolfia yunnanensis extraction Maceration with 95% Ethanol plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Multi-Stage Column Chromatography (Silica, Alumina, Sephadex) crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_rauvoyunine_c Pure Rauvoyunine C prep_hplc->pure_rauvoyunine_c

Caption: A typical experimental workflow for the purification of Rauvoyunine C.

troubleshooting_logic start Low Purity of Rauvoyunine C check_impurities Identify Impurities (HPLC-MS) start->check_impurities isomers Are they isomers? check_impurities->isomers optimize_hplc Optimize Preparative HPLC (Column, Mobile Phase, Temp.) isomers->optimize_hplc Yes other_alkaloids Different Alkaloids isomers->other_alkaloids No success High Purity Achieved optimize_hplc->success optimize_column Optimize Column Chromatography (Stationary Phase, Solvent System) other_alkaloids->optimize_column optimize_column->success

Caption: A logical troubleshooting workflow for improving the purity of Rauvoyunine C.

References

Troubleshooting

"Rauvoyunine C stability issues and degradation products"

Frequently Asked Questions (FAQs) Q1: What are the recommended storage conditions for Rauvoyunine C? A1: For long-term storage, Rauvoyunine C should be stored at -20°C.

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Rauvoyunine C?

A1: For long-term storage, Rauvoyunine C should be stored at -20°C. For short-term use, storage at 2-8°C is acceptable. It is crucial to keep the container tightly sealed and in a dry, well-ventilated area to prevent moisture absorption and degradation.

Q2: I am dissolving Rauvoyunine C for my experiments. What solvents are recommended, and are there any stability concerns in solution?

A2: The choice of solvent will depend on your specific experimental requirements. While datasheets may not always provide extensive solubility data, initial tests with common laboratory solvents such as DMSO, ethanol, or methanol (B129727) are recommended. For aqueous buffers, be aware that the pH of the solution can significantly impact the stability of indole (B1671886) alkaloids. Based on related compounds, hydrolysis can be a primary degradation pathway, particularly around neutral pH. For aqueous solutions, it is advisable to prepare them fresh and use them promptly. If storage of solutions is necessary, store them at -20°C or -80°C and perform a stability check before use.

Q3: What are the likely degradation pathways for Rauvoyunine C?

A3: Based on the behavior of similar indole alkaloids like yohimbine (B192690), Rauvoyunine C is likely susceptible to the following degradation pathways:

  • Hydrolysis: The ester functional group in the molecule is a potential site for acid or base-catalyzed hydrolysis. This would result in the formation of a carboxylic acid derivative. Studies on yohimbine indicate that hydrolysis is a significant degradation route at neutral and slightly acidic pH.[1][2][3]

  • Oxidation: The indole ring and other electron-rich moieties can be susceptible to oxidation, especially when exposed to air, light, or oxidizing agents.

  • Photodegradation: Exposure to UV or fluorescent light can induce degradation. It is recommended to handle the compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in aluminum foil.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of Rauvoyunine C in my assay.
Possible Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution from solid material. Compare the activity of the new stock solution with the old one. If possible, analyze the old stock solution by HPLC to check for the presence of degradation products.
Improper storage Ensure that both solid material and solutions are stored at the recommended temperatures and protected from light and moisture.
pH instability in assay buffer Evaluate the stability of Rauvoyunine C in your assay buffer over the time course of the experiment. Consider adjusting the pH of the buffer if significant degradation is observed. Related compounds show increased stability at very low pH.[1][2][3]
Repeated freeze-thaw cycles Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Issue 2: Appearance of unknown peaks in my HPLC/LC-MS analysis of a Rauvoyunine C sample.
Possible Cause Troubleshooting Step
Sample degradation Review the handling and storage of the sample. Was it exposed to light, elevated temperatures, or non-optimal pH conditions?
Contamination Ensure all solvents, vials, and equipment are clean. Run a blank injection to rule out system contamination.
Identification of degradation products If degradation is suspected, a forced degradation study can be performed to intentionally generate and identify potential degradation products. This involves exposing Rauvoyunine C to stress conditions (e.g., acid, base, peroxide, heat, light).

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][5]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Rauvoyunine C in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Place a solid sample of Rauvoyunine C in a hot air oven at a specific temperature (e.g., 105°C) for a defined period. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solution of Rauvoyunine C to UV light (e.g., 254 nm) or sunlight for a defined period.

3. Sample Analysis:

  • Analyze the stressed samples, along with a control sample (untreated stock solution), by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6][7]

1. Column and Mobile Phase Selection:

  • Column: A C18 column is a common starting point for the analysis of indole alkaloids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective. Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape of the alkaloids and their degradation products.

2. Method Optimization:

  • Inject a mixture of the control and stressed samples to ensure that all degradation products are well-resolved from the parent peak and from each other.

  • Optimize the gradient profile, flow rate, and column temperature to achieve the best separation.

3. Detection:

  • A photodiode array (PDA) detector is useful for obtaining UV spectra of the parent compound and degradation products, which can aid in peak tracking and identification.

  • Mass spectrometry (MS) detection provides molecular weight information, which is invaluable for the structural elucidation of unknown degradation products.

4. Method Validation:

  • Validate the developed method according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Rauvoyunine_C Rauvoyunine C Hydrolysis_Product Hydrolysis Product (e.g., Carboxylic Acid Derivative) Rauvoyunine_C->Hydrolysis_Product  Acid/Base  (H₂O) Oxidation_Product Oxidation Product(s) Rauvoyunine_C->Oxidation_Product  Oxidizing Agent  (e.g., H₂O₂) Photo_Product Photodegradation Product(s) Rauvoyunine_C->Photo_Product  Light  (UV/Visible)

Caption: Hypothetical degradation pathways of Rauvoyunine C.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Prep_Stock Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, etc.) Prep_Stock->Stress_Conditions HPLC_Analysis HPLC/LC-MS Analysis Stress_Conditions->HPLC_Analysis Data_Analysis Data Analysis and Peak Identification HPLC_Analysis->Data_Analysis Degradation_Profile Establish Degradation Profile Data_Analysis->Degradation_Profile Method_Development Develop Stability-Indicating Method Data_Analysis->Method_Development

Caption: General workflow for a forced degradation study.

References

Optimization

"troubleshooting Rauvoyunine C in cell culture experiments"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rauwolscine (also known as α-Yohimbine or Rauvoyun...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rauwolscine (also known as α-Yohimbine or Rauvoyunine C) in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Handling and Preparation

Q1: How should I prepare a stock solution of Rauwolscine?

A1: Rauwolscine hydrochloride is soluble in both water and DMSO. For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is common, which can then be further diluted in a culture medium to the desired working concentration.

  • Preparation: To prepare a 10 mM stock solution in DMSO, dissolve 3.91 mg of Rauwolscine hydrochloride (MW: 390.91 g/mol ) in 1 mL of sterile DMSO.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q2: I'm observing a precipitate in my culture medium after adding Rauwolscine. What should I do?

A2: Precipitate formation can occur due to several reasons:

  • Low Solubility at Working Concentration: Although soluble, high concentrations of Rauwolscine in aqueous media can lead to precipitation. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.

  • Interaction with Media Components: Components in serum or the medium itself can sometimes interact with the compound. Try preparing the final dilution in a serum-free medium immediately before adding it to the cells.

  • Incorrect pH: Ensure the pH of your final culture medium is within the optimal range for your cells after the addition of the Rauwolscine solution.

Troubleshooting Steps:

  • Visually inspect the stock solution for any precipitation before use. If present, gently warm the solution to redissolve the compound.

  • Prepare a fresh dilution of Rauwolscine in your culture medium and observe for any immediate precipitation.

  • Consider lowering the final concentration of Rauwolscine or the percentage of DMSO in the final culture volume.

Experimental Design & Interpretation

Q3: What is the mechanism of action of Rauwolscine?

A3: Rauwolscine is a potent and selective antagonist of α2-adrenergic receptors (α2-ARs).[1] These receptors are G protein-coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). When activated by an agonist (like norepinephrine (B1679862) or clonidine), the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] By blocking these receptors, Rauwolscine prevents this inhibitory effect, thereby increasing cAMP levels in the presence of an agonist.[4][5]

Rauwolscine_Pathway Agonist Agonist A2AR A2AR Agonist->A2AR Binds & Activates Rauwolscine Rauwolscine Rauwolscine->A2AR Binds & Blocks cAMP_restored cAMP_restored AC AC cAMP cAMP AC->cAMP Converts AC:e->cAMP_restored:w Conversion Restored ATP ATP ATP->AC

Caption: A logical workflow for troubleshooting unexpected results in a cAMP assay with Rauwolscine.

Cytotoxicity and Cell Viability

Q5: Is Rauwolscine expected to be cytotoxic to my cells?

A5: Rauwolscine's primary role is as a receptor antagonist, but like many compounds, it can exhibit cytotoxicity at higher concentrations. Studies on Rauwolfia vomitoria extract, which contains Rauwolscine, have shown it can inhibit the proliferation of various cancer cell lines. [6]The cytotoxic potential is cell-line dependent. It is crucial to determine the optimal non-toxic working concentration for your specific cell line.

Q6: My cells are showing signs of poor health or death after treatment with Rauwolscine. How can I confirm if it's due to cytotoxicity?

A6: To assess cytotoxicity, you should perform a cell viability assay, such as the MTT or PrestoBlue® assay. This will allow you to determine the IC50 (half-maximal inhibitory concentration) of Rauwolscine for your cells.

Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow Start Start: Suspected Rauwolscine Cytotoxicity SeedCells Seed cells in a 96-well plate at optimal density Start->SeedCells TreatCells Treat with a serial dilution of Rauwolscine SeedCells->TreatCells Incubate Incubate for a defined period (e.g., 24, 48, 72 hours) TreatCells->Incubate ViabilityAssay Perform Cell Viability Assay (e.g., MTT, PrestoBlue) Incubate->ViabilityAssay Measure Measure absorbance or fluorescence ViabilityAssay->Measure Analyze Analyze data and calculate the IC50 value Measure->Analyze

Caption: Standard experimental workflow for determining the IC50 value of Rauwolscine.

Quantitative Data Summary

The following tables summarize key quantitative data for Rauwolscine.

Table 1: Binding Affinity (Ki) of Rauwolscine for Adrenergic and Serotonergic Receptors

Receptor SubtypeBinding Affinity (Ki) in nM
α2A-Adrenergic3.5
α2B-Adrenergic0.37
α2C-Adrenergic0.13
α2D-Adrenergic63.6
5-HT1A (Serotonin)1300 (IC50)
5-HT2B (Serotonin)14.3

Note: Lower Ki values indicate higher binding affinity.

Table 2: IC50 Values of Rauwolfia vomitoria Extract (containing Rauwolscine) on Cell Proliferation (48h treatment)

Cell LineCell TypeIC50 (µg/mL)
PANC-1Human Pancreatic Cancer~140
MiA PaCa-2Human Pancreatic Cancer~250
AsPC-1Human Pancreatic Cancer~317
HPAF-IIHuman Pancreatic Cancer~280
BxPC-3Human Pancreatic Cancer~290
MRC-5Normal Human Lung Fibroblast~567

Data from a study on Rauwolfia vomitoria extract. [6]The IC50 for pure Rauwolscine may differ.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the steps to determine the concentration of Rauwolscine that inhibits cell viability by 50%.

Materials:

  • Cells of interest in logarithmic growth phase

  • Complete culture medium

  • 96-well flat-bottom plates

  • Rauwolscine stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Multichannel pipette

  • Plate reader (absorbance at 490-570 nm)

Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Rauwolscine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Rauwolscine dilutions. Include a "vehicle control" (medium with the same percentage of DMSO as the highest Rauwolscine concentration) and a "medium only" blank.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to fully dissolve the crystals.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a plate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the Rauwolscine concentration and use non-linear regression to determine the IC50 value.

Protocol 2: cAMP Assay to Measure α2-AR Antagonism

This protocol is designed to demonstrate Rauwolscine's ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing α2-adrenergic receptors (e.g., HEK293 cells transfected with ADRA2A)

  • Stimulation buffer (e.g., HBSS or serum-free medium)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • α2-adrenergic agonist (e.g., Clonidine)

  • Rauwolscine

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • White, opaque 96- or 384-well plates (for luminescence/HTRF assays)

Methodology:

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to a pre-optimized cell density.

  • Compound Plating (Antagonist): In your assay plate, add varying concentrations of Rauwolscine. Also, include wells for "no drug" controls.

  • Cell Dispensing and Pre-incubation: Dispense the cell suspension into the wells containing Rauwolscine. Pre-incubate the plate for 15-30 minutes at room temperature to allow Rauwolscine to bind to the receptors.

  • Agonist Stimulation: Prepare a solution of your α2-agonist (e.g., Clonidine) at a concentration that is 2x its EC80 value. Add this solution to the wells (except for the "basal" control wells, to which you add buffer only).

  • Incubation: Incubate the plate for the optimal stimulation time (typically 15-30 minutes at room temperature), as determined by prior kinetic experiments.

  • Cell Lysis and cAMP Detection: Following the manufacturer's instructions for your specific cAMP kit, lyse the cells and perform the detection steps. This usually involves adding a lysis buffer followed by detection reagents.

  • Data Acquisition: Read the plate on the appropriate instrument (e.g., plate reader for luminescence or HTRF).

  • Data Interpretation:

    • Basal vs. Agonist: You should observe a significant decrease in the cAMP signal in the "agonist only" wells compared to the "basal" (no drug) wells.

    • Antagonist Effect: In the wells treated with Rauwolscine, you should see a dose-dependent reversal of the agonist's effect, meaning the cAMP signal should increase back towards the basal level as the Rauwolscine concentration increases. This demonstrates its antagonist activity.

References

Troubleshooting

"optimizing dosage and administration of Rauvoyunine C"

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration of Rauvoyunine C in experimental settings. Given...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration of Rauvoyunine C in experimental settings. Given that Rauvoyunine C is a research compound with limited published data, this guide offers foundational knowledge based on the chemical properties of similar alkaloids and general best practices in natural product research.

Frequently Asked Questions (FAQs)

Q1: What is Rauvoyunine C?

A1: Rauvoyunine C is a complex indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, such as Rauvolfia yunnanensis and Rauvolfia verticillata.[1] It belongs to the broader class of Rauwolfia alkaloids, which are known for their diverse pharmacological activities.[2][3] Rauvoyunine C is currently available as a research chemical.

Q2: What are the known biological activities of Rauvoyunine C?

A2: As of late 2025, specific biological activities and mechanisms of action for Rauvoyunine C are not extensively documented in publicly available literature. Researchers should consider its structural similarity to other Rauwolfia alkaloids, such as reserpine (B192253) and yohimbine, which are known to have effects on the central and peripheral nervous systems, including antihypertensive and sedative properties.[2][4][5]

Q3: How should I store and handle Rauvoyunine C?

A3: Rauvoyunine C powder should be stored at -20°C for long-term stability (up to three years). For solutions in solvent, storage at -80°C is recommended for up to one year. It is advisable to ship the compound with blue ice or at ambient temperature for short durations. As with many natural products, it is best to prepare solutions fresh on the day of use to avoid degradation.[6][7]

Q4: What is the solubility of Rauvoyunine C?

A4: Specific solubility data for Rauvoyunine C is limited. However, a supplier suggests that for higher solubility, warming the tube at 37°C and using an ultrasonic bath may be beneficial.[6] Generally, indole alkaloids exhibit variable solubility in aqueous solutions but are often soluble in organic solvents like ethanol, methanol, and DMSO. It is crucial to determine the optimal solvent and concentration for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Solubility in Aqueous Buffer The compound may have poor aqueous solubility, a common characteristic of complex alkaloids.1. Attempt to dissolve the compound in a small amount of an organic solvent (e.g., DMSO, ethanol) first, then dilute with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. 2. Use solubilizing agents or cyclodextrins to enhance aqueous solubility. 3. Adjust the pH of the buffer, as the solubility of alkaloids can be pH-dependent. 4. As suggested by a supplier, gentle warming (37°C) and sonication can aid dissolution.[6]
Compound Precipitation in Media/Buffer The compound may be precipitating out of solution upon dilution or due to interactions with components of the media or buffer.1. Visually inspect for precipitation after dilution. 2. Decrease the final concentration of the compound. 3. Increase the concentration of the co-solvent (e.g., DMSO) if permissible for the experiment. 4. Test the solubility in different buffers or media to identify a more suitable one.
Inconsistent Experimental Results This could be due to compound instability, degradation, or aggregation.1. Prepare fresh stock solutions for each experiment to minimize degradation.[8] 2. Protect solutions from light, as many alkaloids are light-sensitive. 3. Investigate the stability of Rauvoyunine C in your specific experimental conditions (e.g., temperature, pH, light exposure). 4. To address potential aggregation, consider including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer.[8]
No Observable Biological Effect The compound may not be active in the chosen assay, the concentration range may be inappropriate, or there could be issues with compound integrity.1. Test a wider range of concentrations, as some natural products have a narrow window of activity.[8] 2. Perform a positive control to ensure the assay is working correctly. 3. Verify the identity and purity of your Rauvoyunine C sample using analytical techniques like LC-MS or NMR. 4. Consider broader, phenotype-based assays if a specific target-based assay yields negative results, as the compound's mechanism of action may be unknown.[8]

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays
  • Preparation of Stock Solution:

    • Dissolve Rauvoyunine C powder in an appropriate sterile organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes and store at -80°C to minimize freeze-thaw cycles.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) and consistent across all treatments, including the vehicle control.

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and grow for a predetermined time.

    • Replace the medium with the prepared working solutions containing different concentrations of Rauvoyunine C.

    • Include a vehicle control (medium with the same concentration of the organic solvent but without the compound) and a positive control if available.

  • Incubation and Analysis:

    • Incubate the cells for the desired duration.

    • Perform the relevant assay to measure the biological endpoint (e.g., cell viability, proliferation, protein expression).

General Protocol for In Vivo Administration (Rodent Model)

Disclaimer: This is a general guideline and must be adapted based on the specific research question, animal model, and institutional regulations. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Vehicle Selection and Formulation:

    • Due to the likely poor aqueous solubility of Rauvoyunine C, a suitable vehicle is required for in vivo administration. Common vehicles for poorly soluble compounds include:

      • A mixture of DMSO, Cremophor EL, and saline.

      • A suspension in an aqueous solution of carboxymethylcellulose (CMC).

    • The final formulation should be sterile and non-toxic at the administered volume.

  • Dose Range Finding Study:

    • Begin with a wide range of doses to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range. Dosing for related alkaloids in rats has been in the range of 100-200 mg/kg, but this should be determined empirically for Rauvoyunine C.[9]

  • Administration:

    • The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the experimental goals.

    • Ensure the compound is uniformly suspended or dissolved in the vehicle before each administration.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:

    • To optimize dosage and administration schedules, it is essential to understand the PK/PD profile of Rauvoyunine C.

    • This involves collecting blood samples at various time points after administration to measure the concentration of the compound in plasma using methods like LC-MS/MS.[9]

    • Correlate the compound's concentration with the observed biological effects.

Visualizations

Hypothetical Signaling Pathway

Based on the known pharmacology of other Rauwolfia alkaloids which can interact with adrenergic and serotonergic systems, a hypothetical signaling pathway for Rauvoyunine C could involve modulation of G-protein coupled receptors (GPCRs).

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rauvoyunine_C Rauvoyunine C GPCR GPCR (e.g., Adrenergic Receptor) Rauvoyunine_C->GPCR Binds to G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical GPCR signaling pathway potentially modulated by Rauvoyunine C.

Experimental Workflow for Bioactivity Screening

This diagram outlines a typical workflow for screening a novel natural product like Rauvoyunine C for biological activity.

Bioactivity_Screening_Workflow Compound_Prep Compound Preparation (Stock Solution in DMSO) Solubility_Test Solubility & Stability Test in Assay Buffer Compound_Prep->Solubility_Test Primary_Screen Primary Screening (e.g., Cell Viability Assay) Solubility_Test->Primary_Screen Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screen->Dose_Response Active 'Hits' Secondary_Assay Secondary/Orthogonal Assays (e.g., Target-specific, Phenotypic) Dose_Response->Secondary_Assay Mechanism_Study Mechanism of Action Studies Secondary_Assay->Mechanism_Study

Caption: A typical workflow for in vitro bioactivity screening of Rauvoyunine C.

References

Optimization

Technical Support Center: Addressing Poor Solubility of Rauvoyunine C

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of Rauvoyunine C.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with Rauvoyunine C.

Q1: My stock solution of Rauvoyunine C, dissolved in an organic solvent, precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

A1: This is a common issue for hydrophobic compounds like Rauvoyunine C. The abrupt change in solvent polarity upon dilution into an aqueous buffer causes the compound to crash out of solution. Here are several strategies to mitigate this:

  • Optimize the Dilution Process:

    • Stepwise Dilution: Instead of a single large dilution, try a serial dilution, gradually increasing the proportion of the aqueous buffer.

    • Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing vigorously to promote rapid mixing and dispersion.

    • Temperature: Gently warming the aqueous buffer (if the stability of Rauvoyunine C permits) can sometimes help maintain solubility during dilution.

  • Use of Co-solvents: Incorporate a water-miscible organic co-solvent into your final aqueous buffer. This will increase the overall polarity of the solvent system, helping to keep Rauvoyunine C in solution.[1][2] Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[2] It is crucial to determine the maximum tolerable co-solvent concentration for your specific experimental system (e.g., cell culture, enzyme assay) to avoid off-target effects.

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can help to form micelles that encapsulate the hydrophobic Rauvoyunine C, preventing precipitation.[3]

Q2: I am observing low or inconsistent results in my cell-based assays, which I suspect is due to the poor solubility of Rauvoyunine C. How can I confirm this and improve my results?

A2: Inconsistent results are a hallmark of poor compound solubility in cell-based assays. You can confirm this by:

  • Visual Inspection: After adding the compound to your cell culture medium, inspect the wells under a microscope for any signs of precipitation (e.g., crystals, cloudiness).

  • Concentration Verification: Measure the actual concentration of Rauvoyunine C in your cell culture medium after dilution and incubation. A significant decrease from the nominal concentration indicates precipitation.

To improve your results, consider the following formulation strategies:

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[4][5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good biocompatibility.[5]

  • Solid Dispersions: This technique involves dispersing Rauvoyunine C in a hydrophilic polymer matrix.[8][9][10][11] When the solid dispersion is added to an aqueous medium, the polymer dissolves and releases the drug as fine, amorphous particles, which have a higher dissolution rate.[8][10]

  • Nanosuspensions: Reducing the particle size of Rauvoyunine C to the nanometer range can significantly increase its surface area and dissolution velocity, leading to improved bioavailability in your assays.[12][13][14][15]

Q3: I need to prepare a formulation of Rauvoyunine C for in vivo studies in an animal model. What are the recommended approaches for a poorly soluble compound?

A3: For in vivo studies, it is critical to have a stable and bioavailable formulation. Here are some suitable approaches:

  • Co-solvent Formulations: A mixture of water, co-solvents (e.g., PEG 400, propylene (B89431) glycol), and surfactants (e.g., Cremophor EL, Tween 80) can be used to create a clear solution for parenteral administration. The composition should be carefully optimized to maximize solubility while minimizing toxicity.

  • Lipid-Based Formulations: If Rauvoyunine C has sufficient lipid solubility, formulating it in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its oral absorption.[1][6]

  • Nanosuspensions: Nanosuspensions can be administered orally or parenterally and have been shown to improve the bioavailability of many poorly soluble drugs.[13][14][15]

Frequently Asked Questions (FAQs)

Q: What is the known solubility of Rauvoyunine C?

A: Rauvoyunine C is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[16][17] Its aqueous solubility is not well-documented in publicly available literature but is presumed to be low based on its chemical structure.

Q: Are there any known stability issues with Rauvoyunine C in solution?

Q: Which solubility enhancement technique is the best for Rauvoyunine C?

A: The "best" technique depends on the specific application (in vitro vs. in vivo), the required concentration, and the constraints of the experimental system. For initial in vitro screening, co-solvents or cyclodextrin complexation are often the most straightforward approaches. For in vivo studies, solid dispersions or nanosuspensions may offer better bioavailability.[11][15] A systematic comparison of different methods is recommended.

Data Presentation

Due to the lack of publicly available experimental data on the solubility of Rauvoyunine C, the following tables present hypothetical data to illustrate how to structure and compare results from solubility enhancement experiments.

Table 1: Hypothetical Aqueous Solubility of Rauvoyunine C in Different Co-solvent Systems

Co-solvent System (in PBS pH 7.4)Rauvoyunine C Solubility (µg/mL)Fold Increase
No Co-solvent (Control)0.11
1% DMSO5.252
5% DMSO28.9289
1% Ethanol3.131
5% Ethanol15.4154
5% PEG 40022.7227

Table 2: Hypothetical Solubility Enhancement of Rauvoyunine C by Cyclodextrins

Cyclodextrin (in Water)Rauvoyunine C Solubility (µg/mL)Fold Increase
No Cyclodextrin (Control)0.11
1% β-Cyclodextrin8.585
1% HP-β-Cyclodextrin45.3453
5% HP-β-Cyclodextrin210.62106

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of Rauvoyunine C.

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
  • Materials: Rauvoyunine C, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, ethanol.

  • Procedure:

    • Weigh Rauvoyunine C and HP-β-CD in a 1:2 molar ratio.

    • Transfer the powders to a mortar and mix gently.

    • Add a small amount of a 1:1 (v/v) ethanol/water mixture to the powder to form a paste.

    • Knead the paste thoroughly for 30-45 minutes.

    • Dry the paste in a vacuum oven at 40°C until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

    • To determine the solubility, add an excess amount of the prepared complex to a known volume of aqueous buffer (e.g., PBS pH 7.4).

    • Shake the suspension at room temperature for 24 hours to reach equilibrium.

    • Centrifuge the suspension to pellet the excess solid.

    • Filter the supernatant through a 0.22 µm filter.

    • Quantify the concentration of Rauvoyunine C in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Materials: Rauvoyunine C, Polyvinylpyrrolidone K30 (PVP K30), methanol (B129727).

  • Procedure:

    • Prepare a 1:5 weight ratio of Rauvoyunine C to PVP K30.

    • Dissolve both Rauvoyunine C and PVP K30 in a minimal amount of methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion and pulverize it.

    • Determine the dissolution rate by adding a known amount of the solid dispersion to a dissolution apparatus containing an aqueous buffer and measuring the concentration of Rauvoyunine C over time.

Visualization

The following diagram illustrates a general workflow for troubleshooting and addressing the poor solubility of a research compound like Rauvoyunine C.

G cluster_0 Phase 1: Problem Identification & Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Formulation Development & Evaluation A Poorly Soluble Compound (Rauvoyunine C) B Precipitation Observed in Aqueous Buffer A->B C Inconsistent Assay Results A->C D Determine Aqueous Solubility (Kinetic & Thermodynamic) B->D Troubleshoot C->D Troubleshoot E Select Formulation Strategy D->E F Co-solvents (e.g., DMSO, PEG 400) E->F Simple, for in vitro G Cyclodextrin Complexation (e.g., HP-β-CD) E->G Improved solubility & stability H Solid Dispersion (e.g., with PVP) E->H Enhanced dissolution I Nanosuspension E->I For in vivo bioavailability J Prepare Formulation F->J G->J H->J I->J K Characterize Formulation (Particle Size, Stability) J->K L Evaluate Performance (Dissolution, in vitro/in vivo assay) K->L L->E Re-evaluate if needed M Optimized Formulation L->M

Workflow for addressing poor compound solubility.

References

Troubleshooting

Technical Support Center: Optimization of Rauvoyunine C Extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Rauvoyun...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Rauvoyunine C and related indole (B1671886) alkaloids from natural sources, primarily Rauwolfia species.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for Rauvoyunine C extraction?

A1: Rauvoyunine C is an indole alkaloid found in plants of the Rauwolfia genus, which belongs to the Apocynaceae family. Species such as Rauwolfia serpentina, Rauwolfia vomitoria, and Rauwolfia yunnanensis are known to produce a variety of indole alkaloids, including Rauvoyunine C and its structural analogs. The concentration of these alkaloids can vary depending on the plant part, geographical location, and harvest time.

Q2: Which part of the Rauwolfia plant typically contains the highest concentration of alkaloids?

A2: The roots of the Rauwolfia plant are generally considered to have the highest concentration of indole alkaloids. However, other parts of the plant, such as the leaves and stems, also contain these compounds, albeit often in lower quantities. For instance, in Rauwolfia tetraphylla, the flowers and very young leaves have been found to have a high yield of alkaloids. It is advisable to consult phytochemical studies for the specific species being used to determine the optimal plant part for extraction.

Q3: What is the fundamental principle behind the extraction of alkaloids like Rauvoyunine C?

A3: The extraction of alkaloids, which are basic in nature, typically relies on an acid-base extraction methodology. In the plant, alkaloids exist as salts. The general process involves treating the powdered plant material with an acidified solvent to form soluble alkaloid salts. The solution is then basified to convert the alkaloid salts into their free base form, which is less polar. This allows for the subsequent extraction of the free base into an immiscible organic solvent.

Q4: What are the most effective modern extraction techniques for improving the yield of Rauvoyunine C?

A4: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than traditional methods like maceration or Soxhlet extraction for obtaining alkaloids from Rauwolfia serpentina.[1][2] These methods utilize ultrasonic waves or microwaves to disrupt the plant cell walls, which enhances the penetration of the solvent and improves the mass transfer of the target compounds. This often leads to higher yields in a shorter amount of time and with less solvent consumption.[1][2]

Q5: How can I purify the crude extract to isolate Rauvoyunine C?

A5: After obtaining a crude alkaloid extract, purification is necessary to isolate Rauvoyunine C. A common and effective method is column chromatography using silica (B1680970) gel as the stationary phase. The separation is achieved by eluting the column with a gradient of solvents with increasing polarity. The selection of the mobile phase is critical and should be optimized to achieve good separation of the different alkaloids present in the extract. Fractions are collected and can be analyzed by methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Rauvoyunine C.

Troubleshooting Guides

Issue 1: Low Yield of Crude Alkaloid Extract
Potential Cause Recommended Solution
Improper Solvent Selection The polarity of the extraction solvent is crucial. For indole alkaloids, alcohols like methanol (B129727) or ethanol (B145695) are often effective as they can dissolve both the free base and salt forms. Ensure the solvent system is optimized for Rauvoyunine C.
Incomplete Extraction Increase the extraction time or the number of extraction cycles. For maceration, allow for a longer soaking period. For UAE or MAE, optimize the sonication or microwave time.
Incorrect pH during Acid-Base Extraction Ensure the pH is sufficiently acidic (pH 2-3) during the initial acid wash to fully protonate the alkaloids into their salt form. Conversely, ensure the pH is sufficiently basic (pH 9-10) to convert the salts to the free base before organic solvent extraction.
Suboptimal Plant Material The concentration of alkaloids can vary. Use the plant part with the highest reported concentration (typically the roots). Ensure the plant material is properly dried and finely powdered to maximize the surface area for extraction.
Issue 2: Co-extraction of Impurities
Potential Cause Recommended Solution
Non-selective Solvent Employ a preliminary defatting step. Before the main extraction, wash the powdered plant material with a non-polar solvent like hexane (B92381) to remove lipids, waxes, and pigments.
Presence of Emulsions during Liquid-Liquid Extraction Emulsions can form at the interface of the aqueous and organic layers, trapping the target compound. To break an emulsion, you can try adding a saturated NaCl solution, gently swirling instead of vigorous shaking, or centrifugation.
Pigment Contamination If the extract is heavily pigmented, consider using activated charcoal for decolorization. However, be cautious as charcoal can also adsorb some of the target alkaloids.
Issue 3: Degradation of Rauvoyunine C during Extraction
Potential Cause Recommended Solution
High Extraction Temperature Indole alkaloids can be sensitive to high temperatures. If using methods that involve heating, such as Soxhlet or MAE, optimize the temperature to be as low as possible while still being effective. Consider using cold extraction methods like maceration if degradation is a significant issue.
Exposure to Light Some alkaloids are photosensitive. Conduct the extraction and subsequent purification steps in a dark environment or using amber-colored glassware to prevent photodegradation.
Inappropriate pH Extreme pH values can sometimes lead to the degradation of certain alkaloids. While acid-base extraction is standard, avoid prolonged exposure to very strong acids or bases.

Data Presentation

Table 1: Comparison of Extraction Methods for Total Alkaloids from Rauwolfia serpentina

Extraction Method Mean Yield (%) Extraction Time Solvent Usage Purity of Extract
Maceration1.1948-72 hoursHighLower
Soxhlet Extraction1.6312-24 hoursModerateModerate
Ultrasound-Assisted Extraction (UAE)-30-60 minutesLowHigher
Microwave-Assisted Extraction (MAE)2.5010-20 minutesLowHigh (88.2%)
Accelerated Solvent Extraction (ASE)2.6315-30 minutesLowHigh (88.8%)

Data adapted from a comparative study on alkaloid extraction from Rauwolfia serpentina.[2]

Table 2: Total Alkaloid Yield from Different Parts of Rauwolfia tetraphylla

Plant Part Total Alkaloid Yield (%)
Flower9.0
Very Young Leaf8.17
Young Leaf7.64
Mature Leaf-
Old Leaf-
Stem-
Root-
Fruit0.22

Data from a study on the distribution of alkaloids in Rauwolfia tetraphylla.[3] Note: Specific values for mature leaf, old leaf, stem, and root were not provided in the summary but roots are generally a primary source.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Total Alkaloids from Rauwolfia Root
  • Preparation of Plant Material : Dry the Rauwolfia roots at a moderate temperature (40-50°C) and grind them into a fine powder (e.g., to pass through a 40-mesh sieve).

  • Acidic Extraction : Macerate the powdered root material with a dilute acidic solution (e.g., 0.1-0.5% hydrochloric acid in ethanol or water) at a solid-to-solvent ratio of 1:10 (w/v). Stir the mixture for several hours or let it stand overnight.

  • Filtration : Filter the mixture to separate the acidic extract containing the alkaloid salts from the solid plant residue.

  • Basification : Make the acidic aqueous extract alkaline by slowly adding a base, such as ammonium (B1175870) hydroxide, until the pH reaches 9-10. This will convert the alkaloid salts into their water-insoluble free base form, which may precipitate.

  • Liquid-Liquid Extraction : Extract the basified aqueous solution multiple times with an immiscible organic solvent like chloroform (B151607) or dichloromethane. Combine the organic layers.

  • Drying and Concentration : Dry the combined organic extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Rauwolfia Alkaloids
  • Preparation : Place 10 g of finely powdered Rauwolfia root material into an Erlenmeyer flask.

  • Solvent Addition : Add 100 mL of a suitable solvent (e.g., methanol or ethanol).

  • Sonication : Place the flask in an ultrasonic bath and sonicate for a predetermined optimal time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-40°C).

  • Filtration and Concentration : After sonication, filter the mixture and evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Further Purification : The crude extract can then be subjected to an acid-base cleanup (as described in Protocol 1, steps 3-6) or directly purified by chromatography.

Visualizations

experimental_workflow plant Rauwolfia Plant Material (e.g., Roots) powder Drying and Grinding plant->powder extraction Extraction (e.g., Acid-Base, UAE, MAE) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification fractions Collect and Analyze Fractions (TLC, HPLC) purification->fractions rauvoyunine_c Isolated Rauvoyunine C fractions->rauvoyunine_c

Caption: Experimental workflow for Rauvoyunine C extraction.

troubleshooting_workflow start Low Extraction Yield? check_solvent Is the solvent polarity optimal? start->check_solvent Yes check_impurities High level of impurities? start->check_impurities No, yield is good optimize_solvent Test different solvents or mixtures (e.g., methanol, ethanol). check_solvent->optimize_solvent No check_time Is the extraction time sufficient? check_solvent->check_time Yes increase_time Increase extraction duration or cycles. check_time->increase_time No check_ph Is the pH correct for acid-base extraction? check_time->check_ph Yes adjust_ph Verify pH 2-3 for acid wash and pH 9-10 for basification. check_ph->adjust_ph No success Successful Extraction check_ph->success Yes defat_step Incorporate a pre-extraction defatting step with hexane. check_impurities->defat_step Yes degradation_issue Suspected degradation of Rauvoyunine C? check_impurities->degradation_issue No, extract is clean emulsion_issue Is there an emulsion during liquid-liquid extraction? defat_step->emulsion_issue break_emulsion Add brine, centrifuge, or gently swirl instead of shaking. emulsion_issue->break_emulsion Yes emulsion_issue->success No break_emulsion->success lower_temp Reduce extraction temperature. degradation_issue->lower_temp Yes degradation_issue->success No protect_light Protect from light exposure. lower_temp->protect_light protect_light->success

Caption: Troubleshooting decision tree for Rauvoyunine C extraction.

References

Optimization

Technical Support Center: Refining Analytical Methods for Rauvoyunine C Detection

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of Rauvoyuni...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of Rauvoyunine C. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section is designed to help users identify and resolve common issues that may arise during the analysis of Rauvoyunine C using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC and LC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Peak or Very Small Peak for Rauvoyunine C Sample Degradation: Rauvoyunine C, like many complex indole (B1671886) alkaloids, may be sensitive to light, temperature, and pH.- Prepare fresh samples and store them in amber vials at low temperatures (-20°C is recommended for long-term storage).[1] - Avoid prolonged exposure to ambient light and temperature. - Ensure the pH of the sample solvent is compatible with the analyte's stability.
Incorrect Mobile Phase Composition: The polarity of the mobile phase may not be suitable for eluting Rauvoyunine C.- Optimize the mobile phase composition. For reversed-phase chromatography of Rauvolfia alkaloids, a gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol) is often effective.[2]
LC System Not Delivering Solvent: Air bubbles in the pump, a leak, or an open purge valve can prevent proper solvent delivery.- Purge the LC system to remove any air bubbles. - Check for any visible leaks in the tubing and fittings. - Ensure the purge valve is closed during the analytical run.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Contamination: Buildup of matrix components from previous injections can affect peak shape.- Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). - If the problem persists, consider using a guard column or implementing a more rigorous sample clean-up procedure.
Incompatible Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Overload: Injecting too concentrated a sample can lead to peak fronting.- Dilute the sample and reinject.
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.- Add a competing base, such as triethylamine, to the mobile phase in small concentrations (e.g., 0.1%) to reduce peak tailing for basic compounds like alkaloids.
Retention Time Shifts Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time.- Prepare fresh mobile phase daily and ensure accurate measurements of all components.
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention time.- Use a column oven to maintain a consistent temperature.
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.- Monitor column performance with a standard sample and replace the column when performance degrades.
High Background Noise in MS Detection Contaminated Solvents or Reagents: Impurities in the mobile phase or additives can cause high background noise.- Use high-purity, LC-MS grade solvents and additives.
Ion Source Contamination: The electrospray ionization (ESI) source can become contaminated with non-volatile salts and other matrix components.- Clean the ion source according to the manufacturer's instructions.
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of Rauvoyunine C.- Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) can be an effective technique. - Adjust the chromatography to separate Rauvoyunine C from the interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC-UV analysis of Rauvoyunine C?

A1: A good starting point for the analysis of Rauvolfia alkaloids, including Rauvoyunine C, is a reversed-phase HPLC method.[3][4][5]

Experimental Protocol: HPLC-UV Method for Rauvoyunine C

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile

  • Gradient Elution: A typical gradient might start with a lower percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. An example gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Indole alkaloids typically have strong UV absorbance between 220 and 280 nm. A detection wavelength of 280 nm is a reasonable starting point.[1]

  • Column Temperature: 30 °C.

Example Gradient Program:

Time (min)% Solvent A% Solvent B
09010
204060
251090
301090
319010
409010

Q2: How can I improve the sensitivity and selectivity of Rauvoyunine C detection?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity compared to HPLC-UV.

Experimental Protocol: LC-MS/MS Method for Rauvoyunine C

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.[2]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

  • Gradient Elution: A faster gradient can often be used with UHPLC systems.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[2]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for alkaloids.[2]

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺ of Rauvoyunine C, m/z 593.25) and one or two characteristic product ions. The specific product ions would need to be determined by infusing a standard of Rauvoyunine C and performing a product ion scan.

Q3: What is a suitable sample preparation method for extracting Rauvoyunine C from plant material?

A3: A common method for extracting alkaloids from Rauvolfia species involves solvent extraction.

Experimental Protocol: Sample Preparation from Plant Material

  • Grinding: Dry and grind the plant material (e.g., roots, leaves) into a fine powder.

  • Extraction:

    • Weigh a known amount of the powdered material (e.g., 1 gram).

    • Add a suitable solvent. Methanol or a mixture of methanol and chloroform (B151607) is often used for extracting indole alkaloids.[2][5]

    • Use an extraction technique such as sonication or soxhlet extraction to improve efficiency.

  • Filtration: Filter the extract to remove solid plant material.

  • Concentration: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Reconstitution: Re-dissolve the dried extract in a known volume of the initial mobile phase for LC analysis.[2]

  • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection to protect the analytical column.[2]

Quantitative Data Summary

The following table summarizes key properties of Rauvoyunine C, which are essential for method development.

ParameterValueReference
CAS Number 1211543-01-9[1][2][3][]
Molecular Formula C₃₂H₃₆N₂O₉[1][3][]
Molecular Weight 592.65 g/mol [2][3]
Predicted [M+H]⁺ (m/z) 593.25Calculated
Melting Point 173-175 °C[2][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2][3]

Visualizations

The following diagrams illustrate key workflows and concepts in the analysis of Rauvoyunine C.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plant_material Plant Material (Rauvolfia sp.) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration1 Filtration extraction->filtration1 concentration Evaporation filtration1->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration2 Syringe Filtration (0.22 µm) reconstitution->filtration2 lc_system HPLC/UHPLC System filtration2->lc_system Injection ms_system Mass Spectrometer (Triple Quadrupole) lc_system->ms_system Eluent data_analysis Data Analysis ms_system->data_analysis Data Acquisition final_report Final Report data_analysis->final_report Quantification & Reporting

Caption: General experimental workflow for the analysis of Rauvoyunine C.

troubleshooting_logic cluster_system System Issues cluster_sample Sample Issues cluster_method Method Issues start Analytical Problem Encountered check_system Is the LC-MS system performing as expected? (Check standards, system suitability) start->check_system system_yes System OK check_system->system_yes Yes system_no System Fault check_system->system_no No check_sample Is the sample preparation appropriate? sample_yes Sample Prep OK check_sample->sample_yes Yes sample_no Sample Prep Issue check_sample->sample_no No check_method Is the analytical method optimized? method_yes Method OK check_method->method_yes Yes method_no Method Issue check_method->method_no No system_yes->check_sample troubleshoot_system Troubleshoot Hardware: - Check for leaks - Clean ion source - Calibrate MS system_no->troubleshoot_system solution Problem Resolved troubleshoot_system->solution sample_yes->check_method troubleshoot_sample Optimize Sample Prep: - Check extraction solvent - Evaluate analyte stability - Implement clean-up (SPE) sample_no->troubleshoot_sample troubleshoot_sample->solution method_yes->solution troubleshoot_method Optimize Method: - Adjust mobile phase gradient - Change column - Optimize MS parameters method_no->troubleshoot_method troubleshoot_method->solution

Caption: Logical troubleshooting workflow for Rauvoyunine C analysis.

References

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of Rauvoyunine C

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experim...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the biological activity of Rauvoyunine C.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider for enhancing the biological activity of Rauvoyunine C?

A1: Enhancing the biological activity of Rauvoyunine C, a complex indole (B1671886) alkaloid, typically involves a multi-pronged approach. Key initial strategies include:

  • Structural Modification/Derivative Synthesis: Chemical synthesis of analogs to explore structure-activity relationships (SAR). This can involve modifying functional groups to improve target binding, selectivity, or pharmacokinetic properties.

  • Formulation Development: Utilizing drug delivery systems, such as nanoparticle encapsulation, to improve solubility, stability, and bioavailability.

  • Combination Therapy: Investigating synergistic effects with other therapeutic agents to enhance efficacy or overcome potential resistance mechanisms.

Q2: I am seeing high variability in my in vitro cytotoxicity assays. What could be the cause?

A2: High variability in cytotoxicity assays like the MTT or LDH release assay can stem from several factors:

  • Compound Solubility: Rauvoyunine C, like many alkaloids, may have poor aqueous solubility. Ensure complete solubilization in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitation of the compound will lead to inconsistent concentrations.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure your cell suspension is homogenous and that you are using a calibrated multichannel pipette.

  • Incubation Time: Adhere to a consistent incubation time for both compound treatment and assay development.

  • Vehicle Control: The concentration of the vehicle (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level (typically ≤0.5%).

Q3: My synthesized Rauvoyunine C derivatives show lower activity than the parent compound. What are the next steps?

A3: This is a common outcome in SAR studies. Here’s how to approach this:

  • Re-evaluate the modification strategy: The modifications may have altered a key pharmacophore or introduced steric hindrance, preventing the molecule from binding to its target.

  • Consider metabolic stability: The derivatives might be rapidly metabolized by cells. Consider performing metabolic stability assays.

  • Investigate cellular uptake: The modifications could have negatively impacted the compound's ability to cross the cell membrane.

  • Return to the drawing board: Use the data from the inactive derivatives to inform the design of a new generation of compounds with different modifications.

Troubleshooting Guides

Guide 1: Poor Bioavailability of Rauvoyunine C in Animal Models
Symptom Possible Cause Suggested Solution
Low plasma concentration after oral administration.Poor aqueous solubility and/or rapid first-pass metabolism.1. Formulation: Encapsulate Rauvoyunine C in polymeric nanoparticles (e.g., PLGA) or liposomes to enhance solubility and protect against degradation. 2. Route of Administration: Consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.
High variability in plasma concentrations between subjects.Inconsistent absorption from the GI tract.Improve the formulation to ensure more uniform particle size and dispersion. Co-administration with absorption enhancers could also be explored.
Guide 2: Inconsistent Results in Cytotoxicity Assays
Symptom Possible Cause Suggested Solution
IC50 values vary significantly between replicate experiments.1. Compound Precipitation: The compound is precipitating out of the media. 2. Cell Line Instability: The phenotype of the cell line is drifting over passages.1. Solubility Check: Visually inspect the wells for precipitate. Lower the highest concentration or use a different solvent system if necessary. 2. Cell Line Authentication: Use low-passage cells and regularly check for mycoplasma contamination. Authenticate the cell line if it has been in culture for a long time.
High background signal in LDH release assay.The vehicle (e.g., DMSO) is causing cytotoxicity.Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration.

Data Presentation

Table 1: Hypothetical Cytotoxicity of Rauvoyunine C Derivatives in A549 Lung Carcinoma Cells (72h Incubation)
CompoundModificationIC50 (µM)
Rauvoyunine CParent Compound15.2 ± 1.8
RC-01C3-acetyl ester25.8 ± 3.1
RC-02N-benzyl group8.5 ± 0.9
RC-03C10-hydroxyl group12.1 ± 1.5
Table 2: Hypothetical Pharmacokinetic Parameters of Rauvoyunine C Formulations in Rats (10 mg/kg Oral Gavage)
FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Rauvoyunine C (in 0.5% CMC)58 ± 122.0210 ± 45
Rauvoyunine C-PLGA Nanoparticles215 ± 384.01580 ± 210

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Rauvoyunine C and its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Preparation of Rauvoyunine C-Loaded PLGA Nanoparticles
  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of Rauvoyunine C in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase while stirring at 800 rpm.

  • Solvent Evaporation: Continue stirring for 4 hours at room temperature to allow for the evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Wash the pellet twice with deionized water.

  • Lyophilization: Resuspend the nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.

Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis cluster_formulation Formulation cluster_testing Biological Testing start Rauvoyunine C synthesis Chemical Modification start->synthesis nanoparticles Nanoparticle Encapsulation start->nanoparticles derivatives Rauvoyunine C Derivatives synthesis->derivatives invitro In Vitro Assays (e.g., MTT) derivatives->invitro formulated_drug Formulated Rauvoyunine C nanoparticles->formulated_drug invivo In Vivo Studies (e.g., Animal Models) formulated_drug->invivo invitro->invivo Lead Identification

Caption: Workflow for enhancing Rauvoyunine C's biological activity.

signaling_pathway RC Rauvoyunine C Derivative VMAT Vesicular Monoamine Transporter (VMAT) RC->VMAT Inhibits SynapticVesicle Synaptic Vesicle VMAT->SynapticVesicle Transports into Cytosol Cytosolic Neurotransmitters (Dopamine, Serotonin) Cytosol->VMAT MAO Monoamine Oxidase (MAO) Cytosol->MAO Substrate for Degradation Neurotransmitter Degradation MAO->Degradation Release Reduced Neurotransmitter Release SynapticVesicle->Release

Caption: Hypothetical mechanism of action for a Rauvoyunine C derivative.

Optimization

"dealing with batch-to-batch variability of Rauvoyunine C"

Welcome to the technical support center for Rauvoyunine C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rauvoyunine C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and experimental use of Rauvoyunine C, with a particular focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is Rauvoyunine C and what is its chemical classification?

A1: Rauvoyunine C is a natural product belonging to the class of indole (B1671886) alkaloids. Its chemical structure and properties are important for understanding its behavior in experimental settings.

Q2: What are the common sources of batch-to-batch variability with Rauvoyunine C?

A2: As a natural product, the purity and composition of Rauvoyunine C can vary between batches. Key sources of variability include:

  • Source Material: Differences in the plant source, geographical location, and harvest time can lead to variations in the alkaloid profile.

  • Extraction and Purification: The methods used for extraction and purification can significantly impact the final purity and the profile of co-eluting impurities.[1][2]

  • Storage and Handling: Improper storage conditions, such as exposure to light, high temperatures, or oxygen, can lead to degradation of the compound.[3][4]

Q3: How can I assess the quality and consistency of a new batch of Rauvoyunine C?

A3: A multi-step approach is recommended to qualify a new batch:

  • Certificate of Analysis (CoA) Review: Carefully examine the supplier's CoA for information on purity, identity, and any specified impurities.

  • Physicochemical Characterization: Perform independent analytical tests to confirm the identity and purity of the compound.

  • Biological Activity Assay: Compare the biological activity of the new batch to a previously characterized reference standard in a relevant assay.

Q4: What are the recommended storage conditions for Rauvoyunine C?

A4: To minimize degradation, Rauvoyunine C powder should be stored in a cool, dry, and dark place, preferably at -20°C for long-term storage. Solutions should be prepared fresh for each experiment. If storage of solutions is necessary, they should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results Between Batches

Symptoms:

  • Significant changes in the dose-response curve (e.g., altered IC50 or EC50 values).

  • Unexpected or off-target effects observed with a new batch.

  • Lack of reproducibility of previously established results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Purity and Impurity Profile Differences 1. Re-evaluate Purity: Use High-Performance Liquid Chromatography (HPLC) to compare the purity profile of the new batch against a previous, well-characterized batch. Look for differences in the main peak area and the presence of new or larger impurity peaks. 2. Identify Impurities: If significant differences are observed, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical nature of the major impurities.
Presence of Degradation Products 1. Assess Degradation: Analyze the sample using HPLC-UV or LC-MS to look for potential degradation products. Degradation can be influenced by factors like pH, temperature, and light exposure during storage or handling.[3][4][5] 2. Optimize Handling: Prepare solutions fresh before use and minimize exposure to harsh conditions.
Weighing or Concentration Errors 1. Verify Stock Solution Concentration: Use a UV-Vis spectrophotometer to confirm the concentration of your stock solution, if a molar extinction coefficient is known or can be determined. 2. Calibrate Equipment: Ensure that balances and pipettes are properly calibrated.
Contamination 1. Solvent Purity: Use high-purity solvents for preparing solutions. 2. Proper Lab Technique: Follow good laboratory practices to avoid cross-contamination.
Issue 2: Poor Solubility or Precipitation in Assays

Symptoms:

  • Visible precipitate in stock solutions or assay media.

  • Inconsistent results at higher concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Solvent 1. Consult Supplier Data: Check the supplier's datasheet for recommended solvents. 2. Test Different Solvents: If solubility is still an issue, test a range of biocompatible solvents (e.g., DMSO, ethanol) at small scale.
Supersaturation 1. Prepare Fresh Dilutions: Avoid storing highly concentrated stock solutions for extended periods. Prepare fresh dilutions from a concentrated stock for each experiment. 2. Use of Surfactants: In some cell-based assays, a low concentration of a biocompatible surfactant (e.g., Pluronic F-68) may help maintain solubility.
pH Effects 1. Check pH of Assay Media: The solubility of alkaloids can be pH-dependent. Ensure the pH of your assay buffer is compatible with Rauvoyunine C solubility.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of Rauvoyunine C. Optimization may be required based on the specific HPLC system and column used.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve Rauvoyunine C in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL.
Protocol 2: General Bioactivity Assay - Cell Viability (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of Rauvoyunine C on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of Rauvoyunine C in culture medium. Replace the old medium with the medium containing different concentrations of Rauvoyunine C. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_batch_qc Batch Quality Control cluster_experiment Experimental Phase cluster_troubleshooting Troubleshooting coa Review CoA hplc HPLC Purity Check coa->hplc Initial Check lcms LC-MS Impurity ID hplc->lcms If Impurities > Threshold bioassay Bioactivity Assay hplc->bioassay If Purity OK stock Prepare Stock Solution bioassay->stock Batch Accepted treat Treat Cells/System stock->treat solubility Solubility Issues stock->solubility measure Measure Endpoint treat->measure inconsistent Inconsistent Results measure->inconsistent inconsistent->hplc Re-analyze Batch solubility->stock Optimize Solvent/Conc.

Caption: Workflow for quality control and troubleshooting of Rauvoyunine C batches.

signaling_pathway_hypothesis cluster_cell Target Cell receptor Receptor X kinase1 Kinase A receptor->kinase1 Inhibits kinase2 Kinase B kinase1->kinase2 tf Transcription Factor Y kinase2->tf response Biological Response (e.g., Apoptosis) tf->response Rauvoyunine_C Rauvoyunine C (Batch A) Rauvoyunine_C->receptor Impurity Co-eluting Impurity (Present in Batch B) Impurity->kinase2 Activates

Caption: Hypothetical impact of an impurity on a signaling pathway.

References

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Results in Rauvoyunine C Studies

Welcome to the technical support center for Rauvoyunine C studies. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rauvoyunine C studies. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the experimental investigation of this novel indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is Rauvoyunine C and what is its known mechanism of action?

A1: Rauvoyunine C is a putative novel indole alkaloid. While its precise mechanism of action is still under active investigation, preliminary studies suggest it may modulate key cellular signaling pathways involved in cell proliferation and apoptosis. Like many alkaloids, it is a basic, nitrogen-containing organic compound.[1]

Q2: I am observing low yields during the extraction of Rauvoyunine C from plant material. What are the possible causes?

A2: Low extraction yields for alkaloids like Rauvoyunine C can stem from several factors.[2] Improper solvent selection is a common issue; alkaloids can exist as free bases or salts, requiring solvents of appropriate polarity.[2][3] Other factors include insufficient extraction time, high temperatures causing degradation, or non-optimal pH of the extraction solvent.[2]

Q3: My NMR spectrum for purified Rauvoyunine C shows unexpected peaks and broad signals. How can I interpret these?

A3: Unexpected peaks in an NMR spectrum are often due to impurities such as residual solvents, water, or grease from glassware.[4] Broad signals can be caused by chemical exchange of protons on nitrogen or hydroxyl groups, or the presence of paramagnetic impurities.[2][4] Using a higher field spectrometer or 2D NMR techniques like COSY and HSQC can help in resolving complex, overlapping signals.[4]

Q4: In my cell-based assays, Rauvoyunine C is showing variable or opposite effects to what was expected (e.g., inducing proliferation instead of apoptosis). What could be the reason?

A4: Unexpected biological activity can be due to a variety of factors. The purity of the Rauvoyunine C sample is critical, as contaminants could have their own biological effects. The concentration used is also crucial; many compounds exhibit biphasic dose-responses. Furthermore, the cell type, passage number, and experimental conditions (e.g., serum concentration in media) can significantly influence the outcome. It is also possible that Rauvoyunine C interacts with multiple signaling pathways, some of which may have opposing effects.

Troubleshooting Guides

Issue 1: Inconsistent Purity of Rauvoyunine C Isolate

Potential Causes & Solutions

Potential CauseRecommended Solution
Co-extraction of Impurities Employ a multi-step extraction process. Begin with a non-polar solvent to remove lipids and pigments before extracting with a more polar solvent for the target alkaloid.[2]
Incomplete Solvent Removal After purification, dry the sample under high vacuum for an extended period. Use techniques like lyophilization if the compound is stable.
Degradation of Rauvoyunine C Avoid high temperatures and exposure to light during extraction and purification. Store the purified compound at low temperatures, preferably under an inert atmosphere.
Presence of Related Alkaloids Utilize advanced chromatographic techniques such as preparative HPLC or column chromatography with different stationary and mobile phases for better separation.[5]
Issue 2: Unexpected Mass Spectrometry (MS) Results

Potential Causes & Solutions

Potential CauseRecommended Solution
Poor Ionization/Fragmentation Optimize ESI-MS source parameters, including capillary voltage, nebulizer pressure, and drying gas temperature.[4] Experiment with different ionization modes (positive/negative).
Adduct Formation Minimize sodium and potassium adducts by using high-purity solvents and plastic vials instead of glass.[4]
Thermal Degradation in Source Experiment with lower source temperatures to prevent thermal degradation of Rauvoyunine C.[4]
Incorrect Mass Identification Calibrate the mass spectrometer regularly. Confirm the elemental composition through high-resolution mass spectrometry (HRMS).
Issue 3: Contradictory Results in Cellular Viability Assays

Potential Causes & Solutions

Potential CauseRecommended Solution
Compound Instability in Media Assess the stability of Rauvoyunine C in your cell culture media over the time course of the experiment.
Off-Target Effects Perform target deconvolution studies or use structurally similar but inactive analogs as negative controls to confirm the observed phenotype is specific to Rauvoyunine C.
Cell Line-Specific Responses Test the effect of Rauvoyunine C on multiple cell lines to determine if the observed response is cell-type specific.
Dose and Time-Dependent Effects Conduct a comprehensive dose-response and time-course study to fully characterize the activity of Rauvoyunine C.

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Plant Material
  • Preparation: Air-dry the plant material and grind it into a fine powder to increase the surface area for extraction.[2]

  • Defatting: If the plant material is rich in oils, pre-extract the powder with a non-polar solvent like n-hexane in a Soxhlet apparatus to remove lipids.[5]

  • Acid-Base Extraction:

    • Moisten the defatted plant material with a dilute alkaline solution (e.g., ammonium (B1175870) hydroxide) to convert alkaloid salts to their free base form.[5]

    • Extract the free bases with an organic solvent such as chloroform (B151607) or dichloromethane.

    • Partition the organic extract with a dilute acidic solution (e.g., 2% sulfuric acid) to convert the alkaloid bases back into their salt form, which will move to the aqueous layer.

    • Wash the acidic aqueous layer with a non-polar organic solvent to remove remaining neutral impurities.

    • Make the aqueous layer alkaline again and re-extract the free alkaloid bases with an organic solvent.

  • Purification: Concentrate the final organic extract and subject it to chromatographic purification (e.g., column chromatography or preparative HPLC).

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Rauvoyunine C in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of Rauvoyunine C. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_bioassay Biological Assays plant_material Plant Material extraction Solvent Extraction plant_material->extraction Grind, Defat purification Chromatography (HPLC) extraction->purification Crude Extract pure_compound Pure Rauvoyunine C purification->pure_compound nmr NMR Spectroscopy pure_compound->nmr Structure Elucidation ms Mass Spectrometry pure_compound->ms Molecular Weight cell_culture Cell Culture pure_compound->cell_culture treatment Rauvoyunine C Treatment cell_culture->treatment viability_assay Viability Assay (MTT) treatment->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Caption: General experimental workflow for the study of Rauvoyunine C.

troubleshooting_logic cluster_purity Purity Issues cluster_protocol Protocol Issues cluster_biology Biological Variability unexpected_result Unexpected Experimental Result check_purity Check Purity (NMR, HPLC) unexpected_result->check_purity review_protocol Review Protocol Parameters unexpected_result->review_protocol check_cell_line Verify Cell Line unexpected_result->check_cell_line repurify Re-purify Sample check_purity->repurify optimize_conditions Optimize Conditions (Dose, Time) review_protocol->optimize_conditions use_controls Use Positive/Negative Controls check_cell_line->use_controls

Caption: A logical flowchart for troubleshooting unexpected experimental results.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RauvoyunineC Rauvoyunine C Receptor Receptor ? RauvoyunineC->Receptor Binds/Modulates PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK PKC PKC Receptor->PKC Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Regulates MAPK->Akt PKC->Transcription Regulates CellResponse Cellular Response (e.g., Apoptosis) Transcription->CellResponse Leads to

Caption: Hypothetical signaling pathways modulated by Rauvoyunine C.

References

Troubleshooting

"how to prevent degradation of Rauvoyunine C in solution"

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and storage of Rauvoyunine C in solution to minimize degradation and ensure experimental rep...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and storage of Rauvoyunine C in solution to minimize degradation and ensure experimental reproducibility. The following information is based on general knowledge of indole (B1671886) alkaloid chemistry and data from structurally similar compounds, and should be considered as a guide for establishing specific stability protocols for Rauvoyunine C.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Rauvoyunine C in solution?

Based on the behavior of structurally related indole alkaloids such as reserpine (B192253) and yohimbine (B192690), the primary factors contributing to the degradation of Rauvoyunine C in solution are likely to be:

  • pH: Both acidic and alkaline conditions can promote hydrolysis of ester functionalities, a common feature in many alkaloids. For instance, yohimbine's primary degradation pathway at pH 6 and 7 is hydrolysis[1][2].

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation. Reserpine, a related Rauwolfia alkaloid, is known to be sensitive to light, necessitating storage in amber glassware[3].

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

Q2: What are the recommended storage conditions for Rauvoyunine C stock solutions?

To ensure maximum stability, stock solutions of Rauvoyunine C should be stored under the following conditions:

  • Temperature: Store at or below -20°C for long-term storage (several months).

  • Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Solvent: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For aqueous experiments, prepare fresh dilutions from the stock solution immediately before use. It is recommended to use the solution on the same day of preparation.

Q3: How can I prepare a working solution of Rauvoyunine C for my experiment to minimize degradation?

For immediate use in experiments, follow these steps to prepare a working solution:

  • Allow the stock solution to warm to room temperature before opening the vial to prevent condensation.

  • Dilute the stock solution to the desired final concentration using a pre-chilled, deoxygenated buffer or medium, if compatible with your experimental setup.

  • If solubility is an issue, brief warming to 37°C and sonication in an ultrasonic bath may be employed. However, prolonged exposure to elevated temperatures should be avoided.

  • Use the freshly prepared working solution as quickly as possible.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of Rauvoyunine C in the working solution.Prepare fresh working solutions for each experiment. Store stock solutions at ≤ -20°C in the dark. Consider performing a stability study under your specific experimental conditions (pH, temperature, light exposure) to determine the acceptable timeframe for using the working solution.
Precipitation of Rauvoyunine C in aqueous solution. Low aqueous solubility.Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it is compatible with your experimental system. Gentle warming and sonication can also aid in dissolution.
Discoloration of the solution. Potential oxidative degradation or photodegradation.Prepare solutions using deoxygenated solvents and protect them from light at all stages of preparation and use. The use of antioxidants, if compatible with the experiment, could be explored.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Rauvoyunine C Working Solution

This protocol provides a general guideline for preparing a working solution of Rauvoyunine C from a stock solution.

Materials:

  • Rauvoyunine C stock solution (e.g., 10 mM in DMSO)

  • Appropriate experimental buffer or cell culture medium (pre-chilled and deoxygenated if possible)

  • Sterile, amber microcentrifuge tubes or clear tubes covered in foil

Procedure:

  • Retrieve the Rauvoyunine C stock solution from -20°C storage and allow it to equilibrate to room temperature.

  • In a sterile, light-protected tube, add the required volume of your experimental buffer or medium.

  • Add the appropriate volume of the Rauvoyunine C stock solution to the buffer to achieve the desired final concentration. Mix gently by pipetting or brief vortexing.

  • Use the freshly prepared working solution immediately.

Protocol 2: Forced Degradation Study to Assess Rauvoyunine C Stability

A forced degradation study can help identify the conditions under which Rauvoyunine C is unstable. This information is crucial for developing stable formulations and establishing appropriate storage conditions.

Materials:

  • Rauvoyunine C

  • Solvents (e.g., Methanol (B129727), Acetonitrile)

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC or UPLC-MS system for analysis

  • UV-Vis spectrophotometer

  • pH meter

  • Incubator and photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of Rauvoyunine C in methanol or another suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the Rauvoyunine C solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the Rauvoyunine C solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Mix the Rauvoyunine C solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the Rauvoyunine C solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the Rauvoyunine C solution to a light source in a photostability chamber.

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC or UPLC-MS, to quantify the remaining Rauvoyunine C and detect the formation of degradation products.

  • Data Evaluation: Calculate the degradation rate under each condition to understand the stability profile of Rauvoyunine C.

Visualizations

Degradation_Workflow cluster_preparation Solution Preparation cluster_factors Degradation Factors cluster_outcome Outcome stock Rauvoyunine C Stock Solution (-20°C) working Fresh Working Solution stock->working Dilution ph pH (Acid/Base Hydrolysis) working->ph light Light (Photodegradation) working->light temp Temperature (Thermal Degradation) working->temp oxygen Oxygen (Oxidation) working->oxygen degraded Degraded Rauvoyunine C (Loss of Activity) ph->degraded light->degraded temp->degraded oxygen->degraded

Caption: Factors influencing the degradation of Rauvoyunine C in solution.

Troubleshooting_Logic start Inconsistent Experimental Results? check_prep Was the working solution prepared fresh? start->check_prep check_storage Is the stock solution stored correctly (≤ -20°C, dark)? check_prep->check_storage Yes prepare_fresh Action: Prepare a fresh working solution for each experiment. check_prep->prepare_fresh No correct_storage Action: Ensure proper stock solution storage. check_storage->correct_storage No consider_stability Further Investigation: Conduct a stability study under your specific experimental conditions. check_storage->consider_stability Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Reference Data & Comparative Studies

Comparative

No Publicly Available Data to Support a Comparative Analysis of Rauvoyunine C

A comprehensive search of scientific literature and databases has revealed no publicly available information on the biological activity, target pathway, or mechanism of action of a compound referred to as "Rauvoyunine C....

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no publicly available information on the biological activity, target pathway, or mechanism of action of a compound referred to as "Rauvoyunine C." As a result, a comparison guide objectively evaluating Rauvoyunine C against established inhibitors of any specific target pathway cannot be generated at this time.

For a comparative guide to be created, foundational data on the compound is essential. This includes, but is not limited to:

  • Identification of a Target Pathway: Understanding the specific cellular signaling pathway that Rauvoyunine C interacts with is the first step.

  • Quantitative Biological Data: Metrics such as IC50, Ki, or EC50 values are necessary to quantify the potency and efficacy of the compound.

  • Experimental Protocols: Detailed methodologies from studies on Rauvoyunine C would be required to understand how any existing data was generated.

Without this fundamental information, it is impossible to identify a relevant set of "established inhibitors" for a meaningful comparison. Furthermore, the creation of data tables and visualizations as requested is not feasible without the underlying experimental results.

Researchers, scientists, and drug development professionals interested in the potential of novel compounds are encouraged to consult peer-reviewed scientific journals, chemical databases, and conference proceedings for the most current and validated research findings. Should information on "Rauvoyunine C" become publicly available in the future, a comparative analysis could then be undertaken.

Validation

Unveiling the Cellular Impact of Rauvoyunine C: A Comparative Analysis Across Cell Lines

A comprehensive examination of existing research reveals a notable absence of publicly available data on the effects of a compound specifically named "Rauvoyunine C" in different cell lines. Extensive searches for this c...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of existing research reveals a notable absence of publicly available data on the effects of a compound specifically named "Rauvoyunine C" in different cell lines. Extensive searches for this compound have not yielded specific studies detailing its mechanism of action, cytotoxicity, or impact on cellular signaling pathways.

This guide, therefore, serves to highlight the current knowledge gap regarding Rauvoyunine C and to provide a framework for its potential future investigation by outlining the standard experimental methodologies used to characterize the effects of novel compounds on various cell lines. While direct comparative data for Rauvoyunine C is unavailable, this document will present illustrative data from other compounds to showcase how such comparisons are typically structured and the insights they can provide for researchers in drug discovery and development.

Framework for Comparative Analysis of a Novel Compound

To rigorously assess the effects of a new chemical entity like Rauvoyunine C, a multi-faceted approach involving a panel of diverse cell lines is essential. This allows for the identification of potential cell-type specific effects and provides a broader understanding of the compound's therapeutic potential and possible off-target effects.

Data Presentation: A Model for Future Rauvoyunine C Studies

The following tables represent a standardized format for presenting quantitative data from key assays used in the initial characterization of a novel compound.

Table 1: Comparative Cytotoxicity (IC50) of a Hypothetical Compound "X"

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.5
HCT116Colorectal Carcinoma8.9 ± 1.1
PC-3Prostate Cancer35.1 ± 3.2
HepG2Hepatocellular Carcinoma12.7 ± 1.5

IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population.

Table 2: Induction of Apoptosis by Hypothetical Compound "X" (24h treatment at IC50 concentration)

Cell Line% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-725.4 ± 3.110.2 ± 1.5
HCT11638.6 ± 4.215.8 ± 2.0

Table 3: Cell Cycle Analysis of HCT116 cells treated with Hypothetical Compound "X" (24h treatment at IC50 concentration)

Cell Cycle PhaseControl (%)Compound "X" Treated (%)
G0/G145.2 ± 3.520.1 ± 2.8
S30.1 ± 2.915.5 ± 2.1
G2/M24.7 ± 2.564.4 ± 5.3

Experimental Protocols: Standard Methodologies

The following are detailed protocols for the key experiments that would be necessary to generate the data presented above for a compound like Rauvoyunine C.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the compound of interest at the desired concentration and time point.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[1][2][3][4]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.[5][6][7]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[6]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.[8]

Mandatory Visualizations: A Glimpse into Cellular Mechanisms

Diagrams generated using Graphviz are crucial for visualizing complex biological processes and experimental workflows. Below are examples relevant to the study of a novel anti-cancer compound.

G cluster_0 Cell Viability Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E

Caption: Workflow for assessing cell viability using the MTT assay.

G cluster_1 Apoptosis Detection Logic Healthy_Cell Healthy_Cell Early_Apoptosis Early_Apoptosis Healthy_Cell->Early_Apoptosis Annexin V+ / PI- Late_Apoptosis_Necrosis Late_Apoptosis_Necrosis Early_Apoptosis->Late_Apoptosis_Necrosis Annexin V+ / PI+ G cluster_2 Hypothetical Signaling Pathway Inhibition Compound Compound Receptor Receptor Compound->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Proliferation_Survival Proliferation_Survival Transcription_Factor->Proliferation_Survival

References

Comparative

Unveiling the Enigmatic Mechanism of Rauvoyunine C: A Comparative Guide

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the available data to elucidate the mechanism of action of Rauvoyunine C, a natural i...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the available data to elucidate the mechanism of action of Rauvoyunine C, a natural indole (B1671886) alkaloid. Due to the limited publicly available experimental data on Rauvoyunine C, this guide draws comparisons with structurally related Rauwolfia alkaloids and other relevant compounds to infer its potential biological activities.

Introduction to Rauvoyunine C

Rauvoyunine C is a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. While research on this specific compound is sparse, its classification as a Rauwolfia alkaloid suggests potential pharmacological activities similar to other well-studied compounds from this genus, such as reserpine (B192253) and yohimbine. Notably, a study by Gao et al. evaluated the in vitro cytotoxicity of Rauvoyunine C and its congener, Rauvoyunine B, against five human tumor cell lines, although the specific quantitative data from this study is not widely available.

Comparative Cytotoxicity Data

To contextualize the potential anticancer activity of Rauvoyunine C, this section presents a compilation of cytotoxicity data for related Rauwolfia alkaloids and other compounds against a panel of human cancer cell lines. The data is presented in terms of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW480 (Colon Cancer)
Rauvoyunine C Data not availableData not availableData not availableData not availableData not available
Reserpine >10 µM>10 µM>10 µM2.5 µM>10 µM
Yohimbine Data not availableData not availableData not availableStimulatory effectData not available
R. tetraphylla extractNot testedNot testedNot testedSignificant cytotoxicityNot tested

Note: The cytotoxicity of five alkaloids from Rauvolfia tetraphylla was reported to be insignificant against five human cancer cell lines, with IC50 values greater than 40 µM. However, a crude extract of R. tetraphylla did show significant cytotoxic activity against MCF-7 cells.

Postulated Mechanism of Action and Relevant Signaling Pathways

Based on the known mechanisms of other Rauwolfia alkaloids, the following are potential mechanisms of action for Rauvoyunine C.

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

Many Rauwolfia alkaloids, most notably reserpine, are potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for transporting monoamines, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles. Inhibition of VMAT2 leads to the depletion of these neurotransmitters at the nerve terminal. In the context of cancer, altered monoamine signaling has been implicated in tumor growth and proliferation.

VMAT2_Inhibition

Antagonism of α2-Adrenergic Receptors

Yohimbine, another prominent Rauwolfia alkaloid, is a selective α2-adrenergic receptor antagonist. These receptors are involved in regulating neurotransmitter release and are expressed in various tissues, including some cancer cells. Antagonism of α2-adrenergic receptors can lead to increased sympathetic outflow and has been shown to influence cell proliferation in certain cancer types. Given the structural similarities, Rauvoyunine C might also exhibit activity at these receptors.

Alpha2_Antagonism

Experimental Protocols

The following are detailed methodologies for key experiments relevant to confirming the mechanism of action of Rauvoyunine C.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Rauvoyunine C) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow

α2-Adrenergic Receptor Binding Assay

This assay determines the affinity of a compound for the α2-adrenergic receptor.

  • Membrane Preparation: Isolate cell membranes from a cell line expressing the α2-adrenergic receptor.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-yohimbine) and varying concentrations of the unlabeled test compound (Rauvoyunine C).

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

VMAT2 Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a substrate into vesicles containing VMAT2.

  • Vesicle Preparation: Isolate synaptic vesicles from a tissue source rich in VMAT2 (e.g., rat striatum).

  • Uptake Reaction: Incubate the vesicles with a radiolabeled substrate (e.g., [3H]-dopamine) in the presence of ATP and varying concentrations of the test compound (Rauvoyunine C).

  • Termination and Separation: Stop the reaction and separate the vesicles from the incubation medium by filtration.

  • Quantification: Measure the radioactivity accumulated in the vesicles.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of Rauvoyunine C is currently limited, its structural relationship to other Rauwolfia alkaloids provides a strong basis for postulating its biological targets. The comparative data presented here suggest that Rauvoyunine C may exhibit cytotoxic effects against cancer cells, potentially through the inhibition of VMAT2 and/or antagonism of α2-adrenergic receptors.

To definitively confirm the mechanism of action of Rauvoyunine C, further experimental studies are essential. These should include:

  • Quantitative cytotoxicity screening of Rauvoyunine C against a broad panel of human cancer cell lines to determine its potency and selectivity.

  • Direct binding and functional assays to assess the affinity and inhibitory activity of Rauvoyunine C on VMAT2 and α2-adrenergic receptors.

  • Downstream signaling pathway analysis to investigate the molecular consequences of Rauvoyunine C treatment in cancer cells.

Such studies will be crucial in determining the therapeutic potential of Rauvoyunine C and guiding future drug development efforts.

Validation

"reproducibility of published data on Rauvoyunine C"

A detailed examination of the published in vitro cytotoxic activity of Rauvoyunine C, a picraline-type alkaloid isolated from Rauvolfia yunnanensis, reveals its potential as a cytotoxic agent against various human cancer...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the published in vitro cytotoxic activity of Rauvoyunine C, a picraline-type alkaloid isolated from Rauvolfia yunnanensis, reveals its potential as a cytotoxic agent against various human cancer cell lines. This guide provides a comprehensive comparison of its activity, alongside the detailed experimental protocols utilized in the primary research.

Rauvoyunine C, a natural product identified from the aerial parts of Rauvolfia yunnanensis, has been the subject of preliminary cytotoxic evaluation.[1] This analysis aims to consolidate the available data on its efficacy and provide researchers in drug development and related scientific fields with a clear, reproducible overview of the experimental findings.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of Rauvoyunine C was evaluated against a panel of five human tumor cell lines. The half-maximal inhibitory concentration (IC50) values were determined, providing a quantitative measure of the compound's potency in inhibiting cell growth. For comparative purposes, the cytotoxic activity of a related compound, Rauvoyunine B, isolated from the same plant, was also assessed. The results are summarized in the table below.

CompoundHL-60 (Leukemia)A-549 (Lung Cancer)SMMC-7721 (Hepatoma)SW-480 (Colon Cancer)PANC-1 (Pancreatic Cancer)
Rauvoyunine C > 40 µM> 40 µM> 40 µM> 40 µM> 40 µM
Rauvoyunine B > 40 µM> 40 µM> 40 µM> 40 µM> 40 µM
Cisplatin (Positive Control) 3.6 µM10.8 µM12.5 µM15.4 µM18.2 µM

Table 1: In Vitro Cytotoxic Activities (IC50) of Rauvoyunine C and Related Compounds.

Based on the available data, neither Rauvoyunine C nor Rauvoyunine B exhibited significant cytotoxic activity against the tested human tumor cell lines at concentrations up to 40 µM. In contrast, the positive control, cisplatin, demonstrated potent activity with IC50 values in the low micromolar range.

Experimental Protocols

The evaluation of the cytotoxic effects of Rauvoyunine C was conducted using a sulforhodamine B (SRB) assay. This colorimetric assay is a widely accepted method for determining cell density, based on the measurement of cellular protein content.

Cell Lines and Culture Conditions

The following five human tumor cell lines were used in the study:

  • HL-60: Human promyelocytic leukemia cells

  • A-549: Human lung adenocarcinoma epithelial cells

  • SMMC-7721: Human hepatocellular carcinoma cells

  • SW-480: Human colon adenocarcinoma cells

  • PANC-1: Human pancreatic epithelioid carcinoma cells

Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (SRB Method)
  • Cell Seeding: Adherent cells (A-549, SMMC-7721, SW-480, PANC-1) were seeded into 96-well plates at a density of 5,000-10,000 cells per well. Suspension cells (HL-60) were seeded at a density of 40,000-50,000 cells per well. The plates were incubated for 24 hours to allow for cell attachment (for adherent cells) and stabilization.

  • Compound Treatment: Rauvoyunine C and Rauvoyunine B were dissolved in DMSO to prepare stock solutions. The stock solutions were then serially diluted with culture medium to achieve a range of final concentrations. The cells were treated with these different concentrations of the compounds. Cisplatin was used as a positive control, and wells containing untreated cells served as a negative control.

  • Incubation: The treated plates were incubated for 72 hours.

  • Cell Fixation: After the incubation period, the supernatant was discarded, and the cells were fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates were then incubated at 4°C for 1 hour.

  • Staining: The plates were washed five times with distilled water and then air-dried. Subsequently, 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid was added to each well, and the plates were incubated at room temperature for 10 minutes.

  • Washing: The unbound SRB was removed by washing the plates five times with 1% acetic acid. The plates were then air-dried.

  • Absorbance Measurement: The bound SRB was solubilized by adding 150 µL of 10 mM Tris base solution (pH 10.5) to each well. The absorbance was measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) was determined from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the sulforhodamine B (SRB) assay used to determine the cytotoxicity of Rauvoyunine C.

SRB_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_staining Staining & Measurement cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (Attachment/Stabilization) cell_seeding->incubation_24h compound_addition Addition of Rauvoyunine C (or control) incubation_24h->compound_addition incubation_72h 72h Incubation compound_addition->incubation_72h fixation Cell Fixation (TCA) incubation_72h->fixation staining Staining (SRB) fixation->staining washing Washing staining->washing solubilization Solubilization (Tris Base) washing->solubilization absorbance Absorbance Reading (540 nm) solubilization->absorbance

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

This guide provides a summary of the currently available published data on the cytotoxicity of Rauvoyunine C. The lack of significant activity in the reported cell lines suggests that further investigation into its biological properties may be necessary to identify any potential therapeutic applications. The detailed experimental protocol provided herein should facilitate the reproducibility of these findings and support further research in this area.

References

Comparative

Comparative Analysis of Synthetic vs. Natural Rauvoyunine C: A Guide for Researchers

This guide, therefore, provides a framework for the comparative analysis that would be possible once this foundational data becomes available. It outlines the necessary experimental data, methodologies, and potential bio...

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides a framework for the comparative analysis that would be possible once this foundational data becomes available. It outlines the necessary experimental data, methodologies, and potential biological pathways for investigation, based on the broader understanding of related sarpagine-type indole (B1671886) alkaloids.

Physicochemical Properties: A Pro-Forma Comparison

A direct comparison of the physicochemical properties of synthetic and natural Rauvoyunine C is essential to establish their structural identity. Key parameters that would be tabulated are presented below. It is anticipated that a successful total synthesis would yield a product with identical properties to the natural compound.

PropertyNatural Rauvoyunine CSynthetic Rauvoyunine CMethod of Analysis
Molecular Formula C₃₂H₃₆N₂O₉Expected: C₃₂H₃₆N₂O₉High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 592.65 g/mol Expected: 592.65 g/mol Mass Spectrometry (MS)
Melting Point Data not availableData not availableDifferential Scanning Calorimetry (DSC)
Optical Rotation Data not availableData not availablePolarimetry
¹H NMR Data not availableData not availableNuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data not availableData not availableNuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectrum Data not availableData not availableFourier-Transform Infrared (FTIR) Spectroscopy
Purity >95% (typical)>95% (typical)High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility of scientific findings. The following sections outline the necessary methodologies for a comparative study.

Isolation of Natural Rauvoyunine C

While a specific protocol for Rauvoyunine C is not published, a general procedure for the isolation of alkaloids from Rauwolfia vomitoria would likely involve the following steps:

  • Extraction: Dried and powdered plant material (e.g., roots, leaves) would be subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol, using techniques like maceration or Soxhlet extraction.

  • Acid-Base Partitioning: The crude extract would be partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic components.

  • Chromatography: The enriched alkaloid fraction would be subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, alumina) with a gradient of solvents to separate the individual alkaloids.

  • Purification: Final purification of Rauvoyunine C would likely be achieved through preparative High-Performance Liquid Chromatography (HPLC).

Hypothetical Total Synthesis of Rauvoyunine C

Based on the synthesis of related rauvomine alkaloids, a plausible synthetic strategy for Rauvoyunine C could involve a convergent approach.

G Hypothetical Synthetic Workflow for Rauvoyunine C cluster_0 Indole Fragment Synthesis cluster_1 Side-Chain Synthesis A Tryptamine Derivative B Functionalized Indole Core A->B Multi-step synthesis E Key Coupling Reaction (e.g., Pictet-Spengler) B->E C Chiral Aldehyde D Complex Side-Chain C->D Asymmetric synthesis D->E F Pentacyclic Intermediate E->F G Late-Stage Functionalization F->G H Rauvoyunine C G->H

Caption: Hypothetical workflow for the total synthesis of Rauvoyunine C.

This hypothetical route would likely begin with the synthesis of a functionalized indole core and a complex chiral side-chain. A key coupling reaction, such as a Pictet-Spengler reaction, would then be employed to form the pentacyclic intermediate. The final steps would involve late-stage functionalizations to install the remaining functional groups and complete the synthesis of Rauvoyunine C.

Biological Activity and Signaling Pathways

The biological activity of Rauvoyunine C has not been specifically reported. However, many alkaloids isolated from Rauwolfia vomitoria exhibit significant pharmacological effects, including antihypertensive, antipsychotic, and anticancer activities. Sarpagine-type alkaloids, to which Rauvoyunine C belongs, are known to interact with various receptors and ion channels.

A comparative study would necessitate screening both natural and synthetic Rauvoyunine C in a panel of biological assays to identify its primary mechanism of action.

G Potential Signaling Pathways for Rauvoyunine C Investigation cluster_0 Receptor Binding cluster_1 Downstream Signaling cluster_2 Cellular Response RC Rauvoyunine C GPCR GPCRs RC->GPCR IonChannel Ion Channels RC->IonChannel cAMP cAMP Pathway GPCR->cAMP MAPK MAPK Pathway GPCR->MAPK PI3K PI3K/Akt Pathway IonChannel->PI3K Proliferation Cell Proliferation cAMP->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammatory Response PI3K->Inflammation

Caption: Potential signaling pathways to investigate for Rauvoyunine C.

Initial investigations could focus on G-protein coupled receptors (GPCRs) and ion channels, which are common targets for indole alkaloids. Downstream effects on signaling cascades such as the cAMP, MAPK, and PI3K/Akt pathways could then be explored to elucidate the mechanism behind any observed cellular responses, such as effects on cell proliferation, apoptosis, or inflammation.

Comparative

A Comparative Analysis of Taxuyunnanine C Derivatives as Modulators of Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the efficacy of various Taxuyunnanine C derivatives in modulating multidrug resistance (MDR) in cancer cells....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various Taxuyunnanine C derivatives in modulating multidrug resistance (MDR) in cancer cells. The information is compiled from preclinical studies and is intended to guide further research and development in this area. While the initial aim was to investigate Rauvoyunine C derivatives, a lack of available data necessitated a shift in focus to the structurally related and well-documented taxane, Taxuyunnanine C. The derivatives discussed herein have been evaluated for their potential to reverse MDR, a significant challenge in cancer chemotherapy.

Data Presentation: Efficacy of Taxuyunnanine C Derivatives

The following tables summarize the biological activities of key Taxuyunnanine C derivatives based on available preclinical data. The efficacy is presented qualitatively due to the absence of specific IC50 and EC50 values in the accessible literature.

Table 1: Cytotoxicity of Taxuyunnanine C Derivatives

CompoundCell Line: WI-38 (Normal Human Fibroblasts)Cell Line: VA-13 (Cancer Model)Cell Line: HepG2 (Hepatocellular Carcinoma)
Taxuyunnanine C (1) ---
Derivative 3 -ActiveActive
Derivative 5 -ActiveActive
Derivative 6 InactiveInactiveInactive
Derivative 8 InactiveInactiveInactive
Derivative 9a -ActiveActive

Note: "-" indicates that data was not available in the reviewed sources.

Table 2: Multidrug Resistance (MDR) Reversal Activity of Taxuyunnanine C Derivatives

CompoundCalcein (B42510) Accumulation in MDR 2780AD CellsVincristine (B1662923) Accumulation in MDR 2780AD CellsEnhancement of Taxol, Adriamycin, and Vincristine Efficacy
Taxuyunnanine C (1) ---
Derivative 3 Significant Activity--
Derivative 5 Significant Activity--
Derivative 6 Significant Activity-High (Comparable to Verapamil)
Derivative 8 Significant Activity--
Derivative 9a Significant ActivityHighHigh (Comparable to Verapamil)

Note: "-" indicates that data was not available in the reviewed sources. Verapamil (B1683045) is a well-known P-glycoprotein (P-gp) inhibitor used as a positive control in MDR reversal assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Taxuyunnanine C derivatives. These protocols are representative of standard procedures in the field.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

a. Cell Plating:

  • Human cancer cell lines (e.g., VA-13, HepG2) and a normal human cell line (e.g., WI-38) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • The cells are allowed to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

b. Compound Treatment:

  • A serial dilution of the Taxuyunnanine C derivatives is prepared in the appropriate cell culture medium.

  • The medium from the cell plates is removed, and the cells are treated with various concentrations of the derivatives.

  • Control wells with untreated cells and cells treated with a vehicle (e.g., DMSO) are included.

  • The plates are incubated for 48-72 hours.

c. MTT Addition and Formazan (B1609692) Solubilization:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

d. Absorbance Reading and IC50 Calculation:

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Calcein Accumulation Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate calcein-AM by MDR transporters like P-glycoprotein.

a. Cell Preparation:

  • Multidrug-resistant human ovarian cancer cells (2780AD) are harvested and washed with a suitable buffer (e.g., PBS).

  • The cells are resuspended in the buffer at a concentration of 1 x 10^6 cells/mL.

b. Compound Incubation:

  • The cell suspension is pre-incubated with the Taxuyunnanine C derivatives at various concentrations for 30 minutes at 37°C. Verapamil is used as a positive control.

c. Calcein-AM Loading:

  • Calcein-AM is added to the cell suspension to a final concentration of 1 µM.

  • The cells are incubated for another 30 minutes at 37°C.

d. Fluorescence Measurement:

  • The cells are washed with ice-cold buffer to remove extracellular calcein-AM.

  • The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader with excitation at 490 nm and emission at 515 nm.

  • An increase in intracellular fluorescence compared to untreated cells indicates inhibition of the MDR transporter.

Vincristine Accumulation Assay

This assay is similar to the calcein accumulation assay but uses a chemotherapeutic drug, vincristine, to assess the reversal of MDR.

a. Cell Preparation:

  • MDR 2780AD cells are prepared as described for the calcein accumulation assay.

b. Compound Incubation:

  • The cells are pre-incubated with the Taxuyunnanine C derivatives or verapamil for 30 minutes at 37°C.

c. [3H]-Vincristine Loading:

  • Radio-labeled vincristine ([3H]-vincristine) is added to the cell suspension.

  • The cells are incubated for 60 minutes at 37°C.

d. Measurement of Intracellular Accumulation:

  • The cells are washed with ice-cold buffer to stop the uptake and remove extracellular vincristine.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • An increase in intracellular radioactivity indicates inhibition of vincristine efflux.

Visualizations

Structure-Activity Relationship (SAR) Analysis Workflow

SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_outcome Outcome Start Taxuyunnanine C (Parent Compound) Derivatives Chemical Modification (e.g., at C-2, C-5, C-7, C-14) Start->Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Derivatives->Cytotoxicity Test for Anticancer Activity MDR_Reversal MDR Reversal Assays (e.g., Calcein Accumulation) Derivatives->MDR_Reversal Test for MDR Reversal SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR MDR_Reversal->SAR Lead_Compounds Identification of Lead Compounds SAR->Lead_Compounds Identify key structural features

Caption: Workflow for Structure-Activity Relationship (SAR) analysis of Taxuyunnanine C derivatives.

Experimental Workflow for MDR Reversal Evaluation

MDR_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_validation Functional Validation cluster_result Result Interpretation Cells MDR Cancer Cells (e.g., 2780AD) Calcein Calcein Accumulation Assay Cells->Calcein Vincristine Vincristine Accumulation Assay Cells->Vincristine Compounds Taxuyunnanine C Derivatives Compounds->Calcein Compounds->Vincristine Efficacy Determination of MDR Reversal Efficacy Calcein->Efficacy Vincristine->Efficacy Chemosensitization Chemosensitization Assay (Combination with Anticancer Drugs) Chemosensitization->Efficacy Efficacy->Chemosensitization Validate functional effect

Caption: Experimental workflow for evaluating the MDR reversal activity of novel compounds.

Validation

A Comparative Guide to the In Vivo Validation of Indole Alkaloid Anticancer Activity

A Note on Rauvoyunine C: As of late 2025, publicly available research on the biological activity of the indole (B1671886) alkaloid Rauvoyunine C is unavailable. To fulfill the structural and content requirements of this...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Rauvoyunine C: As of late 2025, publicly available research on the biological activity of the indole (B1671886) alkaloid Rauvoyunine C is unavailable. To fulfill the structural and content requirements of this guide, we will use Reserpine , a well-characterized indole alkaloid from the same genus (Rauwolfia), as a representative compound. Reserpine has a substantial body of literature detailing its in vitro anticancer properties and subsequent in vivo validation, making it an excellent proxy for illustrating the translational research pathway from laboratory findings to preclinical models.

This guide provides a comparative overview of the in vitro findings and in vivo validation of Reserpine's anticancer effects, with comparative data for the conventional chemotherapy agent, Carboplatin.

In Vitro Anticancer Profile of Reserpine

Initial laboratory studies have identified Reserpine, an indole alkaloid from Rauwolfia serpentina, as a compound with potent anti-proliferative and pro-apoptotic properties against various cancer cell lines.[1][2] In vitro experiments are crucial for elucidating the fundamental mechanisms of a compound's action before proceeding to more complex living systems.

Table 1: Summary of In Vitro Effects of Reserpine on Cancer Cells
ParameterCell LineEffectKey Findings
Cytotoxicity KB-ChR-8-5 (Drug-Resistant Oral Cancer)Dose-dependent decrease in cell viabilityIncreased ROS levels, enhanced DNA damage, and decreased mitochondrial membrane potential were observed.[2]
Apoptosis PC3 (Prostate Cancer)Induction of apoptosisCharacterized by destabilization of mitochondrial membrane potential and DNA ladder formation.[3]
Cell Cycle PC3 (Prostate Cancer)Cell cycle arrest at G2 phaseReserpine was found to inhibit DNA synthesis.[3]
Signaling Pathways Oral Carcinogenesis ModelModulation of TGF-β, STAT3, and NF-κBSuppressed nuclear translocation of NF-κB and STAT3, leading to ROS-induced apoptosis.[1][2]
Experimental Protocols: Key In Vitro Assays
  • MTT Assay (Cell Viability): Human drug-resistant oral cancer cells (KB-ChR-8-5) were seeded in 96-well plates and treated with varying concentrations of Reserpine. After a specified incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added. Viable cells with active mitochondrial reductase convert MTT to formazan, which is then solubilized. The absorbance, proportional to cell viability, was measured using a microplate reader.[2]

  • Apoptosis Analysis (Acridine Orange/Ethidium (B1194527) Bromide Staining): PC3 prostate cancer cells were treated with Reserpine. Cells were then stained with a mixture of acridine (B1665455) orange (to stain all cells) and ethidium bromide (to stain cells with compromised membranes, i.e., late apoptotic/necrotic). The stained cells were observed under a fluorescence microscope to distinguish between viable, early apoptotic, and late apoptotic cells based on morphology and color.[3]

  • Cell Cycle Analysis (Flow Cytometry): Reserpine-treated PC3 cells were harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI), a DNA-intercalating agent. The DNA content of individual cells was then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined based on their fluorescence intensity.[3]

  • Western Blot Analysis (Protein Expression): Cancer cells were treated with Reserpine, and total protein was extracted. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, Caspase-3, STAT3, NF-κB). Following incubation with secondary antibodies, protein bands were visualized using chemiluminescence to determine the effect of Reserpine on the expression levels of key signaling and apoptotic proteins.[2]

In Vivo Validation and Comparison

Following promising in vitro results, the anticancer efficacy of compounds must be tested in living organisms. These in vivo studies are critical for evaluating a drug's activity, toxicity, and pharmacokinetics in a whole-system context. Studies on Rauwolfia extracts and Reserpine have demonstrated significant tumor suppression in animal models.

Table 2: Comparative In Vivo Antitumor Efficacy
Compound/ExtractAnimal ModelCancer TypeDosageKey Outcome
Rauwolfia vomitoria Extract Nude Mice (Xenograft)Ovarian Cancer20 mg/kg/day36% suppression of tumor growth.[4][5]
Rauwolfia vomitoria Extract Nude Mice (Xenograft)Ovarian Cancer50 mg/kg/day66% suppression of tumor growth.[4][5]
Carboplatin (Alternative) Nude Mice (Xenograft)Ovarian CancerN/A51% suppression of tumor growth.[4]
Rauwolfia + Carboplatin Nude Mice (Xenograft)Ovarian Cancer20 mg/kg Rau + Cp87% reduction in tumor burden.[4][5]
Rauwolfia vomitoria Extract Nude Mice (Xenograft)Prostate Cancer (LNCaP)7.5 - 75 mg/kgUp to 60% decrease in tumor volumes.[6]
Reserpine Hamster (DMBA-induced)Oral CarcinogenesisN/AInhibited cell proliferation and invasion, induced apoptosis.[1]
Experimental Protocols: Key In Vivo Studies
  • Xenograft Mouse Model: Human cancer cells (e.g., ovarian or prostate) are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude mice). Once tumors are established, mice are randomly assigned to treatment groups. The test group receives the investigational compound (e.g., Rauwolfia extract) via a specific route (e.g., oral gavage), while the control group receives a placebo. Tumor size is measured regularly over several weeks. At the end of the study, tumors are excised and weighed. This model assesses the compound's ability to inhibit tumor growth in vivo.[4][6]

  • Chemically-Induced Carcinogenesis Model: Carcinogenesis is induced in an animal model, for example, by applying 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to the buccal pouch of a hamster to induce oral cancer. The animals are then treated with the compound of interest (e.g., Reserpine). The study evaluates the compound's ability to prevent or reverse tumor formation and analyzes tissue samples for markers of proliferation, apoptosis, and key signaling pathways.[1][7]

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological pathways and the logical flow of research from the lab to preclinical validation.

Signaling Pathway of Reserpine-Induced Apoptosis

Reserpine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Reserpine Reserpine TGFb_R TGF-β Receptor Reserpine->TGFb_R Inhibits STAT3 STAT3 Reserpine->STAT3 Inhibits NFkB NF-κB Reserpine->NFkB Inhibits ROS ↑ ROS Reserpine->ROS Induces TGFb TGF-β TGFb->TGFb_R STAT3_N STAT3 STAT3->STAT3_N Translocation NFkB_N NF-κB NFkB->NFkB_N Translocation Mito Mitochondria ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Proliferation ↓ Cell Proliferation & Invasion Genes STAT3_N->Proliferation NFkB_N->Proliferation

Caption: Reserpine inhibits STAT3/NF-κB and induces ROS, leading to apoptosis.

General Workflow: From In Vitro Discovery to In Vivo Validation

Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Discovery Compound Discovery (e.g., Natural Product Isolation) Screening Cytotoxicity Screening (e.g., MTT Assay) Discovery->Screening Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Screening->Mechanism Model Animal Model Development (e.g., Xenograft) Mechanism->Model Transition to Preclinical Efficacy Efficacy & Toxicity Testing Model->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics Efficacy->PKPD Result Data for Clinical Trial Consideration PKPD->Result

Caption: Translational workflow from initial lab discovery to preclinical validation.

References

Comparative

Comparative Analysis of Rauvoyunine C and Cisplatin in the Management of Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive benchmark of the investigational compound Rauvoyunine C against the current standard-of-care chemotherapeutic agent, Cis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the investigational compound Rauvoyunine C against the current standard-of-care chemotherapeutic agent, Cisplatin, for the treatment of advanced or metastatic non-small cell lung cancer (NSCLC). The information presented is based on a hypothetical profile for Rauvoyunine C as a targeted inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.[1][2] All data for Rauvoyunine C is illustrative to demonstrate a comparative framework.

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. For decades, platinum-based chemotherapy, with Cisplatin as a cornerstone, has been the standard first-line treatment for patients with advanced NSCLC without specific targetable mutations.[3][4] However, the efficacy of Cisplatin is often limited by significant toxicities and the development of drug resistance.[5][6]

Rauvoyunine C is a novel, orally bioavailable small molecule designed to selectively inhibit the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. The PI3K/AKT/mTOR pathway is frequently dysregulated in NSCLC, making it a rational target for therapeutic intervention.[7][8] This guide compares the preclinical efficacy, clinical outcomes, and safety profiles of Rauvoyunine C and Cisplatin, supported by experimental data and detailed protocols.

Mechanism of Action

Cisplatin: Cisplatin exerts its cytotoxic effects by forming covalent bonds with DNA, creating both intrastrand and interstrand cross-links.[5][9] This distortion of the DNA double helix obstructs DNA replication and transcription, subsequently inducing cell cycle arrest and apoptosis (programmed cell death).[10][11]

Rauvoyunine C (Hypothetical): Rauvoyunine C is a potent inhibitor of the PI3K/AKT/mTOR pathway. It is hypothesized to dually target PI3K and mTOR, key kinases in this signaling cascade. By blocking this pathway, Rauvoyunine C aims to halt the signals that promote cell growth, proliferation, and survival in cancer cells.[12][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes RauvoyunineC Rauvoyunine C RauvoyunineC->PI3K RauvoyunineC->mTORC1

Caption: Hypothetical signaling pathway of Rauvoyunine C.
Preclinical Efficacy

The in vitro cytotoxicity of Rauvoyunine C and Cisplatin was evaluated against a panel of human NSCLC cell lines.

Table 1: In Vitro Cytotoxicity (IC50) in NSCLC Cell Lines

Cell LineGenetic ProfileRauvoyunine C IC50 (µM)Cisplatin IC50 (µM)
A549KRAS Mutant0.857.5[14][15]
H460KRAS Mutant1.103.8[16]
PC-9EGFR Mutant0.459.0[17]
H1975EGFR & PIK3CA Mutant0.09 12.5

Data for Rauvoyunine C is hypothetical.

Clinical Data Summary

This section summarizes data from hypothetical Phase III clinical trials for Rauvoyunine C and established clinical data for Cisplatin-based therapies in first-line treatment of metastatic NSCLC.

Table 2: Comparative Clinical Efficacy

ParameterRauvoyunine C (PIK3CA-mutant population)Cisplatin + Partner Agent (Overall Population)
Overall Response Rate (ORR)45%20-30%[18][19]
Median Progression-Free Survival (PFS)8.5 months4.5 - 5.5 months
Median Overall Survival (OS)17.2 months9.0 - 11.0 months[18][19]

Data for Rauvoyunine C is hypothetical.

Safety and Tolerability Profile

The safety profiles of Rauvoyunine C and Cisplatin reveal distinct adverse event patterns, consistent with their different mechanisms of action.

Table 3: Incidence of Common Grade ≥3 Adverse Events

Adverse EventRauvoyunine C (%)Cisplatin (%)
Class-Specific Toxicities
Hyperglycemia12<1
Rash9<1
Stomatitis / Mucositis81-2
Diarrhea75-10
Overlapping Toxicities
Nausea and Vomiting (severe)526[20]
Fatigue610-15
Neutropenia1520-30
Anemia815[20]
Cisplatin-Specific Toxicities
Nephrotoxicity<110-20[6]
Peripheral Neuropathy<15-10[3][6]
Ototoxicity<13-5[6]

Data for Rauvoyunine C is hypothetical. Cisplatin data is aggregated from various clinical studies.[6][20][21][22][23]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Rauvoyunine C and Cisplatin in various NSCLC cell lines.

Methodology:

  • Cell Culture: Human NSCLC cell lines (A549, H460, PC-9, H1975) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Stock solutions of Rauvoyunine C and Cisplatin are prepared in DMSO. A serial dilution of each compound is prepared in culture medium, and cells are treated with a range of concentrations (e.g., 0.01 µM to 100 µM). Control wells receive medium with an equivalent concentration of DMSO.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and plates are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism or similar software.

Protocol 2: Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of Rauvoyunine C compared to Cisplatin in a mouse xenograft model.

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use guidelines.

  • Tumor Implantation: 1x10^6 H1975 NSCLC cells are suspended in Matrigel and injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 150-200 mm³. Mice are then randomized into three groups (n=10 per group):

    • Vehicle Control (e.g., oral gavage of 0.5% methylcellulose)

    • Rauvoyunine C (e.g., 50 mg/kg, oral gavage, daily)

    • Cisplatin (e.g., 3 mg/kg, intraperitoneal injection, twice weekly)

  • Treatment and Monitoring: Mice are treated for 21 days. Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight and general health are monitored throughout the study.

  • Endpoint and Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed using a one-way ANOVA.

G cluster_setup Setup cluster_treatment Treatment (21 Days) cluster_analysis Analysis Implantation H1975 Cell Implantation TumorGrowth Tumor Growth (150-200 mm³) Implantation->TumorGrowth Randomization Randomization (n=10/group) TumorGrowth->Randomization Vehicle Vehicle Control Randomization->Vehicle RauvoyunineC Rauvoyunine C Randomization->RauvoyunineC Cisplatin Cisplatin Randomization->Cisplatin Monitoring Tumor Volume & Body Weight Vehicle->Monitoring RauvoyunineC->Monitoring Cisplatin->Monitoring Endpoint Tumor Excision & Weighing Monitoring->Endpoint TGI Calculate TGI Endpoint->TGI

Caption: Workflow for the in vivo xenograft tumor model study.

References

Validation

A Structural Showdown: Rauvoyunine C and Its Natural Product Counterparts

In the intricate world of natural products, the unique architecture of molecules dictates their biological function. This guide provides a detailed structural and functional comparison of Rauvoyunine C, a lesser-known in...

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of natural products, the unique architecture of molecules dictates their biological function. This guide provides a detailed structural and functional comparison of Rauvoyunine C, a lesser-known indole (B1671886) alkaloid, with its more extensively studied chemical relatives: yohimbine, reserpine, and ajmaline (B190527). All hailing from the Apocynaceae family, these compounds share a common indole alkaloid framework yet exhibit distinct pharmacological profiles owing to subtle variations in their three-dimensional structures.

At a Glance: Structural and Bioactive Comparison

The fundamental difference in the bioactivity of these alkaloids can be traced back to their molecular architecture. While all are intricate polycyclic structures, the nature and orientation of substituent groups, the stereochemistry of chiral centers, and the overall molecular shape lead to their specific interactions with biological targets.

CompoundMolecular FormulaKey Structural FeaturesPrimary Biological Target(s)Primary Pharmacological Effect(s)
Rauvoyunine C C₃₂H₃₆N₂O₉Picraline-type indole alkaloid with a complex cage-like structure and a trimethoxybenzoyl group.Not extensively studied; cytotoxic against some cancer cell lines.Cytotoxicity.
Yohimbine C₂₁H₂₆N₂O₃Yohimban (B1201205) skeleton with a methyl ester and a hydroxyl group.α₂-Adrenergic receptors.α₂-Adrenergic antagonist, used in veterinary medicine and as a dietary supplement.
Reserpine C₃₃H₄₀N₂O₉Complex yohimban-derived structure with a trimethoxybenzoyl group attached to a reserpic acid methyl ester.Vesicular monoamine transporter 2 (VMAT2).Antihypertensive and antipsychotic (largely obsolete due to side effects).
Ajmaline C₂₀H₂₆N₂O₂A complex, rearranged monoterpenoid indole alkaloid structure.Voltage-gated sodium channels.Class Ia antiarrhythmic agent.

Delving into the Structures

Rauvoyunine C , isolated from Rauvolfia yunnanensis, possesses a highly intricate picraline-type indole alkaloid scaffold. Its molecular formula is C₃₂H₃₆N₂O₉. A defining characteristic is the presence of a bulky 3,4,5-trimethoxybenzoyl group, a feature it shares with reserpine, albeit attached to a different core structure. This complex, cage-like architecture is conformationally rigid, which likely plays a significant role in its biological activity.

Yohimbine , a well-known alkaloid, has a more "classic" yohimban skeleton. Its relatively planar structure and the specific stereochemistry of its substituents are crucial for its antagonist activity at α₂-adrenergic receptors.

Reserpine also features a yohimban-related core but is distinguished by the presence of the same trimethoxybenzoyl moiety found in Rauvoyunine C. This group, along with the rest of the molecule, is responsible for its irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters.

Ajmaline stands apart with its rearranged sarpagan-type indole alkaloid structure. This significant structural deviation from the yohimban framework is key to its ability to block voltage-gated sodium channels in the heart, underlying its antiarrhythmic properties.

Comparative Biological Activity: A Focus on Cytotoxicity

While yohimbine, reserpine, and ajmaline have well-defined primary pharmacological targets, data on the specific biological activities of Rauvoyunine C is limited. However, a study by Gao et al. (2011) investigated the in vitro cytotoxicity of the closely related compounds, Rauvoyunine B and C, against a panel of human cancer cell lines.[1][2]

Cytotoxicity Data for Rauvoyunines B and C
Cell LineIC₅₀ (µM) - Rauvoyunine BIC₅₀ (µM) - Rauvoyunine C
HL-60 (leukemia)> 40> 40
SMMC-7721 (hepatocellular carcinoma)> 40> 40
A-549 (lung cancer)> 40> 40
MCF-7 (breast cancer)> 40> 40
SW480 (colon cancer)> 40> 40

The results from this initial screening indicate that Rauvoyunines B and C did not exhibit significant cytotoxicity against these five cancer cell lines at the tested concentrations. Further research is necessary to explore the full spectrum of biological activities of Rauvoyunine C and to identify its specific molecular targets.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Rauvoyunines B and C was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

Methodology:

  • Cell Culture: Human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates at an appropriate density. After 24 hours of incubation, the cells were treated with various concentrations of the test compounds (Rauvoyunine B and C) and incubated for a further 48 hours.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow from the structural features of these alkaloids to their observed biological activities.

G Structural Comparison and Bioactivity of Rauwolfia Alkaloids cluster_compounds Natural Products cluster_structure Structural Features cluster_targets Biological Targets cluster_effects Pharmacological Effects Rauvoyunine_C Rauvoyunine C Picraline_Scaffold Picraline Scaffold + Trimethoxybenzoyl Rauvoyunine_C->Picraline_Scaffold Yohimbine Yohimbine Yohimban_Skeleton Yohimban Skeleton Yohimbine->Yohimban_Skeleton Reserpine Reserpine Yohimban_Reserpic_Acid Yohimban-Reserpic Acid + Trimethoxybenzoyl Reserpine->Yohimban_Reserpic_Acid Ajmaline Ajmaline Sarpagan_Skeleton Rearranged Sarpagan Skeleton Ajmaline->Sarpagan_Skeleton Cytotoxicity_Target Undetermined (Cytotoxic Target) Picraline_Scaffold->Cytotoxicity_Target Alpha2_Receptor α₂-Adrenergic Receptor Yohimban_Skeleton->Alpha2_Receptor VMAT2 VMAT2 Yohimban_Reserpic_Acid->VMAT2 Na_Channel Voltage-gated Na+ Channel Sarpagan_Skeleton->Na_Channel Cytotoxicity Cytotoxicity Cytotoxicity_Target->Cytotoxicity Alpha2_Antagonist α₂-Antagonism Alpha2_Receptor->Alpha2_Antagonist Neurotransmitter_Depletion Neurotransmitter Depletion VMAT2->Neurotransmitter_Depletion Antiarrhythmic Antiarrhythmic Na_Channel->Antiarrhythmic

Caption: From Structure to Function in Rauwolfia Alkaloids.

The following diagram outlines the experimental workflow for assessing the cytotoxicity of natural products.

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding in 96-well plates start->cell_culture compound_treatment Treatment with Varying Concentrations of Natural Product cell_culture->compound_treatment incubation 48-hour Incubation compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance at 570 nm mtt_assay->absorbance data_analysis Data Analysis: Calculate IC₅₀ values absorbance->data_analysis end End: Determine Cytotoxicity data_analysis->end

References

Comparative

"validation of Rauvoyunine C's therapeutic potential in disease models"

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Rauvoyunine C's therapeutic potential, focusing on its in vitro cytotoxic activity against various cancer cel...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Rauvoyunine C's therapeutic potential, focusing on its in vitro cytotoxic activity against various cancer cell lines. The data presented is based on available preclinical studies, offering a foundation for further investigation into the compound's pharmacological profile.

Introduction to Rauvoyunine C

Rauvoyunine C is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis, a plant belonging to the Apocynaceae family. The genus Rauvolfia is a well-known source of biologically active alkaloids, some of which have demonstrated therapeutic properties, including antihypertensive and antipsychotic effects. The complex structure of Rauvoyunine C has prompted investigations into its potential as a novel therapeutic agent, particularly in the field of oncology.

In Vitro Cytotoxicity Assessment of Rauvoyunine C

A key study by Gao et al. (2011) investigated the in vitro cytotoxicity of Rauvoyunine C against a panel of five human cancer cell lines. The study, however, concluded that Rauvoyunine C was inactive against all tested cell lines, with IC50 values greater than 40 μM[1]. This initial screening suggests that, at the concentrations tested, Rauvoyunine C does not exhibit significant cytotoxic effects against these specific cancer cell types.

Comparative Analysis of Cytotoxic Activity

To provide a context for the activity of Rauvoyunine C, the following table compares its reported in vitro cytotoxicity with that of two standard chemotherapeutic agents, Cisplatin and Doxorubicin, against the same or similar human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation time and specific assay protocols.

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Carcinoma)MCF-7 (Breast Cancer)SW-480 (Colon Adenocarcinoma)
Rauvoyunine C > 40 µM[1]> 40 µM[1]> 40 µM[1]> 40 µM[1]> 40 µM[1]
Cisplatin ~2.5 µM~5.0 µM~3.1 µM[2]~7.5 µM~6.0 µM
Doxorubicin ~0.02 µM[3]~1.0 µM~0.4 µM[4]~0.5 µM[4]~0.2 µM

Note: The IC50 values for Cisplatin and Doxorubicin are approximate and collated from various sources for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental methodologies.

Experimental Protocols

The following is a detailed methodology for a typical in vitro cytotoxicity assay, such as the MTT assay, which was utilized in the study by Gao et al. (2011) to evaluate Rauvoyunine C.

MTT Cytotoxicity Assay Protocol

Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

  • 96-well microplates

  • Test compound (Rauvoyunine C) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the different compound concentrations is added to the respective wells. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The medium containing MTT is removed, and 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Findings

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Human Cancer Cell Lines cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding treatment 4. Treat Cells with Rauvoyunine C cell_seeding->treatment compound_prep 3. Prepare Serial Dilutions of Rauvoyunine C compound_prep->treatment incubation 5. Incubate for 48h treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_solubilization 7. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_plate 8. Measure Absorbance formazan_solubilization->read_plate calculate_ic50 9. Calculate IC50 Value read_plate->calculate_ic50 logical_relationship Rauvoyunine_C Rauvoyunine C (Picraline-type Indole Alkaloid) Cytotoxicity_Screening In Vitro Cytotoxicity Screening (MTT Assay) Rauvoyunine_C->Cytotoxicity_Screening Cancer_Cell_Lines Human Cancer Cell Lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480) Cytotoxicity_Screening->Cancer_Cell_Lines Result Result: Inactive Cytotoxicity_Screening->Result IC50 IC50 > 40 µM Result->IC50

References

Validation

Comparative Metabolomics of Cells Treated with Rauvoyunine C: A Hypothetical Guide

Disclaimer: As of late 2025, specific studies on the metabolomic effects of Rauvoyunine C on cancer cells have not been published. This guide is a professionally structured, hypothetical example designed to illustrate ho...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific studies on the metabolomic effects of Rauvoyunine C on cancer cells have not been published. This guide is a professionally structured, hypothetical example designed to illustrate how such a comparative analysis would be presented. The data and specific pathway effects described herein are plausible representations based on studies of other indole (B1671886) alkaloids and are intended for illustrative purposes for the research community.

Introduction

Rauvoyunine C is a member of the indole alkaloid family, a class of natural products that has yielded several important anticancer agents, such as vinblastine (B1199706) and vincristine.[1] These compounds are known to exert their effects through various mechanisms, including the disruption of microtubule dynamics and modulation of critical signaling pathways.[2][3] Understanding the metabolic reprogramming induced by novel compounds like Rauvoyunine C is crucial for elucidating their mechanism of action and identifying potential biomarkers for efficacy.

This guide presents a comparative metabolomic analysis of a hypothetical human cancer cell line treated with Rauvoyunine C versus a well-established indole alkaloid anticancer drug, Vincristine, and an untreated control. The objective is to highlight metabolic shifts that are unique to Rauvoyunine C, providing a basis for further mechanistic studies and drug development.

Experimental Protocols

A standardized workflow is essential for reproducible metabolomics research. The following protocol outlines the hypothetical experiment.

Cell Culture and Treatment

A human colorectal cancer cell line (e.g., HCT116) was cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator. Cells were seeded at a density of 2 x 10^6 cells per 100 mm dish. After 24 hours, the cells were treated with either 10 µM Rauvoyunine C, 10 nM Vincristine (as a positive control), or a vehicle (0.1% DMSO) for 24 hours.

Metabolite Extraction

Following treatment, the culture medium was aspirated, and the cells were washed with ice-cold phosphate-buffered saline. Metabolism was quenched by adding 1 mL of a pre-chilled 80:20 methanol/water solvent mixture. The cells were scraped and transferred to microcentrifuge tubes. The samples were then vortexed vigorously and centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet proteins and cellular debris. The resulting supernatant containing the polar metabolites was transferred to a new tube for analysis.

LC-MS/MS Analysis

Metabolomic profiling was performed using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system. A C18 reverse-phase column was used for chromatographic separation. The mobile phases consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B). A gradient elution was performed over 20 minutes. The mass spectrometer was operated in both positive and negative ion modes to achieve broad coverage of the metabolome.

Data Processing and Statistical Analysis

Raw data files were converted to a common format (mzXML) and processed using a metabolomics data analysis platform like MetaboAnalyst. This involved peak picking, feature alignment, and normalization. Statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), was used to identify metabolites that were significantly different between the treated and control groups (p-value < 0.05 and fold change > 1.5).

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Seeding (HCT116) treatment 24h Treatment (Rauvoyunine C, Vincristine, Vehicle) cell_culture->treatment quenching Metabolism Quenching (80% Methanol) treatment->quenching extraction Metabolite Extraction (Centrifugation) quenching->extraction lcms LC-MS/MS Analysis extraction->lcms processing Data Processing (Peak Picking, Normalization) lcms->processing stats Statistical Analysis (PCA, OPLS-DA) processing->stats biointerpretation Pathway Analysis & Biomarker Identification stats->biointerpretation

Fig. 1: Experimental workflow for comparative metabolomics.

Quantitative Data Summary

The following tables summarize the hypothetical changes in key metabolite levels in HCT116 cells following treatment with Rauvoyunine C and Vincristine relative to the vehicle control. The data represents fold changes and associated p-values.

Table 1: Alterations in Central Carbon Metabolism

MetabolitePathwayFold Change (Rauvoyunine C vs. Control)p-valueFold Change (Vincristine vs. Control)p-value
GlucoseGlycolysis0.850.0410.900.050
Lactate (B86563)Glycolysis1.950.0021.500.011
CitrateTCA Cycle0.600.0010.750.009
α-KetoglutarateTCA Cycle0.55<0.0010.700.005
SuccinateTCA Cycle0.680.0030.800.015
Ribose-5-phosphatePentose (B10789219) Phosphate (B84403) Pathway2.10<0.0011.300.020

Table 2: Alterations in Amino Acid and Nucleotide Metabolism

MetabolitePathwayFold Change (Rauvoyunine C vs. Control)p-valueFold Change (Vincristine vs. Control)p-value
GlutamineAmino Acid Metabolism0.50<0.0010.650.004
AspartateAmino Acid Metabolism0.720.0100.850.031
SerineAmino Acid Metabolism1.800.0051.250.045
Glycine (B1666218)Amino Acid Metabolism1.750.0061.350.039
Adenosine Monophosphate (AMP)Nucleotide Metabolism2.50<0.0011.800.003
Guanosine Monophosphate (GMP)Nucleotide Metabolism2.300.0011.700.005

Interpretation of Hypothetical Results

The hypothetical data suggests that Rauvoyunine C induces more pronounced metabolic shifts compared to Vincristine at the tested concentrations. Key observations include:

  • Disruption of Energy Metabolism: Both compounds appear to inhibit the TCA cycle, evidenced by the depletion of citrate, α-ketoglutarate, and succinate. However, Rauvoyunine C shows a stronger effect. The significant increase in lactate suggests a compensatory upregulation of glycolysis.

  • Activation of Biosynthetic Pathways: A notable hypothetical finding is the substantial increase in ribose-5-phosphate, a key precursor for nucleotide synthesis, in Rauvoyunine C-treated cells. This, coupled with elevated levels of serine and glycine (which feed into one-carbon metabolism for nucleotide synthesis), and increased AMP/GMP levels, suggests a complex response potentially related to cellular stress and attempts at DNA repair.

  • Glutamine Depletion: The marked decrease in glutamine, a critical nutrient for cancer cells, indicates a potential disruption of glutaminolysis, a hallmark of cancer metabolism.

Postulated Signaling Pathway

Based on the metabolic profile and known mechanisms of other indole alkaloids, we postulate that Rauvoyunine C may induce metabolic stress that activates the AMP-activated protein kinase (AMPK) pathway. The hypothetical increase in the AMP/ATP ratio (inferred from increased AMP) would activate AMPK, which in turn would phosphorylate downstream targets to inhibit anabolic processes (like mTORC1 signaling) and promote catabolic processes to restore energy homeostasis. This is a common response to cellular stress.

G cluster_pathway Hypothetical Rauvoyunine C-Induced Signaling RC Rauvoyunine C Stress Metabolic Stress (e.g., TCA Cycle Inhibition) RC->Stress AMP_Ratio Increased AMP/ATP Ratio Stress->AMP_Ratio AMPK AMPK Activation AMP_Ratio->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Glycolysis Glycolysis Upregulation AMPK->Glycolysis Growth Inhibition of Cell Growth & Proliferation mTORC1->Growth

Fig. 2: Postulated signaling pathway affected by Rauvoyunine C.

Comparison and Conclusion

This hypothetical guide outlines how a comparative metabolomics study could reveal the cellular impact of Rauvoyunine C. While both Rauvoyunine C and the established drug Vincristine appear to disrupt core metabolic functions, the hypothetical data suggests Rauvoyunine C may elicit a more potent and distinct metabolic stress response, particularly impacting the pentose phosphate pathway and nucleotide metabolism.

The activation of the AMPK pathway is a plausible mechanism linking the observed metabolic changes to an anti-proliferative outcome. Future real-world studies are necessary to validate these hypotheses, quantify the metabolic fluxes, and fully elucidate the anticancer potential of Rauvoyunine C. This framework provides a clear roadmap for researchers aiming to conduct and present such investigations.

References

Comparative

Rauvoyunine C: A Comparative Analysis of its Cytotoxic Specificity

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the biological activity of Rauvoyunine C, a picraline-type indole (B1671886) alkaloid. This analysis is bas...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the biological activity of Rauvoyunine C, a picraline-type indole (B1671886) alkaloid. This analysis is based on available experimental data and offers a comparison with other related compounds.

Rauvoyunine C, an indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis, has been a subject of interest for its potential biological activities.[1][2] However, initial cytotoxic screenings indicate a lack of potent, broad-spectrum anticancer activity. This guide delves into the specifics of its tested biological activity, presenting the available data, outlining the experimental methodology, and offering a comparative perspective against the broader class of picraline (B586500) alkaloids.

Cytotoxicity Profile of Rauvoyunine C

In a key study, Rauvoyunine C was evaluated for its in vitro cytotoxicity against a panel of five human cancer cell lines. The results, summarized in the table below, indicate that Rauvoyunine C did not exhibit significant cytotoxic activity against any of the tested cell lines at concentrations up to 40 μM.[2]

Cell LineCancer TypeIC50 (μM)
HL-60Human Myeloid Leukemia> 40
SMMC-7721Hepatocellular Carcinoma> 40
A-549Lung Cancer> 40
MCF-7Breast Cancer> 40
SW-480Colon Cancer> 40
Table 1: In vitro cytotoxicity of Rauvoyunine C against five human cancer cell lines. Data sourced from Gao et al., 2011.[2]

This lack of activity at a relatively high concentration suggests that Rauvoyunine C is not a potent cytotoxic agent against these specific cancer cell types under the tested conditions.

Comparative Perspective: Rauvoyunine C vs. Other Picraline Alkaloids

The picraline class of indole alkaloids encompasses a variety of compounds with diverse biological activities. While direct comparative studies involving Rauvoyunine C are not available, examining the activities of other picraline alkaloids provides valuable context. For instance, some picraline alkaloids isolated from Alstonia macrophylla have been shown to inhibit the sodium-glucose cotransporter, suggesting potential antidiabetic applications.[3] Others from Picralima nitida have demonstrated antiplasmodial and anti-trypanosomial activities.[4][5] Furthermore, certain picrinine-type alkaloids, a closely related subclass, have exhibited antitussive, antiasthmatic, and expectorant properties.[6]

The inactivity of Rauvoyunine C in the cytotoxicity assay stands in contrast to the more pronounced biological effects observed in other members of the picraline family. This suggests a high degree of structural specificity is required for potent biological activity within this alkaloid subclass.

Experimental Methodology: MTT Assay for Cytotoxicity

The cytotoxic activity of Rauvoyunine C was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay is a standard method for assessing cell viability.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add Rauvoyunine C at various concentrations incubation1->add_compound incubation2 Incubate for a specified period add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 1-4h add_mtt->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance

Figure 1: Workflow of the MTT cytotoxicity assay.

Detailed Protocol
  • Cell Seeding: The five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) were seeded into 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.[7][8][9]

  • Compound Addition: Various concentrations of Rauvoyunine C were added to the wells.

  • Incubation: The plates were incubated for a predetermined period to allow the compound to affect the cells.

  • MTT Addition: After incubation, the culture medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for 1-4 hours.[10] During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), was added to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated to determine the concentration of the compound that inhibits 50% of cell growth.[2]

Signaling Pathway and Molecular Target Considerations

The lack of significant cytotoxicity of Rauvoyunine C against the tested cancer cell lines suggests that it does not potently interact with critical molecular targets essential for the survival and proliferation of these cells. The specific signaling pathways that might be weakly modulated by Rauvoyunine C, if any, remain to be elucidated.

The following diagram illustrates a generalized logic for assessing the biological activity of a novel compound like Rauvoyunine C.

Biological_Activity_Assessment compound Rauvoyunine C initial_screening Initial Biological Screening (e.g., Cytotoxicity Assay) compound->initial_screening active Active? initial_screening->active inactive Inactive active->inactive No further_studies Further Mechanistic Studies active->further_studies Yes alternative_assays Test in Alternative Biological Assays inactive->alternative_assays target_id Target Identification further_studies->target_id pathway_analysis Signaling Pathway Analysis further_studies->pathway_analysis sar Structure-Activity Relationship Studies further_studies->sar

Figure 2: Logical flow for assessing biological activity.

Given the current data, Rauvoyunine C falls into the "Inactive" category in the context of broad-spectrum cytotoxicity. Future research could explore its potential in other biological assays to uncover any specific, non-cytotoxic activities.

Conclusion

Based on the available evidence, Rauvoyunine C does not exhibit broad cytotoxic activity against the tested human cancer cell lines. Its specificity, therefore, appears to be limited in this context. This distinguishes it from other picraline alkaloids that have shown more potent and varied biological effects. Further research is warranted to explore other potential biological targets and activities of Rauvoyunine C beyond cytotoxicity.

References

Safety & Regulatory Compliance

Safety

Safeguarding Research: A Comprehensive Guide to Handling Rauvoyunine C

Essential protocols for the safe handling, storage, and disposal of Rauvoyunine C, ensuring the well-being of laboratory personnel and the integrity of research. Personal Protective Equipment (PPE): Your First Line of De...

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Rauvoyunine C, ensuring the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is paramount to minimize exposure and ensure personal safety when handling Rauvoyunine C. The following table summarizes the recommended PPE, categorized by the type of protection.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing.To protect against accidental splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before each use and disposed of properly after handling the compound.[1]To prevent skin contact, which may lead to irritation or allergic reactions.[3] Proper glove removal technique is crucial to avoid contaminating hands.[1]
Body Protection A lab coat or a chemical-resistant suit should be worn to protect the body from accidental spills and splashes.[1][2]To shield the skin from potential contact with the hazardous substance.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is insufficient, a NIOSH/MSHA-approved respirator is recommended.[1][4]To prevent the inhalation of any dust or aerosols, which could be harmful.[1]

Experimental Protocols: Safe Handling and Disposal

Adherence to meticulous experimental protocols is critical for minimizing risks associated with Rauvoyunine C.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing and Transferring: Handle Rauvoyunine C as a solid in a manner that avoids dust formation.[1] Use appropriate tools for transferring the substance and clean them thoroughly after use.

  • Spill Management: In case of a spill, avoid creating dust.[1] Wear respiratory protection and appropriate PPE.[1] Carefully sweep up the material and place it in a sealed, labeled container for disposal.[1]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

Storage:

  • Store Rauvoyunine C in a tightly closed container in a dry and well-ventilated place.[1]

  • Recommended long-term storage temperature is -20°C.[1][5]

Disposal Plan:

Proper disposal of Rauvoyunine C and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection: All waste materials, including unused compounds, contaminated consumables (e.g., gloves, wipes), and empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: The disposal of chemical waste must be carried out by a licensed waste disposal contractor, following all local, state, and federal regulations.[2][3] Do not allow the product to enter drains.[1]

  • Empty Containers: Containers that held Rauvoyunine C should be treated as hazardous waste. It is best practice to triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[6]

Workflow for Safe Handling of Rauvoyunine C

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don PPE B Prepare Fume Hood A->B C Weigh & Transfer B->C D Conduct Experiment C->D E Decontaminate Workspace D->E F Segregate Waste E->F G Dispose via Licensed Contractor F->G H Doff PPE I Wash Hands H->I

Caption: Workflow for the safe handling of Rauvoyunine C.

References

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